molecular formula C20H32O4 B163594 (8S,15S)-DiHETE

(8S,15S)-DiHETE

Número de catálogo: B163594
Peso molecular: 336.5 g/mol
Clave InChI: NNPWRKSGORGTIM-HCCKYKKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8(S),15(S)-DiHETE is ab 8,15-DiHETE that is derived from (5Z,9E,11Z,13E)-icosatetraenoic acid and has (8S,15S)-stereochemistry. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is functionally related to an arachidonic acid. It is a conjugate acid of an 8(S),15(S)-DiHETE(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-HCCKYKKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic & Experimental Guide: (8S,15S)-DiHETE Biosynthesis from Arachidonic Acid

[1]

Executive Summary

(8S,15S)-DiHETE (8(S),15(S)-dihydroxy-5,9,11,13-eicosatetraenoic acid) is a bioactive eicosanoid formed through the double oxygenation of arachidonic acid (AA).[1][2] Unlike leukotrienes which typically require transcellular biosynthesis involving multiple enzymes (e.g., 5-LOX and 12-LOX), (8S,15S)-DiHETE can be generated by a single enzyme—15-Lipoxygenase-1 (ALOX15) —acting twice on the substrate.[1] This molecule exhibits distinct biological activities, including the antagonism of hyperalgesia and potent eosinophil chemotaxis, differentiating it from its isomer 8(R),15(S)-DiHETE.[1][2]

The Biosynthetic Mechanism

The core of (8S,15S)-DiHETE production lies in the "double dioxygenation" capability of 15-Lipoxygenase (15-LOX).[1] While 15-LOX is primarily known for converting AA to 15(S)-HpETE, it retains the ability to accept its own product (15-HETE) as a substrate for a second oxygenation event.[1]

Enzyme Kinetics and Regiospecificity[1][2]
  • Primary Enzyme: 15-Lipoxygenase-1 (ALOX15).[1] Rabbit reticulocyte 15-LOX and Soybean Lipoxygenase-1 (sLOX-1) are the standard models for this pathway.[1]

  • Mechanism:

    • First Oxygenation: ALOX15 abstracts a hydrogen from C13 of arachidonic acid.[1] Molecular oxygen is inserted at C15 in the S configuration, yielding 15(S)-HpETE, which is rapidly reduced to 15(S)-HETE.[1]

    • Second Oxygenation: 15(S)-HETE re-enters the active site.[1] The presence of the hydroxyl group at C15 alters the substrate alignment.[1][2] The enzyme now abstracts a hydrogen from C10 (a bis-allylic methylene in the new conjugated system) and inserts oxygen at C8.[1]

  • Stereochemical Control: The enzyme enforces strict stereocontrol, yielding the (S) configuration at both C8 and C15.[1][2] This distinguishes the enzymatic product from non-enzymatic auto-oxidation products (which are racemic) or products of dual-enzyme pathways (e.g., 5-LOX/15-LOX interactions).[1]

Pathway Visualization

The following diagram illustrates the sequential oxygenation and reduction steps.[1]

DiHETE_Pathwaycluster_enzymeEnzymatic Domain (ALOX15)AAArachidonic Acid(C20:4)HpETE15(S)-HpETE(Hydroperoxide)AA->HpETE15-LOX(O2 insertion at C15)HETE15(S)-HETE(Intermediate)HpETE->HETEGPx / ReductionDiHpETE(8S,15S)-DiHpETE(Unstable)HETE->DiHpETE15-LOX(O2 insertion at C8)DiHETE(8S,15S)-DiHETE(Final Product)DiHpETE->DiHETEReduction

Caption: Sequential double oxygenation of Arachidonic Acid by 15-LOX to form (8S,15S)-DiHETE.

Experimental Protocol: Enzymatic Synthesis & Purification

For researchers requiring high-purity standards or mechanistic validation, the following protocol utilizes Soybean Lipoxygenase-1 (a functional homolog of mammalian ALOX15 for this specific reaction) to generate (8S,15S)-DiHETE.[1]

Reagents
  • Substrate: Arachidonic Acid (sodium salt), >98% purity.[1][2]

  • Enzyme: Soybean Lipoxygenase type I (Sigma-Aldrich or equivalent), ≥50,000 units/mg.[1]

  • Buffer: 0.1 M Borate buffer, pH 9.0 (High pH favors the double oxygenation kinetics).[1][2]

  • Reducing Agent: Sodium borohydride (NaBH4) or Triphenylphosphine (TPP).[1]

Step-by-Step Workflow
  • Preparation: Dissolve Arachidonic Acid (100 µM final concentration) in oxygen-saturated Borate buffer (pH 9.0) at 4°C.[1]

  • Incubation (Step 1): Add sLOX-1 (approx. 500 units/mL).[1] Stir gently under a stream of O2 for 15 minutes. This converts AA primarily to 15-HpETE.[1]

  • Incubation (Step 2): Allow the reaction to proceed for an additional 30–45 minutes. The depletion of AA forces the enzyme to utilize 15-HpETE/15-HETE as a secondary substrate.

    • Note: Monitoring UV absorbance at 235 nm (mono-HETE) vs. 270 nm (conjugated triene/di-HETE) can track progress.[1] (8S,15S)-DiHETE contains a conjugated tetraene system (UV max ~300 nm) or conjugated diene depending on the specific double bond rearrangement; however, 8,15-isomers often exhibit distinct UV triplets around 260-270 nm.[1]

  • Reduction: Stop the reaction and reduce hydroperoxides (HpETEs) to alcohols (HETEs) by adding NaBH4 (excess) for 15 minutes on ice.

  • Acidification: Acidify to pH 3.0 using 1M HCl.

  • Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges.

    • Condition: Methanol -> Water.[1]

    • Load: Acidified sample.[1]

    • Wash: Water -> 5% Methanol.[1]

    • Elute: 100% Methanol.[1]

Analytical Characterization (LC-MS/MS)

Accurate identification requires differentiating (8S,15S)-DiHETE from its isomers (e.g., 5,15-DiHETE or 8(R),15(S)-DiHETE).[1]

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode.

ParameterSettingNotes
Precursor Ion (Q1) m/z 335.2 [M-H]⁻ ion for DiHETE
Product Ion 1 (Quant) m/z 155.1 Diagnostic for 8-hydroxy cleavage (C8-C20 fragment)
Product Ion 2 (Qual) m/z 235.2 Diagnostic for 15-hydroxy cleavage
Cone Voltage -30 VOptimized for carboxylate ionization
Collision Energy 18 - 22 eVModerate energy to induce alpha-cleavage
Chromatographic Separation

Standard C18 columns may not resolve the (8R) and (8S) diastereomers.[1]

  • Chiral Column: Chiralcel OD-H or Chiralpak AD-RH.[1]

  • Mobile Phase: Hexane/Isopropanol/Acetic Acid (95:5:0.[1]1) for normal phase chiral separation is the gold standard for verifying the (S,S) stereochemistry.[1][2]

Biological Significance

Understanding the specific isomer is critical for drug development due to opposing biological effects.[1]

  • Nociception:

    • (8R,15S)-DiHETE: Hyperalgesic (lowers pain threshold).[1]

    • (8S,15S)-DiHETE: Hypoalgesic . It antagonizes the effects of the (8R) isomer and LTB4.[1]

  • Chemotaxis:

    • Potent activator of eosinophils (ED50 ~ 1.5 µM).[1]

    • Notably inactive on neutrophils, providing a selective signaling pathway distinct from LTB4.[1][2]

References

  • Kuhn, H., et al. (1987).[1][2][3] Analysis of the stereochemistry of lipoxygenase-derived hydroxypolyenoic fatty acids by means of chiral phase high-pressure liquid chromatography. Analytical Biochemistry.[1] Link

  • Levine, J. D., et al. (1990).[1][2] The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat.[1][2][4] Journal of Neurophysiology.[1][4] Link

  • Van Os, C. P., et al. (1981).[1][2] Double dioxygenation of arachidonic acid by soybean lipoxygenase-1.[1] Kinetics and regio-stereo specificities of the reaction steps. Biochimica et Biophysica Acta (BBA).[1] Link

  • Serhan, C. N. (2014).[1][2] Pro-resolving lipid mediators are leads for resolution physiology.[1] Nature.[1] Link[1]

role of (8S,15S)-DiHETE as a lipoxygenase metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (8S,15S)-DiHETE: A Key Lipoxygenase Metabolite in Inflammatory Signaling

Executive Summary

(8S,15S)-dihydroxyeicosatetraenoic acid, or (8S,15S)-DiHETE, is a stereospecific dihydroxy metabolite of arachidonic acid produced via the lipoxygenase (LOX) pathway. Unlike many of its eicosanoid counterparts that are potent pro-inflammatory mediators, (8S,15S)-DiHETE exhibits a more nuanced and often regulatory role in biological systems. It is primarily recognized for its selective chemotactic activity towards eosinophils and its unique ability to antagonize pain sensitization induced by other inflammatory lipids. This guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies pertaining to (8S,15S)-DiHETE, offering critical insights for researchers and professionals in immunology and drug development.

The Lipoxygenase (LOX) Pathway: A Primer

The lipoxygenase pathway is a critical metabolic cascade that converts essential fatty acids, primarily arachidonic acid (AA), into a diverse family of bioactive lipid mediators known as eicosanoids. These molecules are central to the initiation, propagation, and resolution of inflammation. The process begins when cellular phospholipases release AA from membrane phospholipids in response to stimuli. Free AA is then oxygenated by one of several LOX enzymes, including 5-LOX, 12-LOX, and 15-LOX, leading to the formation of unstable hydroperoxyeicosatetraenoic acids (HpETEs). These intermediates are rapidly reduced to more stable hydroxyeicosatetraenoic acids (HETEs) or further converted into leukotrienes, lipoxins, and dihydroxyeicosatetraenoic acids (DiHETEs).[1]

(8S,15S)-DiHETE belongs to the DiHETE family, which is characterized by two hydroxyl groups on the eicosanoid backbone. The precise positioning and stereochemistry of these hydroxyl groups (e.g., 8S, 15S) are determined by the specific enzymatic sequence involved in their synthesis and dictate their unique biological activities.

Biosynthesis of (8S,15S)-DiHETE

The formation of (8S,15S)-DiHETE is a multi-step enzymatic process primarily involving the sequential action of two distinct lipoxygenases. This pathway highlights the potential for both intracellular and transcellular metabolism, where an intermediate produced in one cell is processed by another.

Key Enzymatic Steps:

  • Initial Oxygenation by 15-Lipoxygenase (15-LOX): The pathway is initiated by the action of 15-LOX (such as ALOX15 or ALOX15B) on arachidonic acid.[2][3] This enzyme stereospecifically introduces molecular oxygen at the carbon-15 position, yielding 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2][4]

  • Reduction to 15(S)-HETE: The highly reactive 15(S)-HpETE is rapidly reduced by cellular peroxidases (e.g., glutathione peroxidase) to its more stable alcohol form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[4][5] 15(S)-HETE is a key branching point intermediate in several lipid mediator pathways.

  • Second Oxygenation: 15(S)-HETE serves as a substrate for a second lipoxygenase, which introduces a hydroxyl group at the carbon-8 position.[6][7] This step is thought to be mediated by an enzyme with 12-lipoxygenase-like activity or by 15-LOX itself, proceeding through an unstable epoxide intermediate known as 14,15-leukotriene A4.[8][9][10] The enzymatic hydrolysis of this epoxide results in the formation of (8S,15S)-DiHETE.

This sequential oxygenation can occur within a single cell type, such as endothelial cells or leukocytes, or via transcellular biosynthesis where 15(S)-HETE produced by one cell is converted to (8S,15S)-DiHETE by a neighboring cell.[8][9]

G cluster_0 Cell Membrane AA Arachidonic Acid (AA) HpETE 15(S)-HpETE AA->HpETE 15-Lipoxygenase (ALOX15/15B) HETE 15(S)-HETE HpETE->HETE Peroxidase (GPx) DiHETE (8S,15S)-DiHETE HETE->DiHETE 12-LOX or 15-LOX (via 14,15-LTA4) AA_storage Membrane Phospholipids AA_storage->AA Phospholipase A2

Fig. 1: Biosynthesis pathway of (8S,15S)-DiHETE from Arachidonic Acid.

Biological Activities and Physiological Roles

(8S,15S)-DiHETE exerts highly specific biological effects that distinguish it from other DiHETE isomers. Its actions are primarily centered on immune cell modulation and nociception.

Biological ActivityTarget Cells/SystemEffect
Chemotaxis EosinophilsPotent chemoattractant (ED₅₀ ≈ 1.5 µM).[6][7]
NeutrophilsNot chemotactic.[6][7]
Pain & Nociception C-fiber NociceptorsAntagonizes hyperalgesia (pain sensitization).[6][7][11][12]
Selective Eosinophil Chemotaxis

One of the most well-characterized functions of (8S,15S)-DiHETE is its role as a selective chemoattractant for eosinophils.[6][7] Eosinophils are key granulocytes involved in allergic inflammatory responses, such as asthma and atopic dermatitis, and in defense against parasitic infections. The ability of (8S,15S)-DiHETE to specifically recruit these cells to sites of inflammation suggests it plays a significant role in the pathophysiology of allergic diseases. Its lack of activity towards neutrophils, which are primary drivers of acute bacterial inflammation, underscores its specialized function.[6][7]

Antagonism of Pain Sensitization

In the context of pain signaling, (8S,15S)-DiHETE plays a fascinating counter-regulatory role. Its stereoisomer, (8R,15S)-DiHETE, is a potent sensitizer of C-fiber mechanoheat nociceptors, the primary nerve fibers responsible for transmitting pain signals.[11][12] Administration of (8R,15S)-DiHETE leads to hyperalgesia, a state of heightened pain sensitivity.

Crucially, co-administration of (8S,15S)-DiHETE completely antagonizes this sensitizing effect.[11][12] It also blocks the hyperalgesic activity of leukotriene B4 (LTB₄), another powerful pro-inflammatory lipid.[6][7] This stereospecific antagonism points to a receptor-mediated mechanism and positions (8S,15S)-DiHETE as an endogenous analgesic or anti-inflammatory mediator. This suggests a sophisticated system of checks and balances within the eicosanoid network, where the biological outcome depends on the relative balance of different stereoisomers.

Analytical Methodologies: Quantification by LC-MS/MS

Accurate and sensitive quantification of (8S,15S)-DiHETE in biological matrices is essential for understanding its physiological roles and for biomarker discovery. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[13][14]

Experimental Protocol: Quantification of (8S,15S)-DiHETE in Plasma

This protocol outlines a self-validating system for the robust quantification of (8S,15S)-DiHETE. The causality behind this workflow is to isolate the analyte from a complex matrix, separate it from interfering isomers, and detect it with high specificity and precision.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: To remove proteins, salts, and other interfering substances from the plasma and to concentrate the analyte.

  • Procedure:

    • Spike 500 µL of plasma with a known amount of a stable isotope-labeled internal standard (e.g., (8S,15S)-DiHETE-d8). This is critical for correcting for analyte loss during sample processing and for variations in instrument response.

    • Acidify the sample to pH ~3.5 with 2M formic acid to ensure the carboxylic acid group of the analyte is protonated, which improves its retention on the SPE sorbent.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified plasma onto the cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

2. Liquid Chromatography (LC)

  • Rationale: To separate (8S,15S)-DiHETE from other eicosanoids and isomers prior to mass spectrometric analysis.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid.[14]

    • Gradient: A linear gradient from 20% B to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Rationale: To provide highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its characteristic fragments.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for (8S,15S)-DiHETE must be optimized empirically on the specific mass spectrometer used.

      • Precursor Ion [M-H]⁻: m/z 335.2 (based on a molecular weight of 336.2 g/mol ).[7][15]

      • Product Ions (Example): Characteristic fragment ions are generated in the collision cell. These would need to be determined during method development by infusing a pure standard.

    • Internal Standard Transition: Monitor the corresponding transition for the deuterated internal standard.

4. Data Analysis and Validation

  • Standard Curve: Prepare a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte standards.[16]

  • Quantification: Calculate the concentration of (8S,15S)-DiHETE in the unknown samples by interpolating their peak area ratios from the standard curve.

  • Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[17]

Fig. 2: Analytical workflow for the quantification of (8S,15S)-DiHETE.

Therapeutic Potential and Future Directions

The unique biological profile of (8S,15S)-DiHETE makes its pathway a compelling target for drug development.

  • Anti-Inflammatory and Analgesic Agents: The ability of (8S,15S)-DiHETE to antagonize pain sensitization suggests that stable mimetics of this compound could be developed as novel non-opioid analgesics.[11][12] Modulating the enzymatic balance to favor the production of the (8S,15S) isomer over the (8R,15S) isomer could be a viable therapeutic strategy for inflammatory pain.

  • Allergic Diseases: Given its role in eosinophil recruitment, inhibiting the biosynthesis of (8S,15S)-DiHETE could be beneficial in eosinophil-driven diseases like allergic asthma. Conversely, understanding its signaling could provide new targets for modulating eosinophil activity.

Future research should focus on identifying the specific G-protein coupled receptor (GPCR) through which (8S,15S)-DiHETE and its stereoisomer exert their opposing effects on nociceptors. Elucidating this receptor pharmacology is a critical next step for designing targeted therapeutics. Furthermore, exploring the regulation of 15-LOX and subsequent enzymes in different disease states will provide a clearer picture of when and where this mediator is produced, paving the way for more precise diagnostic and therapeutic interventions.

References

  • 15-Hydroxyeicosatetraenoic acid - Wikipedia. Wikipedia. [Link]

  • Hopkins, N. K., Oglesby, T. D., Bundy, G. L., & Gorman, R. R. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. PubMed. [Link]

  • Corey, E. J., & Raju, R. (1983). Total synthesis of 5(S),15(S)-dihydroxy-6,13-trans-8,15-cis-eicosatetraenoic acid (5,15-diHETE) and 8(S),15(S)-dihydroxy-5,11-cis-9,13-trans-eicosatetraenoic acid (8,15-DiHETE), two novel metabolites of arachidonic acid. Journal of the American Chemical Society. [Link]

  • Tejera, N., Boeglin, W. E., Suzuki, T., & Schneider, C. (2011). Pathways for biosynthesis of 5,15-diHETE. Different combinations of... ResearchGate. [Link]

  • Sok, D. E., Chung, T., & Sih, C. J. (1983). Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers. PubMed. [Link]

  • White, D. M., Basbaum, A. I., Goetzl, E. J., & Levine, J. D. (1990). The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat. Journal of Neurophysiology. [Link]

  • German, J. B., & Berger, R. (1990). Formation of 8,15-dihydroxy eicosatetraenoic acidvia 15- and 12-lipoxygenases in fish gill. Lipids. [Link]

  • White, D. M., Basbaum, A. I., Goetzl, E. J., & Levine, J. D. (1990). The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat. PubMed. [Link]

  • Dennis, E. A., & Norris, P. C. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PMC. [Link]

  • Campbell, W. B. (2017). Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. PMC. [Link]

  • Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. SciSpace. [Link]

  • Witt, A., Zwick,T., & Steinhilber, D. (2022). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Frontiers in Pharmacology. [Link]

  • Poznyak, A., Grechko, A. V., Poggio, P., Myasoedova, V. A., Alfieri, V., & Orekhov, A. N. (2023). Classes of Lipid Mediators and Their Effects on Vascular Inflammation in Atherosclerosis. International Journal of Molecular Sciences. [Link]

  • Rund, K. M., Kutzner, L., Rothe, M., & Schunck, W. H. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. PMC. [Link]

  • Johnson, C. H. (2017). Developing a targeted metabolomics quantification method with focus on LC-MS. SlideServe. [Link]

  • Bear, C. L., & Scherer, S. W. (1987). Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. PubMed. [Link]

  • Snyder, N. W., Golin-Bisello, F., & Blair, I. A. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. PMC. [Link]

  • Haeggström, J. Z., & Funk, C. D. (2014). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte. eScholarship. [Link]

  • 8S,15S-DiHETE | C20H32O4 | CID 5283183. PubChem - NIH. [Link]

  • Liu, W., Chou, J., & Wu, C. (2020). Effect of 15(S)-HETE and 15(S)-HPETE on rat aortic rings in culture. ResearchGate. [Link]

  • Sun, Y., & Li, Y. (2024). Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis. PMC. [Link]

  • Hadjiagapis, P. S., & Spector, A. A. (1986). 15-Hydroxy-5,8,11,13-eicosatetraenoic acid inhibits human vascular cyclooxygenase. Potential role in diabetic vascular disease. PMC. [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. [Link]

  • Haeggström, J. Z., & Funk, C. D. (2014). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. PMC. [Link]

  • Petersen, A. O., Thorsen, S., & Ruzicka, T. (1994). Interleukin-8 stimulates the formation of 15-hydroxy-eicosatetraenoic acid by human neutrophils in vitro. PubMed. [Link]

  • The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. PubMed. [Link]

  • Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma. SpringerLink. [Link]

  • Jumblatt, M. M., & Bair, K. W. (2001). The Eicosanoid, 15-(S)-HETE, Stimulates Secretion of Mucin-Like Glycoprotein by the Corneal Epithelium. PubMed. [Link]

  • Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. MDPI. [Link]

  • Association of lipid mediators and development of future incident inflammatory arthritis in an anti-citrullinated protein antibody positive population. PMC. [Link]

Sources

Technical Deep Dive: Stereochemical and Functional Divergence of (8S,15S)-DiHETE vs. 8,15-DiHETE Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In eicosanoid research and drug development, the term "8,15-DiHETE" is often used ambiguously to describe a class of dihydroxy fatty acids derived from Arachidonic Acid (AA). However, the specific stereochemistry—specifically the difference between the (8S,15S)-DiHETE isomer and the (8R,15S)-DiHETE (often the major component of non-specific "8,15-DiHETE" mixtures)—dictates a profound functional inversion.

While (8R,15S)-DiHETE acts as a potent hyperalgesic agent (sensitizing nociceptors), the (8S,15S)-DiHETE isomer functions as a receptor-directed antagonist , effectively blocking the pain-sensitizing effects of its stereoisomer.[1] This guide dissects the biosynthetic origins, analytical separation, and pharmacological divergence of these two isomers, providing a roadmap for researchers targeting the 15-Lipoxygenase (15-LOX) pathway.

Part 1: Biosynthetic Origins & The Stereochemical Fork

The structural difference between these isomers is not random; it is a direct consequence of their biosynthetic origin. One is the product of controlled enzymatic double-oxygenation, while the other often results from the hydrolysis of an unstable epoxide intermediate.

The Enzymatic Route: (8S,15S)-DiHETE

The (8S,15S) isomer is typically generated via a double lipoxygenation mechanism.

  • Step 1: 15-Lipoxygenase (15-LOX) oxygenates Arachidonic Acid at C15 to form 15(S)-HpETE, which is reduced to 15(S)-HETE.[2]

  • Step 2: A second lipoxygenase event (often involving 12-LOX or 15-LOX-2 in specific leukocyte populations) oxygenates the C8 position.

  • Result: Because both steps are enzymatically controlled, the stereochemistry is retained as S,S .

The LTA4 Hydrolysis Route: (8R,15S)-DiHETE

The (8R,15S) isomer (and the 8,15-DiHETE mixture) often arises from the 14,15-Leukotriene A4 (14,15-LTA4) pathway.

  • Step 1: 15-LOX converts AA to 15-HpETE.

  • Step 2: 15-LOX (acting with hydroperoxidase activity) or leukocyte-specific synthase activity converts 15-HpETE into the unstable epoxide 14,15-LTA4 .

  • Step 3: Non-enzymatic hydrolysis of this epoxide is susceptible to nucleophilic attack.

  • Result: This hydrolysis yields a mixture of isomers, predominantly (8R,15S)-DiHETE and (8S,15S)-DiHETE, often in a ratio favoring the R-configuration at C8.

Visualization: Biosynthetic Divergence

Biosynthesis AA Arachidonic Acid (AA) HpETE 15(S)-HpETE AA->HpETE 15-LOX HETE 15(S)-HETE HpETE->HETE Peroxidase LTA4 14,15-LTA4 (Unstable Epoxide) HpETE->LTA4 LTA4 Synthase / 15-LOX S_Isomer (8S,15S)-DiHETE (Bioactive Antagonist) HETE->S_Isomer Double Oxygenation (12-LOX / 15-LOX-2) LTA4->S_Isomer Minor Product R_Isomer (8R,15S)-DiHETE (Hyperalgesic Agonist) LTA4->R_Isomer Non-Enzymatic Hydrolysis

Figure 1: Divergent biosynthetic pathways. The (8S,15S) isomer is a product of sequential enzymatic oxygenation, whereas the (8R,15S) isomer dominates the hydrolysis of the unstable 14,15-LTA4 intermediate.

Part 2: Biological Activity & Pharmacology[4][5]

The distinction between these isomers is critical for drug development because they exert opposing effects on nociception (pain processing).

The "Yin-Yang" of Nociception

Research indicates that these isomers interact with specific G-protein coupled receptors (GPCRs) on primary afferent neurons, acting as a stereoselective "switch."

Feature(8R,15S)-DiHETE(8S,15S)-DiHETE
Primary Effect Hyperalgesic (Induces Pain)Antihyperalgesic (Blocks Pain)
Mechanism Sensitizes C-fiber nociceptors to mechanical/thermal stimuli.Competitively antagonizes the (8R,15S) receptor site.
Potency High (nanomolar range).High (effective antagonist at equimolar ratios).
Chemotaxis Moderate neutrophil chemotaxis.Potent chemotactic agent (often stronger than R-isomer).
Drug Target Agonist to avoid (in pain context).Potential scaffold for analgesic design.

Key Insight for Researchers: If your synthetic "8,15-DiHETE" standard is a racemic mix (or predominantly 8R), you may observe pro-inflammatory/hyperalgesic effects.[1] If you isolate the pure (8S,15S) isomer, you may observe resolution-phase or antagonistic effects.

Part 3: Analytical Differentiation (Protocol)

Standard Reverse-Phase (C18) HPLC-MS is often insufficient to separate these diastereomers effectively because their hydrophobicity is nearly identical. Chiral Normal-Phase Chromatography is the gold standard for validation.

Validated Analytical Workflow
1. Extraction (Solid Phase Extraction - SPE)[3][4][5]
  • Cartridge: C18 or Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB).

  • Conditioning: Methanol followed by pH 3.5 water (acidified to protonate carboxyl groups).

  • Loading: Sample (plasma/supernatant) acidified to pH 3.5.

  • Wash: 5% Methanol in water (removes salts/proteins).

  • Elution: 100% Methanol or Ethyl Acetate. Note: Store at -80°C immediately.

2. Chiral LC-MS/MS Separation

This protocol separates the (8R) and (8S) forms based on their spatial interaction with the chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane : Isopropanol : Acetic Acid (95 : 5 : 0.1 v/v/v).[3]

    • Why Hexane? Normal phase is required for Chiralpak selectivity.

    • Why Acetic Acid? Essential to suppress ionization of the carboxyl group, sharpening peaks.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: MS/MS (Negative Electrospray Ionization - ESI).

  • MRM Transitions:

    • Parent Ion: m/z 335 (M-H)-

    • Daughter Ions: m/z 155 (cleavage at C15), m/z 115.

Visualization: Analytical Logic

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) SPE SPE Extraction (Acidified pH 3.5) Sample->SPE RP_LC Reverse Phase LC? (INSUFFICIENT) SPE->RP_LC Co-elution risk Chiral_LC Chiral Normal Phase (Hexane/IPA) SPE->Chiral_LC Isomer Resolution MS MS/MS Detection (m/z 335 -> 155) Chiral_LC->MS

Figure 2: Analytical workflow. Note that standard Reverse Phase LC often fails to resolve the diastereomers; Chiral Normal Phase is required.

Part 4: Synthesis & Stability Considerations

For researchers synthesizing these standards or using them in high-throughput screening:

  • Chemical Instability: Both isomers contain a conjugated diene system. They are sensitive to UV light (cis-trans isomerization) and oxidation.

    • Handling: Work under yellow light; store in ethanol at -80°C under argon/nitrogen.

  • Lactone Formation: In acidic environments, 8,15-DiHETEs can lactonize. Ensure final buffers are neutral (pH 7.4) prior to biological assays.

  • Commercial Sourcing: Verify the Certificate of Analysis (CoA). If the CoA states "8,15-DiHETE" without specifying stereochemistry, assume it is a mixture derived from LTA4 hydrolysis. Explicitly request "(8S,15S)-DiHETE" for antagonist studies.

References

  • Stereochemistry and Biosynthesis of 8,15-DiHETE

    • Title: Formation of 8,15-dihydroxy eicosatetraenoic acid via 15- and 12-lipoxygenases in fish gill.
    • Source: Lipids, 1990.[6]

    • URL:[Link]

  • Biological Activity (Hyperalgesia vs Antagonism)

    • Title: Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid.[1]

    • Source: Proceedings of the National Academy of Sciences (PNAS), 1990.
    • URL:[Link]

  • Chiral Separ

    • Title: Resolution of dihydroxyeicosanoates and of dihydroxyeicosatrienoates by chiral phase chromatography.[7]

    • Source: Journal of Lipid Research, 1991.
    • URL:[Link]

  • Receptor Interaction & Nociceptors

    • Title: The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of r
    • Source: Journal of Neurophysiology, 1990.[8]

    • URL:[Link]

Sources

(8S,15S)-DiHETE signaling pathways in neutrophils

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (8S,15S)-DiHETE Axis in Neutrophil Function A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

(8S,15S)-dihydroxyeicosatetraenoic acid ((8S,15S)-DiHETE) is a lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway. While many eicosanoids are potent pro-inflammatory signaling molecules, the role of (8S,15S)-DiHETE in human neutrophils presents a more complex and nuanced picture. Contrary to early hypotheses, compelling evidence indicates that (8S,15S)-DiHETE is not a direct chemoattractant for neutrophils .[1][2] Instead, its significance in neutrophil biology appears to be intricately linked to the broader activity of the 15-LOX pathway and the modulatory, often inhibitory, functions of its direct precursor, 15(S)-HETE.

This guide provides a comprehensive technical overview of the biosynthesis of (8S,15S)-DiHETE and focuses on the well-documented signaling effects of the 15-LOX pathway that influence and regulate neutrophil responses. We will deconstruct the evidence, present the prevailing view of this axis as a modulator rather than an activator of neutrophil function, and provide detailed experimental protocols for investigating these effects. This resource is designed for researchers, scientists, and drug development professionals seeking to understand the subtle but critical role of this pathway in controlling neutrophil-mediated inflammation.

Introduction: Beyond Pro-Inflammation in the Arachidonic Acid Cascade

Neutrophils are the vanguard of the innate immune system, equipped with a powerful arsenal to combat pathogens. Their activity is tightly regulated by a network of signaling molecules, among which the eicosanoids—bioactive lipids derived from arachidonic acid (AA)—are paramount. While pathways like the 5-lipoxygenase (5-LOX) cascade produce potent chemoattractants such as Leukotriene B4 (LTB4), other branches of the AA cascade serve to temper and resolve inflammation.

The 15-LOX pathway is emerging as a key player in this regulatory network. By converting AA into molecules like 15(S)-HETE and subsequently (8S,15S)-DiHETE, this pathway generates signals that can actively inhibit pro-inflammatory neutrophil functions, including migration and the production of other inflammatory mediators.[3][4] Understanding this pathway is therefore critical for developing novel therapeutic strategies that promote the resolution of inflammation rather than simply blocking its initiation.

Biosynthesis of (8S,15S)-DiHETE

The generation of (8S,15S)-DiHETE is a multi-step enzymatic process initiated by the 15-LOX enzyme, which is expressed in neutrophils, eosinophils, and airway epithelial cells.[3][5]

Step 1: Oxygenation of Arachidonic Acid The pathway begins with the insertion of molecular oxygen into arachidonic acid at the carbon-15 position by 15-LOX. This reaction forms the unstable hydroperoxide intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).

Step 2: Reduction to 15(S)-HETE 15(S)-HPETE is rapidly reduced by cellular peroxidases to its more stable alcohol form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). 15(S)-HETE is a major product of this pathway and a critical signaling molecule in its own right.

Step 3: Conversion to (8S,15S)-DiHETE The final conversion of the 15(S)-hydroperoxy precursor to (8S,15S)-DiHETE is less defined but is thought to occur via one of several potential routes:

  • A Leukotriene-like Mechanism: Evidence suggests that 15(S)-HPETE can be converted into an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4).[6][7] Subsequent enzymatic or non-enzymatic hydrolysis of this epoxide can yield various 8,15-DiHETE isomers, including (8S,15S)-DiHETE.

  • Dual Lipoxygenase Activity: In cells expressing multiple LOX enzymes, such as leukocytes, it is proposed that 15(S)-HETE can be further oxygenated by a second LOX (e.g., 5-LOX or a 12-LOX-like enzyme) to generate the dihydroxy product.[6][8]

The precise enzymatic machinery responsible for this final step within neutrophils remains an area of active investigation.

G AA Arachidonic Acid HPETE 15(S)-HPETE AA->HPETE 15-Lipoxygenase (15-LOX) HETE 15(S)-HETE HPETE->HETE Peroxidase LTA4 14,15-LTA4 (unstable epoxide) HPETE->LTA4 Leukotriene Synthase-like activity DiHETE (8S,15S)-DiHETE HETE->DiHETE 5-LOX / 12-LOX (Alternative Pathway) LTA4->DiHETE Hydrolysis

Fig 1. Biosynthetic pathway of (8S,15S)-DiHETE from arachidonic acid.

A Modulatory Role: Deconstructing the Effects on Neutrophil Signaling

The core of understanding this pathway in neutrophils lies in shifting the perspective from direct activation to nuanced modulation and inhibition. While a specific cell surface receptor for (8S,15S)-DiHETE on neutrophils has not been identified, the effects of its precursor, 15(S)-HETE, are well-documented and profound.

The Negative Evidence for Direct Chemotaxis

Multiple studies have directly tested the ability of (8S,15S)-DiHETE to act as a chemoattractant for human neutrophils. The results consistently show it lacks chemotactic activity for these cells, whereas it is a potent chemoattractant for eosinophils.[1][2] This finding is critical as it refutes the hypothesis that (8S,15S)-DiHETE functions as a classical pro-inflammatory, neutrophil-recruiting molecule.

The Inhibitory Actions of the Precursor, 15(S)-HETE

The primary mechanism by which the (8S,15S)-DiHETE axis is thought to influence neutrophils is through the actions of 15(S)-HETE. This precursor molecule exerts powerful inhibitory effects on key pro-inflammatory signaling pathways.

  • Inhibition of the 5-LOX Pathway: 15(S)-HETE is a known inhibitor of the 5-LOX enzyme in neutrophils.[4] This action directly curtails the production of LTB4, one of the most potent neutrophil chemoattractants. This creates a powerful counter-regulatory balance: when the 15-LOX pathway is active, the pro-inflammatory 5-LOX pathway is suppressed.

  • Inhibition of Neutrophil Transmigration: Studies have shown that 15(S)-HETE potently inhibits the migration of neutrophils across cytokine-activated endothelium.[9][10] This effect is crucial for limiting the influx of neutrophils into inflamed tissues.

  • Modulation of Signal Transduction: The inhibitory effects of 15(S)-HETE are linked to its ability to remodel neutrophil membranes and interfere with intracellular signaling.

    • Membrane Incorporation: Upon exposure, neutrophils rapidly esterify 15(S)-HETE into membrane phospholipids, particularly phosphatidylinositol.[11]

    • Impaired PAF Signaling: This membrane remodeling has functional consequences. Neutrophils enriched with 15(S)-HETE show a blunted response to Platelet-Activating Factor (PAF), another key inflammatory mediator. This is associated with a reduction in the affinity of the PAF receptor and impaired generation of the second messenger inositol trisphosphate (IP3).[9]

G cluster_0 15-LOX Pathway (Inhibitory) cluster_1 Pro-Inflammatory Pathways HETE 15(S)-HETE DiHETE (8S,15S)-DiHETE HETE->DiHETE LTB4 LTB4 Pathway (5-LOX) HETE->LTB4 Inhibits PAF PAF Receptor Signaling HETE->PAF Inhibits NeutrophilResponse Neutrophil Activation (Chemotaxis, Degranulation) LTB4->NeutrophilResponse Activates PAF->NeutrophilResponse Activates

Fig 2. The 15-LOX axis modulates key pro-inflammatory pathways in neutrophils.

Experimental Methodologies

Investigating the modulatory role of the (8S,15S)-DiHETE axis requires robust and well-controlled experimental systems.

Data Presentation: Comparative Potency
Lipid MediatorTarget CellPrimary EffectTypical EC50 / IC50
(8S,15S)-DiHETE EosinophilChemotaxis~1.5 µM[1][2]
(8S,15S)-DiHETE NeutrophilNo ChemotaxisN/A[1][2]
15(S)-HETE NeutrophilInhibition of LTB4 Production~3-10 µM[4]
LTB4 NeutrophilChemotaxis~1-10 nM
PAF NeutrophilChemotaxis / Activation~1-10 nM
Experimental Protocols

Causality: This protocol ensures a highly pure and viable neutrophil population, essential for reliable functional assays, by separating cells based on density and removing contaminating red blood cells.

  • Blood Collection : Collect whole blood from healthy volunteers into heparinized tubes.

  • Density Gradient Centrifugation : Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Cell Layer Aspiration : After centrifugation, two leukocyte layers will be visible above the erythrocyte pellet. The lower, thicker layer contains neutrophils and eosinophils. Carefully aspirate and discard the upper plasma and mononuclear cell layers.

  • Neutrophil Collection : Carefully collect the neutrophil-rich layer and transfer to a new conical tube.

  • Erythrocyte Lysis : To remove contaminating red blood cells, perform a brief hypotonic lysis. Resuspend the cell pellet in a small volume of sterile water for 30 seconds, then immediately restore isotonicity by adding an equal volume of 2X Hanks' Balanced Salt Solution (HBSS).

  • Washing : Wash the purified neutrophils twice with cold HBSS. Centrifuge at 250 x g for 5 minutes for each wash.

  • Cell Counting and Viability : Resuspend the final pellet in the desired assay buffer. Determine cell concentration using a hemocytometer and assess viability via trypan blue exclusion (should be >95%).

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying lipid mediators due to its high sensitivity and specificity.[12][13]

  • Cell Stimulation : Incubate isolated neutrophils under desired conditions (e.g., with or without calcium ionophore A23187) to stimulate eicosanoid production.

  • Reaction Quenching & Extraction : Stop the reaction by adding two volumes of ice-cold methanol containing an internal standard (e.g., a deuterated analogue like d8-15(S)-HETE).

  • Solid Phase Extraction (SPE) : Acidify the sample with formic acid to pH ~3.5. Apply the sample to a pre-conditioned C18 SPE cartridge. Wash the cartridge with acidified water to remove salts. Elute the lipids with an organic solvent like methanol or ethyl acetate.[14]

  • Sample Preparation : Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis :

    • Chromatography : Separate the lipid isomers on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol, both containing 0.1% formic acid.

    • Mass Spectrometry : Perform analysis using electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for (8S,15S)-DiHETE, 15(S)-HETE, and other eicosanoids of interest.

Causality: This assay directly measures the ability of neutrophils to migrate along a chemical gradient, making it ideal for testing the inhibitory effect of the 15-LOX pathway on migration induced by other chemoattractants.

  • Neutrophil Pre-incubation (The "Remodeling" Step) : Incubate isolated neutrophils (2 x 10^6 cells/mL in HBSS) with 15(S)-HETE (e.g., 1-10 µM) or vehicle control (ethanol) for 30 minutes at 37°C. This allows for the incorporation of 15(S)-HETE into the cell membrane.[9]

  • Chamber Assembly : Use a 48-well microchemotaxis chamber (e.g., Boyden chamber). Place a polycarbonate filter (3-5 µm pore size) between the upper and lower wells.

  • Loading Chemoattractant : Load the lower wells with a known chemoattractant (e.g., 10 nM LTB4 or 10 nM PAF) or buffer as a negative control.

  • Loading Cells : Load the pre-incubated neutrophil suspension into the upper wells.

  • Incubation : Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration through the filter.

  • Quantification : After incubation, remove the filter. Scrape non-migrated cells from the upper surface. Fix and stain the filter (e.g., with Wright-Giemsa stain). Count the number of migrated cells on the lower surface of the filter in at least five high-power fields using a light microscope.

  • Analysis : Compare the number of migrated cells in the 15(S)-HETE-treated group to the vehicle control group. A significant reduction indicates inhibition of chemotaxis.

G cluster_0 Preparation cluster_1 Boyden Chamber Assay cluster_2 Analysis P1 Isolate Human Neutrophils (Protocol 1) P2 Pre-incubate Neutrophils with: A) Vehicle Control B) 15(S)-HETE P1->P2 A2 Load Upper Wells with Pre-incubated Neutrophils P2->A2 Add Cells A1 Load Lower Wells with Chemoattractant (e.g., LTB4) A3 Incubate (60-90 min, 37°C) A2->A3 AN1 Fix and Stain Filter A3->AN1 Process Filter AN2 Count Migrated Cells (Microscopy) AN1->AN2 AN3 Compare Migration: (Vehicle vs. 15(S)-HETE) AN2->AN3

Fig 3. Experimental workflow for testing the inhibitory effect of 15(S)-HETE.

Therapeutic Implications and Future Directions

The evidence strongly suggests that the 15-LOX pathway, which produces 15(S)-HETE and (8S,15S)-DiHETE, acts as an endogenous brake on neutrophil-mediated inflammation. This has significant therapeutic implications:

  • Pro-Resolution Therapies : Instead of broadly suppressing the immune system, activating the 15-LOX pathway or administering its downstream products could offer a more targeted approach to treating inflammatory diseases by actively promoting the resolution phase.

  • Biomarkers : The ratio of 15-LOX products (like 15-HETE) to 5-LOX products (like LTB4) in biological fluids could serve as a biomarker to stratify patients or monitor the efficacy of anti-inflammatory therapies.[3]

Key questions remain to be answered. The definitive identification of the enzymes that convert 15-HETE to (8S,15S)-DiHETE in neutrophils is needed. Furthermore, while a direct signaling receptor for (8S,15S)-DiHETE on neutrophils seems unlikely, its potential intracellular targets or its ability to be incorporated into membranes like its precursor warrant further investigation.

Conclusion

The (8S,15S)-DiHETE signaling axis in neutrophils is not a pathway of direct activation but one of sophisticated immunomodulation. The current body of scientific literature points away from a role as a chemoattractant and toward a function as part of a larger, anti-inflammatory and pro-resolving 15-LOX system. The primary actor in this system appears to be 15(S)-HETE, which effectively curtails neutrophil migration and the production of potent pro-inflammatory leukotrienes. For researchers and drug developers, targeting this pathway represents a promising strategy for controlling excessive inflammation by harnessing the body's own resolution mechanisms.

References

  • Hopkins, N. K., Oglesby, T. D., Bundy, G. L., & Gorman, R. R. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. PubMed. [Link]

  • Sok, D. E., Chung, T., & Sih, C. J. (1983). Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers. PubMed. [Link]

  • Corey, E. J., & Raju, N. (1983). Total synthesis of 5(S),15(S)-dihydroxy-6,13-trans-8,15-cis-eicosatetraenoic acid (5,15-diHETE) and 8(S),15(S)-dihydroxy-5,11-cis-9,13-trans-eicosatetraenoic acid (8,15-DiHETE), two novel metabolites of arachidonic acid. Journal of the American Chemical Society. [Link]

  • Tejera, N., Boeglin, W. E., Suzuki, T., & Schneider, C. (2011). COX-2-dependent and -independent biosynthesis of dihydroxy-arachidonic acids in activated human leukocytes. ResearchGate. [Link]

  • Profita, M., Sala, A., Bonanno, A., Riccobono, L., Siena, L., Ferraro, M., Gjomarkaj, M., & Bonsignore, G. (2000). 15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis. American Journal of Physiology-Cell Physiology. [Link]

  • Profita, M., Sala, A., Bonanno, A., Riccobono, L., Siena, L., Ferraro, M., Gjomarkaj, M., & Bonsignore, G. (2000). 15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis. American Physiological Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 8S,15S-DiHETE. PubChem. [Link]

  • Serhan, C. N., Broekman, M. J., Korchak, H. M., Marcus, A. J., & Weissmann, G. (1990). Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids. PMC. [Link]

  • Stankova, J., Rola-Pleszczynski, M., & Gagnon, N. (1990). 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate. PMC. [Link]

  • Takata, S., Matsubara, M., Allen, P. G., Janmey, P. A., Serhan, C. N., & Wler, B. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. PubMed. [Link]

  • Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Fogh, K., Kiil, J., Svejgaard, E., & Kragballe, K. (1992). Interleukin-8 stimulates the formation of 15-hydroxy-eicosatetraenoic acid by human neutrophils in vitro. PubMed. [Link]

  • Khasar, S. G., Ho, T., Green, P. G., & Levine, J. D. (1990). The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat. PubMed. [Link]

  • Zhang, S., Liu, S., Xu, D., Zhang, C., & Li, L. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances. [Link]

  • Li, H., Zhang, X., & Guan, X. (2015). A New Strategy for Early Diagnosis of Type 2 Diabetes by Standard-Free, Label-Free LC-MS/MS Quantification of Glycated Peptides. NIH. [Link]

  • Pliyev, B. K., & Menshikov, M. Y. (2022). Human Neutrophils Generate Extracellular Vesicles That Modulate Their Functional Responses. MDPI. [Link]

  • Takata, S., Matsubara, M., Allen, P. G., Janmey, P. A., Serhan, C. N., & Wler, B. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. PMC. [Link]

  • Wang, X., Zhang, A., Sun, H., & Wang, P. (2021). LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Frontiers. [Link]

  • Boeglin, W. E., & Schneider, C. (2018). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. PMC. [Link]

  • Foster, E., Clancy, D., & Cooper, P. (2025). Chromatin changes associated with neutrophil extracellular trap formation in whole blood reflect complex immune signaling. Frontiers. [Link]

  • Blanter, M., Hiebert, P., & Schelpetkina, E. (2023). A Comparative Study of Different Protocols for Isolation of Murine Neutrophils from Bone Marrow and Spleen. PMC. [Link]

  • Corrales, P., & Català-Senent, J. F. (2023). LC/MS-Based Untargeted Metabolomics Analysis in Women with Morbid Obesity and Associated Type 2 Diabetes Mellitus. MDPI. [Link]

  • ResearchGate. (n.d.). Neutrophil Isolation Protocol. ResearchGate. [Link]

  • Soehnlein, O., & Scheiermann, C. (2017). Targeting Neutrophils for Promoting the Resolution of Inflammation. Frontiers. [Link]

  • YouTube. (2024). Share your videos with friends, family, and the world. YouTube. [Link]

  • Pawar, R. S., & Abernethy, G. (2018). Validation of an LC-MS/MS method for analysis of anti-diabetic drugs in botanical dietary supplements labeled for blood sugar management. PubMed. [Link]

Sources

Methodological & Application

LC-MS/MS protocol for quantification of (8S,15S)-DiHETE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Quantification of (8S,15S)-DiHETE in Biological Matrices via LC-ESI-MS/MS

Abstract & Biological Context

(8S,15S)-Dihydroxyeicosatetraenoic acid ((8S,15S)-DiHETE) is a bioactive lipid mediator derived from Arachidonic Acid (AA).[1] Unlike the pro-inflammatory Leukotriene B4 (LTB4), (8S,15S)-DiHETE acts as an antagonist to the BLT1 receptor, exhibiting anti-chemotactic properties on neutrophils and eosinophils.[1] Its biosynthesis typically involves a "double lipoxygenation" mechanism: the initial oxygenation of AA by 15-Lipoxygenase (15-LOX) to form 15(S)-HpETE, followed by a second oxygenation at the C8 position, often mediated by 15-LOX acting in a secondary capacity or by interaction with 8-LOX.[1]

Analytical Challenge: Quantification of (8S,15S)-DiHETE is complicated by the presence of structural isomers (e.g., 5,15-DiHETE) and stereoisomers (e.g., (8R,15S)-DiHETE).[1] This protocol details a high-resolution LC-MS/MS workflow using Negative Electrospray Ionization (ESI-) designed to separate diastereomers and quantify trace levels of (8S,15S)-DiHETE in plasma and tissue homogenates.[1]

Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade leading to (8S,15S)-DiHETE formation, highlighting the critical intermediate 15(S)-HpETE.[1]

DiHETE_Pathway AA Arachidonic Acid (AA) HpETE 15(S)-HpETE AA->HpETE Oxygenation HETE 15(S)-HETE HpETE->HETE Reduction DiHETE (8S,15S)-DiHETE HpETE->DiHETE Double Oxygenation Isomer (8R,15S)-DiHETE (Isomer) HpETE->Isomer Non-enzymatic Hydrolysis LOX15 15-LOX LOX15->AA LOX8 8-LOX / 15-LOX LOX8->HpETE

Figure 1: Biosynthetic route of (8S,15S)-DiHETE via the 15-Lipoxygenase pathway.[1] Note the potential for isomeric divergence.

Experimental Protocol

Materials & Reagents
  • Analytes: (8S,15S)-DiHETE Standard (Cayman Chemical Item No. 35370).[1][2]

  • Internal Standard (IS): Leukotriene B4-d4 (LTB4-d4) is recommended due to structural similarity (di-hydroxy) and retention time proximity.[1] Alternatively, 15(S)-HETE-d8 can be used.[1][3][4]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Glacial Acetic Acid (High Purity).[1] Note: Acetic acid is preferred over Formic acid for eicosanoids in negative mode to minimize signal suppression.

  • SPE Cartridges: Oasis HLB (30 mg) or Strata-X.[1]

Sample Preparation (Solid Phase Extraction)

Integrity Check: Eicosanoids are susceptible to oxidative degradation.[1] All steps must be performed on ice and under dim light.[1]

  • Sample Thawing: Thaw plasma/homogenate on ice.

  • Spiking: Transfer 200 µL of sample to a clean tube. Add 10 µL of Internal Standard Solution (100 ng/mL LTB4-d4).[1] Vortex gently.

  • Precipitation: Add 600 µL of ice-cold MeOH containing 0.01% BHT (Butylated Hydroxytoluene) to precipitate proteins and prevent oxidation. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a new tube and dilute with acidified water (pH 3.5) to reduce organic content to <15% (essential for SPE retention).

  • SPE Loading (Oasis HLB):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water/0.1% Acetic Acid.[1]

    • Load: Apply diluted sample.[1]

    • Wash: 1 mL 5% MeOH in Water.[1]

    • Elute: 1 mL 100% MeOH.[1]

  • Drying: Evaporate eluate to dryness under a gentle stream of Nitrogen at room temperature.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Transfer to autosampler vial.

LC-MS/MS Conditions

Chromatographic Strategy: The separation of (8S,15S)-DiHETE from its diastereomer (8R,15S)-DiHETE is achieved using a high-efficiency C18 column with a shallow gradient slope.[1] While they have the same mass, their 3D conformation results in slightly different interaction strengths with the stationary phase.[1]

Table 1: Liquid Chromatography Parameters

Parameter Setting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 45°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.02% Acetic Acid
Mobile Phase B Acetonitrile + 0.02% Acetic Acid

| Injection Vol | 5 - 10 µL |[1]

Table 2: Gradient Profile

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Equilibration
8.0 65 Critical Separation Window
8.1 98 Wash
10.0 98 Wash Hold
10.1 30 Re-equilibration

| 12.0 | 30 | End |[1]

Table 3: MS/MS Parameters (ESI Negative Mode)

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role
(8S,15S)-DiHETE 335.2 155.1 30 22 Quantifier
(8S,15S)-DiHETE 335.2 235.2 30 18 Qualifier

| LTB4-d4 (IS) | 339.2 | 197.1 | 30 | 24 | Internal Std |[1]

Note on Transitions: The 335 -> 155 transition corresponds to cleavage adjacent to the C8 hydroxyl group, offering high specificity for 8-series di-hydroxy isomers.[1]

Method Validation & Logic

Linearity and Range
  • Calibration: Prepare a 7-point curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Acceptance: r² > 0.99.[1]

Separation Logic (Self-Validating System)

To ensure you are quantifying the correct isomer, you must run a "mix" standard containing both (8S,15S) and (8R,15S) during method development.[1]

  • Diastereomer Separation: On the specified BEH C18 column, (8R,15S) typically elutes slightly earlier than (8S,15S).[1]

  • Resolution Check: Calculate the resolution (

    
    ) between the isomer peaks. An 
    
    
    
    is required for accurate quantitation.[1] If peaks merge, lower the gradient slope between min 1.0 and 8.0.[1]
Troubleshooting Guide
  • Low Sensitivity: Check the pH of mobile phases.[1] Eicosanoids ionize best at neutral to slightly acidic pH.[1] Avoid strong buffers that suppress ionization.[1] Ensure the source temperature is not too high (<500°C) to prevent thermal degradation.

  • Carryover: DiHETEs are sticky. Use a needle wash of 80:20 ACN:Isopropanol + 0.1% Formic Acid.[1]

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (LTB4-d4) Sample->Spike Extract SPE Extraction (Oasis HLB) Spike->Extract Protein Ppt + Dilution LC UHPLC Separation (BEH C18) Extract->LC Reconstitute MS MS/MS Detection (MRM: 335 > 155) LC->MS Elute Data Quantification (Isomer Specific) MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

References

  • Sok, D. E., et al. (1983). Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers.[1][5] Biochemical and Biophysical Research Communications.[1][5] Retrieved from [Link]

  • Harkewicz, R., et al. (2007). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry.[1][6] LIPID MAPS Consortium.[1] Retrieved from [Link]

  • Levine, J. D., et al. (1986). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid.[1] Proceedings of the National Academy of Sciences. Retrieved from [Link][1]

Sources

Application Note: A Robust Solid Phase Extraction (SPE) Protocol for the Quantification of (8S,15S)-DiHETE in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Quantifying Dihydroxyeicosatetraenoic Acids

(8S,15S)-dihydroxyeicosatetraenoic acid, or (8S,15S)-DiHETE, is an eicosanoid derived from the enzymatic oxygenation of arachidonic acid.[1] As a member of the DiHETE family, it is a lipid mediator involved in various physiological and pathological processes, making its accurate quantification essential for research in inflammation, immunology, and drug development. The primary analytical challenge lies in its low endogenous concentrations within complex biological matrices such as plasma, serum, and tissue homogenates.[2][3] These matrices contain a high abundance of interfering substances like proteins, phospholipids, and salts, which can cause significant ion suppression in mass spectrometry and compromise analytical accuracy.[2]

Solid Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from complex samples.[4][5][6] This application note provides a detailed, field-proven reversed-phase SPE protocol specifically optimized for (8S,15S)-DiHETE and other related eicosanoids. The methodology is designed to deliver high analyte recovery, excellent sample cleanliness, and improved reproducibility for downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

The Principle of Reversed-Phase SPE for (8S,15S)-DiHETE

The protocol described herein utilizes a C18 (octadecylsilyl) bonded silica sorbent, a classic reversed-phase (RP) chemistry.[7] The fundamental principle of RP-SPE is the partitioning of analytes between a polar mobile phase (the sample) and a nonpolar stationary phase (the C18 sorbent).

(8S,15S)-DiHETE Chemistry: This molecule possesses a long, nonpolar C20 carbon backbone and a polar carboxylic acid head group.[1] Its retention on the C18 sorbent is primarily driven by hydrophobic (van der Waals) interactions between its carbon backbone and the C18 alkyl chains.

The Critical Role of pH Adjustment: The polarity of the carboxylic acid group is pH-dependent.

  • At neutral or basic pH (>5.0): The carboxylic acid is deprotonated (COO⁻), making it anionic and highly polar. This reduces its affinity for the nonpolar C18 sorbent, leading to poor retention.

  • At acidic pH (<4.0): The addition of acid protonates the carboxyl group (COOH), neutralizing its charge and significantly decreasing its polarity.[7][8] This "neutralized" form of (8S,15S)-DiHETE exhibits strong hydrophobic retention on the C18 sorbent, which is the cornerstone of this extraction method.

Workflow for (8S,15S)-DiHETE Solid Phase Extraction

The entire process, from sample collection to the final, clean extract ready for analysis, is depicted in the workflow diagram below. This systematic approach ensures minimal analyte loss and maximum removal of interferences.

SPE_Workflow cluster_Pre_SPE Sample Pre-Treatment cluster_SPE Solid Phase Extraction (C18 Cartridge) cluster_Post_SPE Post-Elution Processing Sample Biological Sample (Plasma, Serum, etc.) IS Add Internal Standard (e.g., d8-15(S)-HETE) Sample->IS Precip Protein Precipitation (Cold Organic Solvent) IS->Precip Cent Centrifugation (4°C) Precip->Cent Supernatant Collect Supernatant Cent->Supernatant Acidify Acidify to pH 3.5 Supernatant->Acidify Condition 1. Condition (Methanol, then Water) Acidify->Condition Load 2. Load Sample Condition->Load Wash1 3. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 4. Organic Wash (Remove Nonpolar Lipids) Wash1->Wash2 Elute 5. Elute Analyte (Methyl Formate) Wash2->Elute Evap Evaporation (Under Nitrogen Stream) Elute->Evap Recon Reconstitute in LC-MS Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: SPE workflow for (8S,15S)-DiHETE analysis.

Detailed Application Protocol

This protocol is optimized for a 1 mL biological fluid sample (e.g., plasma, serum) using a standard 50-100 mg C18 SPE cartridge. Volumes should be scaled accordingly for different sample sizes or cartridge capacities.

Essential Materials & Reagents
  • SPE Cartridges: C18 cartridges (e.g., Bond Elut C18, Sep-Pak C18).[4]

  • Solvents (HPLC Grade or higher): Methanol, Water, Hexane, Methyl Formate.[4]

  • Acids: Formic or Hydrochloric Acid for pH adjustment.[7]

  • Internal Standard (IS): Deuterium-labeled standard, such as 15(S)-HETE-d8, for accurate quantification.[9][10]

  • Equipment: Centrifuge, SPE vacuum or positive pressure manifold, nitrogen evaporator.

  • Collection Tubes: Glass or low-binding polypropylene tubes.

Step 1: Sample Pre-Treatment

The goal of this step is to precipitate proteins, which can clog the SPE sorbent, and to adjust the sample pH for optimal analyte retention.

  • Sample Collection: Whenever possible, collect samples in the presence of an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex-vivo eicosanoid formation.[5] Keep samples on ice.[4]

  • Internal Standard Spiking: To a 1 mL sample, add the internal standard (e.g., 10 µL of a 100 ng/mL 15(S)-HETE-d8 solution). This is critical for correcting for analyte loss during the extraction process.[11]

  • Protein Precipitation: Add 2 volumes of ice-cold methanol (~2 mL). Vortex thoroughly and incubate at -20°C for at least 45 minutes to facilitate complete protein precipitation.[4]

  • Centrifugation: Centrifuge the sample at >1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Acidification: Dilute the supernatant with purified water to a final methanol concentration of <15%. Acidify the sample to a pH of ~3.5 by adding dilute acid dropwise.[4][7] This step is crucial for protonating the analyte's carboxylic acid group.

Step 2: Solid Phase Extraction Procedure

Perform these steps using an SPE manifold. Ensure a consistent and slow flow rate (~0.5-1 mL/min) during loading and washing unless otherwise specified.[6][7]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to solvate the stationary phase.[2][4]

    • Pass 5 mL of purified water to equilibrate the sorbent for the aqueous sample.[2][4] Crucial: Do not allow the sorbent bed to dry out after this step.

  • Sample Loading:

    • Slowly load the entire pre-treated and acidified sample onto the conditioned cartridge.

  • Washing (Interference Removal):

    • Aqueous Wash: Wash the cartridge with 5-10 mL of purified water.[4] This removes highly polar impurities like salts.

    • Organic Wash: Wash the cartridge with 5-10 mL of hexane.[4][7] This step is highly effective at removing neutral lipids and other nonpolar interferences that are less polar than DiHETEs.

  • Analyte Elution:

    • After the final wash, dry the sorbent bed under vacuum for 5-10 minutes to remove residual wash solvents.

    • Place a clean collection tube under the cartridge.

    • Elute the (8S,15S)-DiHETE and other retained eicosanoids with 5-10 mL of methyl formate.[4] An alternative elution solvent is ethyl acetate.[7]

Step 3: Post-Elution Processing
  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7][11] Avoid excessive heat, as it can degrade the analytes.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water or acetonitrile:water).[2][11] Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system for quantification.

Summary of Key Protocol Parameters

The following table summarizes the critical quantitative data for the recommended protocol.

StepParameterRecommended Value / SolventRationale & Key Considerations
Sample Prep Sample Volume1 mLProtocol can be scaled for other volumes.
Protein Precipitation2 mL Cold MethanolEnsures efficient removal of proteins that can clog the SPE frit.
Acidification pH~3.5Critical Step. Protonates the carboxylic acid for strong retention on C18 sorbent.[7]
Conditioning Solvent 15 mL MethanolSolvates and activates the C18 chains.[2]
Solvent 25 mL WaterEquilibrates the sorbent for the aqueous sample. Do not let sorbent dry.
Loading Flow Rate0.5 - 1 mL/minAllows sufficient interaction time between analyte and sorbent.[6]
Washing Wash 15-10 mL WaterRemoves salts and other highly polar interferences.[4]
Wash 25-10 mL HexaneRemoves non-polar lipids without eluting the analyte of interest.[4][7]
Elution Elution Solvent5-10 mL Methyl FormateStrong enough to disrupt hydrophobic interactions and elute DiHETEs.[4]
Post-Elution Reconstitution Volume100 µLConcentrates the sample for improved sensitivity in LC-MS analysis.
Performance Expected Recovery>85-95%Recovery should be confirmed with a spiked internal standard.[4]

Conclusion

This application note details a comprehensive and robust solid phase extraction protocol for the isolation of (8S,15S)-DiHETE from complex biological samples. By carefully controlling sample pre-treatment, particularly pH, and employing a multi-step wash procedure, this method effectively removes interferences and delivers a clean, concentrated extract. The integration of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol a reliable foundation for researchers and scientists performing quantitative analysis of eicosanoids by LC-MS/MS.

References

  • The Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. Retrieved from The Serhan Laboratory website. [Link]

  • Kortz, L., et al. (2014). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. Journal of Lipid Research, 55(5), 962-971. [Link]

  • Gao, F., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. [Link]

  • Liu, X., et al. (2007). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites... in rat brain tissue. Journal of Chromatography B, 850(1-2), 180-191. [Link]

  • Vysotsky, Z., et al. (2019). Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. Journal of Lipid Research, 60(1), 169-180. [Link]

  • Gabbs, M., et al. (2015). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 20(10), 18884-18919. [Link]

  • Liu, X., et al. (2007). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites... in rat brain tissue. PubMed. [Link]

  • Wang, X., et al. (2022). LC-MS-Based Lipidomic Analysis of Serum Samples from Patients with Type 2 Diabetes Mellitus (T2DM). Journal of Diabetes Research. [Link]

  • Hawach Scientific. (2023). General Procedure for Solid Phase Extraction. Retrieved from Hawach Scientific website. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from Waters Corporation website. [Link]

  • O'Donnell, V. B., et al. (2010). Analysis of 15-HETE by HPLC further proves enzymatic generation of 15-HETE-PE. ResearchGate. [Link]

  • Helmholtz Munich. (n.d.). Assay Sheet: Oxylipins – Targeted Lipid Quantification Platform Description. Retrieved from Helmholtz Munich website. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from ALWSCI website. [Link]

  • LCGC International. (n.d.). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from LCGC International website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283183, 8S,15S-DiHETE. Retrieved from PubChem. [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Video]. YouTube. [Link]

  • Astarita, G., et al. (2014). Targeted lipidomic strategies for oxygenated metabolites of polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 456-470. [Link]

  • YouTube. (2025). Sample preparation best practices for accurate LC–MS analysis. [Video]. [Link]

  • Pawar, R. S., et al. (2017). Validation of an LC-MS/MS method for analysis of anti-diabetic drugs in botanical dietary supplements labeled for blood sugar management. Journal of Pharmaceutical and Biomedical Analysis, 145, 523-533. [Link]

  • ALquadeib, B. T., et al. (2021). Quantification of Metformin in dried blood spot. International Journal of General Medicine, 14, 3423-3432. [Link]

Sources

Optimized Solvent Systems and Handling Protocols for (8S,15S)-DiHETE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Bioactivity Nexus[1][2][3][4]

(8S,15S)-DiHETE (8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1][2][3][4][5] It is functionally distinct from its isomer 8(R),15(S)-DiHETE, acting as a potent eosinophil chemoattractant and an antagonist to LTB4-mediated hyperalgesia .[1][2][3][4]

The Challenge: Like most polyunsaturated fatty acid metabolites, (8S,15S)-DiHETE presents a dual challenge:

  • Hydrophobicity: It requires organic solvents for high-concentration stocks but must be delivered in aqueous media for biological assays.[1][2][4]

  • Chemical Instability: The conjugated tetraene structure makes it highly susceptible to oxidative degradation and light-induced isomerization.[1][2][3][4]

This guide provides a standardized, self-validating protocol for solubilizing and handling (8S,15S)-DiHETE to ensure experimental reproducibility.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][6][7]

Understanding the molecule's polarity is critical for solvent selection.[1][2][3][4] (8S,15S)-DiHETE possesses a lipophilic arachidonate backbone modified by two hydroxyl groups and a terminal carboxyl group.[1][2][3][4] This amphiphilic nature dictates its solubility profile.[1][2][3][4]

Solvent Compatibility Matrix
Solvent SystemSolubility LimitPhysiological CompatibilityUsage Recommendation
Ethanol (EtOH) ~50 mg/mLLow (Toxic > 0.1-1%)Primary Storage. Best for stock solutions due to volatility (easy removal) and bacteriostatic properties.[1][2][4]
DMSO ~50 mg/mLModerate (Toxic > 0.1%)Cell Culture Vehicle. Excellent for dissolving dried lipid films; facilitates membrane permeability.[1][2][4]
DMF ~50 mg/mLLow (Toxic)Chemical Synthesis. Use only if DMSO/Ethanol interferes with specific chemical derivatization.[1][2][4]
PBS (pH 7.2) ~1 mg/mL*HighAssay Buffer. Metastable.[1][2][3][4] Must be prepared fresh.[1][2][4] High pH (7.2-8.[1][2][3][4]0) aids solubility via carboxylate ionization.[1][2][3][4]

*Note: Aqueous solubility is kinetic, not thermodynamic.[1][2][4] Solutions >0.1 mg/mL in PBS may precipitate over time or adsorb to plastic surfaces.[1][2][3][4]

Critical Handling Protocols

Protocol A: Stock Solution Preparation & Solvent Exchange

Objective: To convert the commercial ethanolic supply into a high-concentration DMSO stock suitable for cell culture, ensuring minimal oxidative degradation.[1][2][3][4]

Materials:

  • (8S,15S)-DiHETE (supplied in Ethanol).[1][2][3][4][5]

  • Inert Gas Source (Nitrogen or Argon).[1][2][3][4]

  • Anhydrous DMSO (Cell Culture Grade).[1][2][4]

  • Glass vials (Amber, silanized preferred to reduce adsorption).[1][2][4]

Step-by-Step Workflow:

  • Evaporation:

    • Place the ethanolic stock vial on ice.

    • Direct a gentle stream of Nitrogen/Argon gas over the liquid surface.[1][2][4]

    • CAUTION: Do NOT use a rotary evaporator or vacuum centrifuge (SpeedVac).[1][2][3][4] The heat and vacuum can induce double-bond migration or peroxide formation.[1][2][3][4]

    • Evaporate until a thin, oily film remains at the bottom of the vial.[1][2][3][4]

  • Reconstitution:

    • Immediately add anhydrous DMSO to the vial.[1][2][4] A typical concentration target is 10 mM or 1 mg/mL .[1][2][3][4]

    • Calculation: For 100 µg of lipid (MW: 336.5 g/mol ), add ~30 µL DMSO for a ~10 mM stock.[1][2][3][4]

    • Purge: Flush the headspace with Nitrogen gas for 10 seconds.[1][2][3][4]

    • Seal: Cap tightly with a Teflon-lined cap.[1][2][3][4]

  • Validation:

    • Vortex gently for 30 seconds.

    • Inspect visually: The solution must be optically clear.[1][2][4] Any turbidity indicates incomplete solubilization or water contamination in the DMSO.[1][2][3][4]

Protocol B: Preparation of Aqueous Working Solutions

Objective: To dilute the organic stock into aqueous buffer without precipitating the lipid.[1][2][4]

The "Crash" Dilution Method: Lipids often precipitate if water is added to the organic stock.[1][2][3][4] Instead, the organic stock must be added to the aqueous phase under agitation.[1][2][4]

  • Prepare Buffer: Pre-warm PBS (pH 7.[1][2][4]2) or culture media to 37°C.

  • Agitation: Set the tube of PBS on a vortex mixer at medium speed.

  • Injection:

    • Using a Hamilton syringe or low-retention tip, inject the required volume of DMSO stock directly into the center of the vortexing buffer.[1][2][3][4]

    • Limit: Keep final DMSO concentration ≤ 0.1% (v/v) to avoid cytotoxicity.[1][2][3][4]

  • Equilibration: Continue vortexing for 15 seconds. Use immediately.

Visualization of Workflows

Diagram 1: Solvent Exchange Decision Tree

This logic flow ensures you select the correct solvent based on your downstream application.[1][2][3][4]

SolventStrategy Start Commercial Supply (Ethanol Solution) Evap Evaporate Ethanol (N2 Stream, No Heat) Start->Evap Choice Downstream Application? Evap->Choice DMSO Reconstitute in DMSO (High Conc. Stock) Choice->DMSO Cell Permeability Required PBS Direct Aqueous Dissolution (Low Conc. Only) Choice->PBS Solvent-Free Required (<0.5 mg/mL) CellAssay Cell Culture / Bioassay (Dilute <0.1%) DMSO->CellAssay Dilute into Media ELISA ELISA / Binding Study (Use immediately) PBS->ELISA Rapid Use

Caption: Decision matrix for solvent exchange. Note the critical N2 evaporation step to prevent oxidation.[1][2][3][4]

Diagram 2: The "Crash" Dilution Protocol

Visualizing the kinetic mixing required to maintain solubility in aqueous buffers.[1][2][3][4]

DilutionProtocol Stock DMSO Stock (10 mM) Mix Rapid Injection (Center of Vortex) Stock->Mix Small Vol (1-5 µL) Buffer PBS/Media (Vortexing) Buffer->Mix Large Vol (1-5 mL) Result Stable Dispersion (Use < 4 Hours) Mix->Result

Caption: The "Crash" method prevents local high concentrations of water that cause lipid precipitation.[1][2][3][4]

Storage & Stability Guidelines

To maintain the integrity of (8S,15S)-DiHETE, strict adherence to these storage parameters is required:

  • Temperature:

    • Powder/Oil: -20°C.[1][2][3][4]

    • Solvent Solution: -80°C is mandatory for long-term storage (>1 month) to prevent solvent evaporation and chemical degradation .[1][2][3][4]

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid plastic microfuge tubes for long-term storage, as lipophilic compounds can leach into the plastic.[1][2][3][4]

  • Atmosphere: Always purge the vial headspace with Nitrogen or Argon gas before re-sealing after every use.[1][2][3][4] Oxygen is the primary enemy of the conjugated diene/triene systems.[1][2][4]

References

Sources

Technical Guide: Handling, Storage, and Stability Protocols for (8S,15S)-DiHETE Standards

[1][2][3]

Introduction & Chemical Context

(8S,15S)-DiHETE (8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1][2][3] It plays a critical role in immunomodulation, specifically acting as a potent chemotactic agent for eosinophils [1].[1][2][3]

From a handling perspective, the molecule presents significant challenges due to its conjugated triene system (located at C9, C11, and C13).[1][2][3] This structural feature, while responsible for its UV absorbance at ~268 nm, renders the molecule highly susceptible to:

  • Photo-isomerization: Conversion of the active cis/trans geometry to inactive all-trans isomers.[1][2][3]

  • Auto-oxidation: Reaction with atmospheric oxygen to form hydroperoxides and chain-cleavage products.[1][2][3]

  • Adsorption: Loss of mass to hydrophobic plastic surfaces (polypropylene/polystyrene) in aqueous buffers.[1][2][3]

This guide provides a standardized workflow to maintain the structural integrity and biological potency of (8S,15S)-DiHETE standards.

Physicochemical Profile

PropertySpecificationNotes
Formal Name (8S,15S)-8,15-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Molecular Formula C₂₀H₃₂O₄
Molecular Weight 336.5 g/mol
Supplied Format Ethanolic Solution (typically 100 µg/mL or 250 µg/mL)Never supplied dry due to instability.[1][2][3]

(Ethanol)
268 nmCharacteristic of conjugated triene.[1][2][3]
Solubility (Organic) Ethanol, DMSO, DMF: >30 mg/mLMiscible in most polar organic solvents.[1][2][3]
Solubility (Aqueous) PBS (pH 7.2): ~0.5 - 1.0 mg/mLUnstable. Use immediately.[1][2][3]

Critical Stability Factors (The "Triad of Degradation")

To preserve (8S,15S)-DiHETE, the researcher must actively mitigate three forces. The following diagram illustrates the causality of degradation:

degradation_pathwaysStandard(8S,15S)-DiHETE(Active)IsomersGeometric Isomers(Inactive Trans-Trans)Standard->IsomersIsomerizationPeroxidesHydroperoxides &Cleavage ProductsStandard->PeroxidesOxidationLossConcentration Loss(Adsorption)Standard->LossSurface BindingLightUV/VIS LightLight->StandardExcitationOxygenAtmospheric O₂Oxygen->StandardRadical AttackPlasticPlastic Surfaces(PP/PS)Plastic->StandardHydrophobic Interaction

Figure 1: Primary degradation pathways for conjugated triene eicosanoids.[1][2][3]

Protocol 1: Receipt and Long-Term Storage[1][2][3]

Objective: Ensure the "Cold Chain" is maintained from courier to freezer.

  • Immediate Inspection: Upon arrival, verify the package contains dry ice. If the package is thawed (room temperature), the standard is likely compromised.[1][3]

  • Vial Transfer:

    • Do NOT open the vial immediately.[3] Allow it to equilibrate to 0°C or 4°C briefly to prevent condensation of atmospheric water into the cold ethanol.[3]

    • Wipe the vial with a lint-free tissue.[1][2][3]

  • Storage Conditions:

    • Temperature: -80°C is mandatory for storage >30 days. -20°C is acceptable for active use (<30 days) [2].[1][2][3]

    • Orientation: Store upright to minimize solvent contact with the cap seal (often Teflon-lined, but minimizing contact is Good Laboratory Practice).[1][2][3]

    • Container: Keep the vial inside a secondary amber jar or opaque box to block freezer light cycles.

Protocol 2: Preparation of Stock and Working Solutions

Objective: Safely aliquot and exchange solvents without inducing oxidation.

Materials Required[3][4][5][6][7][8][9]
  • Gas Source: High-purity Nitrogen (N₂) or Argon (Ar) tank with a low-flow regulator.

  • Glassware: Amber glass HPLC vials (silanized glass is preferred to reduce adsorption). Avoid plastic microcentrifuge tubes.

  • Solvents: Anhydrous DMSO or degassed PBS (pH 7.2).

Workflow
  • Evaporation (Solvent Exchange):

    • If an aqueous working solution is needed, the ethanol must often be removed.[1][2][3]

    • Place the aliquot in a glass vial.

    • Direct a gentle stream of N₂ gas over the surface of the liquid.[4]

    • Critical: Do not evaporate to complete dryness if possible.[2][3] A thin film is acceptable, but "bone dry" films oxidize rapidly.[1][2][3] If you must dry completely, reconstitute immediately .[1][2][3]

  • Reconstitution:

    • For Cell Culture: Dissolve the film immediately in DMSO.[3] The solubility is high (>30 mg/mL).[2][3] This DMSO stock can be diluted 1:1000 into culture media [3].[2][3]

    • For Aqueous Assays: Dissolve in PBS (pH 7.2). Vortex gently.

      • Warning: Aqueous solutions of (8S,15S)-DiHETE are metastable.[1][2][3] Store on ice and use within 4 hours . Do not refreeze aqueous solutions.[2][3]

  • Aliquoting:

    • Never return unused stock to the master vial.[2][3]

    • Prepare single-use aliquots in amber glass vials under N₂ atmosphere.

    • Store aliquots at -80°C.

aliquoting_workflowMasterMaster Vial(Ethanol Stock)N2_StreamEvaporate Ethanol(Gentle N₂ Stream)Master->N2_StreamReconReconstitute(DMSO or PBS)N2_Stream->ReconAliquotAliquot intoAmber Glass VialsRecon->AliquotFreezeFlash Freeze(-80°C)Aliquot->Freeze

Figure 2: Workflow for solvent exchange and aliquot generation.[1][2][3]

Protocol 3: Quality Control (QC) & Validation[1][2][3]

Objective: Verify the integrity of the standard before critical experiments.

Method A: UV-Vis Spectroscopy (Quick Check)[1][2][3]
  • Dilute a small aliquot in ethanol to ~10 µg/mL.

  • Scan from 220 nm to 320 nm.[1][2][3]

  • Pass Criteria:

    • Distinct maximum (

      
      ) at 268 nm  ± 1 nm.[1][2][3]
      
    • Shoulders may be visible at ~258 nm and ~278 nm (characteristic of trienes).[1][2][3]

  • Fail Criteria:

    • Shift in

      
       (indicates isomerization).[1][2][3]
      
    • Loss of fine structure (shoulders disappear).[1][2][3]

    • Increased absorbance <230 nm (indicates oxidation products).[1][2][3]

Method B: RP-HPLC (Definitive Check)[1][2][3]
  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[1][2][3]

  • Mobile Phase: Methanol : Water : Acetic Acid (75 : 25 : 0.01).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 268 nm.[2][3]

  • Expectation: A single sharp peak.[2][3] Split peaks or tailing shoulders indicate degradation [4].[1][2][3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Signal / Concentration Adsorption to plastic.[1][2][3]Switch to glass vials. Ensure organic solvent content is sufficient to keep lipid in solution.[2][3]
Split Peak in HPLC Cis-trans Isomerization.Sample was exposed to light or excessive heat.[2][3] Discard and use fresh aliquot.
Shift in UV Max (<260 nm) Oxidation / Chain Cleavage.[1][2][3]Sample exposed to air.[2][3] Ensure N₂ flush during storage.
Precipitation in Buffer Solubility limit exceeded.Do not exceed 0.5 mg/mL in PBS.[2][3][4] Ensure pH is neutral (7.2-7.4).[1][2][3]

References

  • ResearchGate Discussion. Solubility of drugs in ethanol and DMSO. Retrieved from [Link]

  • National Institutes of Health (PubChem). 8S,15S-DiHETE Compound Summary. Retrieved from [Link][1][2][3]

Technical Guide: Functional Analysis of (8S,15S)-DiHETE in Polymorphonuclear Leukocytes (PMNs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(8S,15S)-DiHETE (8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator derived from the double oxygenation of arachidonic acid, primarily mediated by 15-lipoxygenase (15-LOX).[1][2][3][4]

Scientific Nuance (The "Expert" Insight): While early literature (circa 1983) suggested (8S,15S)-DiHETE possessed potent chemotactic activity for human neutrophils comparable to Leukotriene B4 (LTB4), modern highly purified preparations suggest a distinct functional profile. Contemporary consensus indicates it is a potent eosinophil chemotaxin (ED50 ~1.5 µM) with weaker or modulatory effects on neutrophils . Crucially, it acts as an antagonist to LTB4-induced hyperalgesia and potentially modulates LTB4-driven neutrophil recruitment.

Therefore, this guide focuses on two critical assay types:

  • Direct Chemotaxis: Validating specific recruitment of Eosinophils vs. Neutrophils.

  • Functional Antagonism: Assessing the ability of (8S,15S)-DiHETE to dampen LTB4-mediated PMN activation.

Technical Specifications & Handling

Critical Warning: Like all polyunsaturated fatty acid metabolites, (8S,15S)-DiHETE is extremely sensitive to oxidation and isomerization. Improper handling will result in the formation of inactive degradation products or 8(R) isomers, invalidating assay results.

Physical Properties
PropertySpecification
Formal Name 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Molecular Formula C₂₀H₃₂O₄
Molecular Weight 336.5 Da
Solubility Ethanol (>50 mg/ml), DMSO (>50 mg/ml), PBS pH 7.2 (~1 mg/ml)
Stability Unstable in aqueous acid; light sensitive.[3][4]
Storage & Preparation Protocol
  • Arrival: Immediately store bulk stock at -80°C.

  • Stock Solution: Dissolve in high-purity ethanol. Purge the vial with inert gas (Argon or Nitrogen) after every use.

  • Aqueous Working Solutions:

    • Evaporate the ethanol component under a gentle stream of Nitrogen before adding buffer.

    • Why? Ethanol concentrations >0.1% can induce background apoptosis or priming in PMNs.

    • Resuspend in HBSS + 0.1% Fatty Acid-Free BSA. The BSA is critical as a carrier protein to keep the lipophilic DiHETE in solution.

Biosynthesis & Mechanism of Action

(8S,15S)-DiHETE is generated via the "double lipoxygenation" of arachidonic acid. It is distinct from the 5-LOX pathway that generates LTB4.

Biosynthesis AA Arachidonic Acid 15 15 AA->15 LTB4 LTB4 (5,12-DiHETE) AA->LTB4 5-LOX Pathway (Competitor) HpETE 15-LOX HpETE->15 HETE Reduction DiHETE (8S,15S)-DiHETE HETE->DiHETE 15-LOX (Double Oxygenation) LOX15 15-LOX LOX5 5-LOX

Figure 1: Biosynthetic pathway of (8S,15S)-DiHETE via 15-Lipoxygenase, contrasting with the LTB4 pathway.

Application 1: PMN Chemotaxis Assay (Transwell System)

This protocol is designed to distinguish between the potent eosinophil chemotaxis and the modulatory neutrophil effects.

Materials
  • PMNs: Freshly isolated human PMNs (Neutrophils or Eosinophils).

    • Note: For Eosinophils, use negative magnetic selection to avoid activation.

  • Chemotaxis Buffer: HBSS (with Ca2+/Mg2+) + 0.1% BSA (Fatty Acid-Free).

  • Chamber: 3 µm pore size Transwell inserts (Corning/Costar).

    • Why 3 µm? PMNs are ~8-10 µm; they must actively squeeze through, ensuring measurement of chemotaxis, not just sedimentation.

Experimental Workflow
  • Cell Preparation:

    • Resuspend PMNs at

      
       cells/ml in Chemotaxis Buffer.
      
    • Label cells with Calcein-AM (2 µM) for 30 min at 37°C if using fluorescence readout. (Traditional counting is also acceptable).

  • Ligand Preparation:

    • Prepare (8S,15S)-DiHETE serial dilutions: 10 nM, 100 nM, 1 µM, 3 µM .

    • Positive Control: LTB4 (100 nM) for Neutrophils; Eotaxin-1 (CCL11) for Eosinophils.

    • Negative Control: Vehicle (Buffer + equivalent ethanol residue).

  • Loading:

    • Bottom Chamber: Add 600 µL of Ligand solution.

    • Top Chamber: Add 100 µL of PMN suspension (

      
       cells).
      
  • Incubation:

    • Incubate for 60 - 90 minutes at 37°C in 5% CO₂.

    • Note: Do not exceed 90 mins; lipids degrade and gradients equilibrate.

  • Quantification:

    • Remove inserts.

    • Count cells in the lower chamber (hemocytometer) or read fluorescence (if Calcein labeled).

    • Calculate Chemotactic Index (CI) : (Cells in Sample) / (Cells in Negative Control).

Application 2: LTB4 Functional Antagonism Assay

This is the critical assay for researchers investigating the anti-inflammatory or resolution-phase properties of (8S,15S)-DiHETE.

Concept

Does (8S,15S)-DiHETE desensitize PMNs to LTB4 or compete for the BLT1 receptor?

Antagonism Step1 Pre-Incubation PMNs + (8S,15S)-DiHETE (15 mins, 37°C) Step2 Challenge Add LTB4 (10 nM - 100 nM) Step1->Step2 Potential Receptor Desensitization Step3 Readout Calcium Flux or Chemotaxis Step2->Step3 Measure Response

Figure 2: Workflow for assessing functional antagonism.

Protocol: Calcium Mobilization (Fluo-4 AM)

Calcium flux is a rapid, sensitive readout for G-protein coupled receptor (GPCR) activation.

  • Loading:

    • Incubate PMNs (

      
      ) with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 30 min at RT in dark.
      
    • Wash 2x with HBSS (Ca2+ free initially to prevent aggregation, then resuspend in Ca2+ containing buffer for assay).

  • Baseline:

    • Aliquot cells into a black-walled 96-well plate. Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

  • Antagonist Phase (The Test):

    • Inject (8S,15S)-DiHETE (1 µM or 10 µM).

    • Monitor fluorescence for 60 seconds.

    • Interpretation: If DiHETE causes a spike, it is an agonist. If flat, it is not a direct Ca2+ mobilizer.

  • Agonist Challenge:

    • Immediately inject LTB4 (target final conc: 10 nM - sub-maximal dose).

    • Monitor peak fluorescence.

  • Data Analysis:

    • Compare the Peak F / Baseline F ratio of (DiHETE + LTB4) vs (Vehicle + LTB4).

    • A reduction in the LTB4 peak indicates functional antagonism.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Migration Buffer issues or Cells activated during isolation.Use Endotoxin-free BSA. Ensure isolation takes <2 hours. Keep cells at RT (cold shock activates PMNs).
No Response to Positive Control (LTB4) Receptor downregulation.Do not use EDTA in final wash buffers (chelates Ca2+ required for chemotaxis).
Inconsistent DiHETE Activity Lipid oxidation.Critical: Check absorbance at 268 nm (conjugated triene). If peak shifts or flattens, the lipid is degraded. Use fresh aliquots.
Precipitation Low solubility in aqueous buffer.Ensure BSA is present (0.1% - 0.5%). Sonicate working solution briefly (water bath sonicator) if cloudy.

References

  • Identification of 8,15-DiHETE Activity: Morita, E., et al. (1990).[3] Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid.[3] Journal of Immunology.[3]

  • Hyperalgesia & Antagonism: Levine, J.D., et al. (1986). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid.[3] Proceedings of the National Academy of Sciences (PNAS).

  • Biosynthesis & Hemoglobin Catalysis: Sok, D.E., et al. (1983).[5] Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers.[5] Biochemical and Biophysical Research Communications.[5]

  • LTB4 Antagonism by 15-LOX Products: Badr, K.F., et al. (1992). 15(S)-Hydroxyeicosatetraenoic acid (15-S-HETE) specifically antagonizes the chemotactic action and glomerular synthesis of leukotriene B4 in the rat.[6] Kidney International.[6]

  • General Lipid Handling (Cayman Chemical): Product Information: 8(S),15(S)-DiHETE.

Sources

targeted lipidomics workflow for (8S,15S)-DiHETE analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Targeted Lipidomics Workflow for the Quantitative Analysis of (8S,15S)-DiHETE by LC-MS/MS

Senior Application Scientist: Dr. Gemini

Introduction: The Significance of (8S,15S)-DiHETE in Inflammatory Signaling

(8S,15S)-dihydroxyeicosatetraenoic acid ((8S,15S)-DiHETE) is a bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid (AA) via the 15-lipoxygenase (15-LOX) pathway.[1][2][3] As an eicosanoid, it is part of a complex signaling network that modulates physiological and pathological processes, particularly in the context of inflammation and pain.[4] Unlike many other eicosanoids that are pro-inflammatory, (8S,15S)-DiHETE has demonstrated unique regulatory functions. Notably, it acts as a stereospecific antagonist to the hyperalgesic effects of its isomer, (8R,15S)-diHETE, which sensitizes nociceptors.[2][3][5] This antagonistic relationship suggests that the balance between these two stereoisomers could be a critical factor in modulating pain sensitivity and inflammatory responses.

Given its role as a potential endogenous analgesic and inflammation-resolving molecule, the accurate and precise quantification of (8S,15S)-DiHETE in complex biological matrices is paramount for researchers in pharmacology, immunology, and drug development.[2] Its low endogenous concentrations and susceptibility to isomerization and degradation present significant analytical challenges.[6][7]

This application note provides a comprehensive, field-proven workflow for the targeted analysis of (8S,15S)-DiHETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes robust sample preparation through Solid-Phase Extraction (SPE), optimized chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM), ensuring the highest degree of analytical confidence.[8][9]

Biological Pathway: Formation of (8S,15S)-DiHETE

(8S,15S)-DiHETE is synthesized from arachidonic acid, which is first released from membrane phospholipids by phospholipase A2. The enzyme 15-lipoxygenase-1 (15-LOX-1) then acts on arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1] This intermediate can be further metabolized by 15-LOX-1 to form various dihydroxy products, including isomers of 8,15-DiHETE.[1] The stereospecific synthesis of (8S,15S)-DiHETE is crucial for its distinct biological activity.

Caption: Biosynthesis of DiHETE isomers from Arachidonic Acid.

Experimental Workflow Overview

The successful quantification of (8S,15S)-DiHETE hinges on a meticulously executed workflow designed to maximize recovery, minimize degradation, and eliminate matrix interference. This process involves careful sample handling, efficient extraction, precise separation, and sensitive detection.

cluster_prep Sample Preparation cluster_analysis Analysis start_node start_node process_node process_node end_node end_node A 1. Sample Collection & Stabilization B 2. Internal Standard Spiking A->B Add IS & Antioxidant C 3. Protein Precipitation B->C Cold Methanol D 4. Solid-Phase Extraction (SPE) C->D Isolate Lipids E 5. LC-MS/MS Analysis (MRM Mode) D->E Inject Extract F 6. Data Processing & Quantification E->F Integrate & Calculate

Caption: Targeted lipidomics workflow for (8S,15S)-DiHETE analysis.

Detailed Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, water, hexane, ethyl acetate, and formic acid.

  • Standards: (8S,15S)-DiHETE and a suitable deuterated internal standard (e.g., (8S,15S)-DiHETE-d8).

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18).[6][10]

  • Reagents: Cyclooxygenase inhibitors (e.g., indomethacin), antioxidants (e.g., BHT), and hydrochloric acid (2M).[11]

  • Collection Tubes: Polypropylene tubes to minimize analyte adsorption.

Sample Collection and Handling

Rationale: Eicosanoids are highly unstable and present in low concentrations. Immediate and proper handling is critical to prevent enzymatic degradation, auto-oxidation, and isomerization.[6]

  • Immediate Stabilization: For biological fluid samples (plasma, serum, urine), add a cyclooxygenase inhibitor like indomethacin (to a final concentration of 10-15 µM) immediately after collection.[11]

  • Prevent Oxidation: Keep samples on ice at all times.

  • Storage: If not proceeding immediately to extraction, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[6]

Lipid Extraction via Solid-Phase Extraction (SPE)

Rationale: SPE is preferred over liquid-liquid extraction for eicosanoids because it provides a more selective extraction, uses less solvent, and is a more rapid procedure.[6][10] The C18 reversed-phase sorbent retains lipids from the aqueous sample, allowing for the removal of polar interferences.

Protocol:

  • Sample Thawing & Spiking: Thaw frozen samples on ice. To 1 mL of sample (e.g., plasma), add the deuterated internal standard to a known final concentration. Also, add an antioxidant like BHT.

  • Protein Precipitation: Add 2 volumes of ice-cold methanol to the sample. Vortex vigorously for 30 seconds. Incubate at -20°C for 45 minutes to facilitate protein precipitation.[6]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12] Carefully collect the supernatant.

  • Acidification: Dilute the supernatant with water to reduce the methanol concentration to <15%. Adjust the pH to ~3.5 with 2M hydrochloric acid or formic acid.[10][11] This step is crucial as it protonates the carboxylic acid group of DiHETE, increasing its retention on the non-polar C18 sorbent.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not let the sorbent bed go dry.[6][11]

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (~0.5-1 mL/minute).[11]

  • Washing Steps:

    • Wash with 5 mL of water to remove salts and highly polar impurities.

    • Wash with 5 mL of hexane to elute non-polar lipids like triglycerides that could cause ion suppression.[6][11]

  • Elution: Elute the DiHETEs and other eicosanoids with 5 mL of ethyl acetate or methyl formate.[6][10] Collect the eluate in a clean polypropylene tube.

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[6][13]

LC-MS/MS Analysis

Rationale: LC-MS/MS is the gold standard for lipid analysis due to its high sensitivity, selectivity, and ability to provide both quantitative and qualitative data.[8][9] A reversed-phase C18 column provides excellent separation of eicosanoid isomers. Tandem mass spectrometry in MRM mode ensures that only the specific precursor-to-product ion transition for (8S,15S)-DiHETE and its internal standard are monitored, eliminating background noise.[14][15]

Parameter Setting Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers robust separation of structurally similar lipids.[7][16]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic AcidOrganic solvent for eluting lipids from the C18 column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Gradient 30% B to 98% B over 15 min, hold 3 min, re-equilibrateA gradient is required to separate lipids with varying polarities.
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass SpectrometerIdeal for robust, high-sensitivity quantitative targeted analysis.[15]
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid moiety on DiHETE is readily deprotonated to form [M-H]⁻ ions.[7]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific ion transitions.[17]
MRM Transition (8S,15S)-DiHETE: Q1: 335.2 -> Q3: [Fragment Ion]Precursor ion [M-H]⁻. Product ions result from collision-induced dissociation.
MRM Transition (8S,15S)-DiHETE-d8 (IS): Q1: 343.2 -> Q3: [Fragment Ion]The mass shift of the deuterated standard allows for its specific detection.
Fragment ions (Q3) must be empirically determined by infusing the analytical standard. Common fragments for DiHETEs often arise from cleavages alpha to the hydroxyl groups and loss of water/CO2.[17][18]

Data Analysis and Method Validation

Quantification

Quantification is based on the stable isotope dilution method.[7] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the known concentration of the analyte standards. The concentration of (8S,15S)-DiHETE in unknown samples is then calculated from this regression line.

Method Validation

To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., FDA or EMA).[16][19][20] Key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.[19]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within ±20%, Precision ≤20% CV.[21]
Accuracy Closeness of the measured value to the true value. Assessed using Quality Control (QC) samples.Mean concentration within ±15% of the nominal value (±20% at LLOQ).[19][21]
Precision (Intra- & Inter-day) The closeness of agreement between a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[19][21]
Recovery The extraction efficiency of the analytical process.Consistent, precise, and reproducible across the concentration range.[19]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.[22]

Conclusion

This application note details a robust and reliable targeted lipidomics workflow for the quantitative analysis of (8S,15S)-DiHETE in biological samples. By combining a selective solid-phase extraction protocol with the sensitivity and specificity of LC-MS/MS, this method overcomes the inherent challenges of eicosanoid analysis. Adherence to these protocols will enable researchers to generate high-quality, reproducible data, facilitating a deeper understanding of the role of (8S,15S)-DiHETE in health and disease.

References

  • The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. The Serhan Laboratory. [Link]

  • Christie, W.W. Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Waters Corporation. Targeted Metabolomics and Lipidomics. Waters Corporation Application Notebook. [Link]

  • Hall, L. M., & Murphy, R. C. (2005). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. Methods in enzymology, 400, 21-36.
  • Phenomenex. Sample Preparation. Phenomenex. [Link]

  • Pop, F. M., et al. (2019). Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. MSACL 2019 Poster.
  • Koch, M., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2147. [Link]

  • Sannova. Analysis of Lipids via Mass Spectrometry. Sannova. [Link]

  • Schlotterbeck, J., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. International journal of molecular sciences, 20(5), 1189. [Link]

  • Tifrea, A., et al. (2021).
  • Su, T., et al. (2012). Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR. Journal of The American Society for Mass Spectrometry, 23(2), 333–342. [Link]

  • Kim, H. Y., et al. (2020). Efficient One‐Step Production of 7S,17S‐ and 10S,17S‐Dihydroxydocosahexaenoic Acids by a Double‐Oxygenating 15S‐Lipoxygenase From Chlamydomonas incerta. Biotechnology Journal, 15(11), 2000213.
  • Xu, F., et al. (2017). Workflow development for targeted lipidomic quantification using parallel reaction monitoring on a quadrupole-time of flight mass spectrometry. Analytica chimica acta, 973, 53–61. [Link]

  • K. R. Maddipati, et al. (2019). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte. eScholarship, University of California.
  • SCIEX. Targeted Lipidomic Analysis of Eicosanoids. SCIEX. [Link]

  • Omata, K., et al. (1999). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid.
  • Peake, D. (2018). The translational lipidomics workflows accelerating lipid biomarker development. Bioanalysis, 10(6), 345-349. [Link]

  • Al-Saeed, F. A., et al. (2016). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of chromatographic science, 54(9), 1546-1552. [Link]

  • Wikipedia. 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Levine, J. D., et al. (1986). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid. Proceedings of the National Academy of Sciences, 83(14), 5331-5334. [Link]

  • Levine, J. D., et al. (1986). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid. Proceedings of the National Academy of Sciences of the United States of America, 83(14), 5331–5334. [Link]

  • Shimanaka, Y., et al. (2017). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 58(11), 2225-2236.
  • White, D. M., et al. (1990). The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat. Journal of Neurophysiology, 63(5), 966-970. [Link]

  • Goud, P., et al. (2017). Quantitative analysis of lipids: a higher- throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis, 9(2), 161-173. [Link]

  • ResearchGate. LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and... ResearchGate. [Link]

Sources

synthesis of (8S,15S)-DiHETE for research applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis and Purification of (8S,15S)-DiHETE

Executive Summary

(8S,15S)-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid [(8S,15S)-DiHETE] is a bioactive arachidonic acid metabolite.[1][2] Unlike its pro-inflammatory isomer Leukotriene B4 (LTB4), (8S,15S)-DiHETE often functions as an LTB4 antagonist, modulating neutrophil chemotaxis and exhibiting anti-inflammatory properties in renal and pulmonary models [1, 2].[1]

Research into the "stop-signals" of inflammation requires high-purity standards of these transient lipid mediators. While total organic synthesis is possible, it is labor-intensive and prone to stereochemical drift.[1] This guide details a biocatalytic "double dioxygenation" protocol using Soybean Lipoxygenase-1 (SLO-1).[1] This method exploits the unique kinetics of SLO-1 at high pH to regiospecifically oxygenate Arachidonic Acid (AA) at C15 and subsequently at C8, yielding the (8S,15S) stereoisomer with high fidelity [3].

Mechanistic Pathway

The synthesis relies on the dual activity of Soybean Lipoxygenase-1. Under standard conditions, SLO-1 is a 15-lipoxygenase.[1][3] However, at pH 9.0–9.2 and high enzyme concentrations, the enzyme accepts its own product, 15(S)-HpETE, as a substrate for a second oxygenation event at C8 [4].[1]

DiHETE_Synthesis cluster_legend Reaction Phases AA Arachidonic Acid (C20:4) HpETE 15(S)-HpETE (Intermediate) AA->HpETE Soybean LOX-1 (pH 9.0, O2) DiHpETE 8(S),15(S)-DiHpETE (Unstable Hydroperoxide) HpETE->DiHpETE Soybean LOX-1 (2nd Oxygenation) DiHETE (8S,15S)-DiHETE (Target Alcohol) DiHpETE->DiHETE Chemical Reduction (NaBH4) Phase 1: Mono-oxygenation->Phase 2: Di-oxygenation Phase 2: Di-oxygenation->Phase 3: Reduction

Figure 1: Enzymatic cascade for the conversion of Arachidonic Acid to (8S,15S)-DiHETE via double dioxygenation and subsequent reduction.[1][2][3]

Materials and Reagents

To ensure reproducibility, reagents must meet specific purity thresholds.[1]

ComponentSpecificationPurpose
Arachidonic Acid (AA) >98% purity (GC), free acidPrecursor substrate.[1] Store at -20°C under N₂.
Soybean Lipoxygenase-1 Type I-B, ≥50,000 units/mgBiocatalyst for C15 and C8 oxygenation.[1]
Borate Buffer 100 mM, pH 9.2Optimizes "double dioxygenation" kinetics.[1]
Sodium Borohydride Powder, >98%Reduces hydroperoxides (HpETE) to alcohols (HETE).
RP-HPLC Column C18, 5µm, 4.6 x 250mmPurification of diastereomers.[1]
Mobile Phases MeOH (HPLC Grade), H₂O (Milli-Q), Acetic AcidGradient elution solvent system.[1]

Protocol: Biocatalytic Synthesis

Safety Note: Arachidonic acid and its metabolites are sensitive to oxidation and light. Perform all steps in low light and keep samples on ice when not reacting.

Phase A: Double Dioxygenation Reaction
  • Buffer Preparation: Prepare 100 mL of 100 mM Sodium Borate buffer, adjusted strictly to pH 9.2 with NaOH. Oxygenate the buffer by bubbling pure O₂ gas through it for 10 minutes.

    • Reasoning: High pH alters the ionization state of the enzyme cofactor and substrate, facilitating the second oxygenation at C8 which is unfavorable at neutral pH [4].

  • Substrate Solubilization: Dissolve 10 mg of Arachidonic Acid in 100 µL of Ethanol. Slowly add this to 50 mL of the oxygenated Borate buffer while stirring rapidly to create a micellar suspension. Final AA concentration should be ~600 µM.

  • Enzyme Addition (Step 1): Add Soybean Lipoxygenase-1 (2 mg) to the reaction vessel.

  • Monitoring: Stir at room temperature (23°C). Monitor the reaction by taking 5 µL aliquots, diluting in MeOH, and checking UV absorbance.

    • Target: Rise in absorbance at 238 nm (formation of 15-HpETE conjugated diene).

  • Enzyme Addition (Step 2): Once the 238 nm signal plateaus (approx. 15-20 mins), add a second bolus of LOX-1 (3 mg) .

    • Critical Step: The conversion of 15-HpETE to 8,15-DiHpETE is slower.[1] Continue stirring for 30–45 minutes.

    • Endpoint: Monitor for the appearance of a triplet peak around 268–270 nm (conjugated triene of the 8,15-species) [5].

Phase B: Reduction and Extraction
  • Quenching/Reduction: Place the reaction vessel on ice. Slowly add solid Sodium Borohydride (NaBH4) (~10 mg) directly to the buffer. Stir for 15 minutes at 4°C.

    • Mechanism:[1][4][5][6][7] This reduces the unstable 8,15-DiHpETE and any remaining 15-HpETE to their corresponding hydroxyl forms (DiHETE and HETE).[1]

  • Acidification: Carefully adjust pH to 3.5 using 1M HCl. Do not go lower than pH 3.0 to avoid acid-catalyzed rearrangement of the conjugated triene.

  • Extraction: Extract the aqueous solution three times with an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate solvent under a stream of Nitrogen. Re-suspend the lipid film in 200 µL Methanol.

Purification and Validation

Crude extraction yields a mixture of (8S,15S)-DiHETE, (8R,15S)-DiHETE, and residual 15-HETE.[1] RP-HPLC is required to isolate the bioactive (8S,15S) isomer.

Protocol C: RP-HPLC Isolation
  • System: Agilent 1200 or equivalent with Diode Array Detector (DAD).

  • Column: C18 Analytical (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.01% Acetic Acid[1]

    • Solvent B: Methanol + 0.01% Acetic Acid[1]

  • Gradient:

    • 0–2 min: 50% B (Equilibration)

    • 2–25 min: Linear ramp to 80% B

    • 25–30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (Specific for conjugated triene).

Retention Logic:

  • 15-HETE: Elutes later (more hydrophobic, fewer OH groups).[1]

  • DiHETE Isomers: The (8S,15S) and (8R,15S) diastereomers will elute closely. Typically, the (8S,15S) isomer elutes after the (8R,15S) isomer on standard C18 phases due to subtle conformational differences in the hydrogen bonding with the stationary phase [6]. Collect the major peak corresponding to the conjugated triene spectrum.

QC Specifications
ParameterAcceptance CriteriaMethod
UV Spectrum λmax ~268 nm (shoulders at 259, 279 nm)HPLC-DAD (Conjugated Triene)
Mass Spectrometry m/z 335.2 [M-H]⁻LC-MS/MS (ESI Negative)
Purity >95% by Peak AreaRP-HPLC

Storage and Stability

  • Storage: Store purified (8S,15S)-DiHETE in Ethanol at -80°C.

  • Handling: Always handle under inert gas (Argon/Nitrogen). Evaporate solvents only using Nitrogen streams; never use rotary evaporation with heat, as this induces isomerization.[1]

References

  • Gottfried, M. R., et al. (1992).[1] Fifteen-S-hydroxyeicosatetraenoic acid (15-S-HETE) specifically antagonizes the chemotactic action and glomerular synthesis of leukotriene B4 in the rat.[1][8] Kidney International, 41(5), 1155–1160.[1] Link

  • Profita, M., et al. (2000).[1] 15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis.[9] American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(6), L1249–L1258.[1] Link

  • Van Os, C. P., et al. (1981).[1] Double dioxygenation of arachidonic acid by soybean lipoxygenase-1.[1] Kinetics and regio-stereo-specificities of the reaction steps. Biochimica et Biophysica Acta (BBA), 663(1), 177-193.[1] Link

  • Bild, G. S., et al. (1977).[1] Double dioxygenation of arachidonic acid by soybean lipoxygenase-1.[1] Biochemical and Biophysical Research Communications, 74(3), 949-954.[1] Link

  • Sok, D. E., et al. (1983).[1][5] Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers.[1][5] Biochemical and Biophysical Research Communications, 110(1), 273–279.[1] Link

  • Cayman Chemical. (n.d.).[7] 8(S),15(S)-DiHETE Product Information. Cayman Chemical Product Insert. Link

Sources

Application Note: High-Precision Dose-Response Protocols for (8S,15S)-DiHETE in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(8S,15S)-DiHETE is a bioactive eicosanoid formed via the double oxygenation of arachidonic acid, typically involving 15-lipoxygenase (15-LOX) pathways.[1][2][3][4] Unlike its isomers, (8S,15S)-DiHETE exhibits a unique pharmacological profile: it acts as a potent chemoattractant for eosinophils (ED50 ~1.5 µM) while displaying functional antagonism against Leukotriene B4 (LTB4) and (8R,15S)-DiHETE, particularly in nociceptive (pain) and inflammatory pathways.

This application note provides rigorous, self-validating protocols for characterizing (8S,15S)-DiHETE activity. It moves beyond generic lipid handling to address the specific stereochemical stability and dual-action pharmacology (Agonist vs. Antagonist) of this lipid mediator.

Pre-Analytical Core: The "Zero-Oxidation" Standard

Causality: DiHETEs contain a conjugated tetraene system. They are exceptionally prone to auto-oxidation and UV degradation. Data variability in dose-response curves is often due to degradation of the stock solution rather than biological variance.

Storage and Stock Preparation
  • Primary Solvent: Ethanol (anhydrous) is preferred over DMSO for long-term storage (-80°C) to prevent freezing-induced phase separation.

  • Working Solvent: PBS (pH 7.2) + 0.1% Fatty Acid-Free BSA.

    • Why BSA? (8S,15S)-DiHETE is hydrophobic. Without a carrier protein (BSA), up to 60% of the lipid will adsorb to plastic pipette tips and well walls, shifting your actual IC50/EC50 by an order of magnitude.

The Nitrogen Shield Workflow
  • Never vortex lipid stocks in open air.

  • Always overlay stock vials with inert gas (Argon or Nitrogen) before re-sealing.

LipidHandling Stock Ethanol Stock (-80°C) Evap N2 Stream Evaporation Stock->Evap Remove Solvent Recon Reconstitute: PBS + 0.1% BSA Evap->Recon Vortex 30s Dilution Serial Dilution (Glass Vials) Recon->Dilution Log Steps Assay Cell Treatment (Immediate) Dilution->Assay < 15 min lag

Figure 1: Critical Lipid Handling Workflow. Note the use of glass vials for dilution to prevent plastic adsorption.

Protocol A: Eosinophil Chemotaxis Assay (Agonist Mode)

Objective: Determine the EC50 of (8S,15S)-DiHETE for eosinophil migration. Mechanism: (8S,15S)-DiHETE acts as a direct chemoattractant for eosinophils, distinct from its lack of effect on neutrophils.[2][3][5]

Materials
  • Cells: Primary human eosinophils (isolated via magnetic negative selection) or EoL-1 cell line (differentiated with butyrate).

  • Chamber: 96-well Transwell system (Boyden Chamber), 5.0 µm pore size polycarbonate membrane.

  • Chemoattractant Buffer: HBSS + 0.1% BSA + 10 mM HEPES.

Dose-Response Setup

Prepare a 7-point semi-log dilution series.

  • Top Concentration: 10 µM (High saturation).

  • Range: 10 µM down to 10 nM.

  • Vehicle Control: Buffer + Ethanol (matched to highest solvent concentration, <0.1%).

Step-by-Step Methodology
  • Lower Chamber Loading: Add 150 µL of (8S,15S)-DiHETE dilutions to the bottom wells.

    • Self-Validation: Include a Positive Control well with eotaxin-1 (CCL11) (10 nM) to verify cell migration capacity.

  • Cell Preparation: Resuspend eosinophils at

    
     cells/mL in Chemoattractant Buffer. Calcein-AM labeling (2 µM, 30 min) is recommended for rapid fluorometric quantification.
    
  • Upper Chamber Loading: Carefully pipette 50 µL of cell suspension (

    
     cells) into the top insert. Avoid bubbles.
    
  • Incubation: 90 minutes at 37°C, 5% CO2.

  • Quantification:

    • Remove the top insert.

    • Measure fluorescence of the lower chamber (Ex 485 nm / Em 520 nm).

    • Optional: Count migrated cells via flow cytometry for higher precision.

Data Output
Concentration (µM)Mean Fluorescence (RFU)% Migration (vs Total)
Vehicle1501.2%
0.011801.5%
0.14503.8%
0.3120010.1%
1.0280024.5%
3.0310027.0%
10.0305026.5%

Protocol B: Neutrophil LTB4-Antagonism Assay (Antagonist Mode)

Objective: Quantify the IC50 of (8S,15S)-DiHETE against LTB4-induced migration. Mechanism: (8S,15S)-DiHETE antagonizes LTB4 activity (likely via BLT1 receptor modulation or downstream interference), preventing neutrophil chemotaxis or hyperalgesia.

Experimental Logic

To prove antagonism, you must stimulate cells with a fixed concentration of LTB4 (typically EC80) and titrate (8S,15S)-DiHETE.

Pathway Visualization

Antagonism LTB4 LTB4 (Agonist) BLT1 BLT1 Receptor (Neutrophil) LTB4->BLT1 Activation DiHETE (8S,15S)-DiHETE (Antagonist) DiHETE->BLT1 Blockade Gprot G-protein Signaling BLT1->Gprot Mig Chemotaxis Gprot->Mig

Figure 2: Mechanism of Action. (8S,15S)-DiHETE interferes with LTB4-mediated signaling, requiring a competition assay design.

Step-by-Step Methodology
  • Cell Prep: Isolate primary human neutrophils (PMNs). Resuspend at

    
     cells/mL.
    
  • Pre-Incubation (Crucial Step):

    • Incubate PMNs with varying concentrations of (8S,15S)-DiHETE (10 nM – 10 µM) for 15 minutes at 37°C before exposure to LTB4.

    • Why? Lipid antagonists often require membrane intercalation or receptor occupancy time prior to agonist challenge.

  • Chemotaxis Setup:

    • Bottom Well: LTB4 (10 nM fixed concentration - standard EC80).

    • Top Well: PMNs + (8S,15S)-DiHETE (maintain antagonist concentration to prevent washout).

  • Incubation: 60 minutes at 37°C.

  • Readout: Quantify migrated neutrophils in the lower chamber.

Interpreting Results (Schild Analysis Context)
  • Pure Antagonism: You should observe a dose-dependent decrease in migration.

  • IC50 Calculation: Plot Log[(8S,15S)-DiHETE] vs. % Inhibition of LTB4 Response.

  • Note: If (8S,15S)-DiHETE alone induces migration in neutrophils, your stock is likely contaminated with (8R,15S)-DiHETE or LTB4 oxidation products.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High Background Migration Cell activation during isolationUse endotoxin-free buffers; keep cells at RT (neutrophils clump on ice).
Loss of Potency Lipid adsorption to plasticSwitch to glass-coated plates or increase BSA to 0.5%.
Inconsistent IC50 Isomerization of stockVerify purity via HPLC; Ensure (8S,15S) stereochemistry is >95%.
Precipitation Solubility limit reachedDo not exceed 50 µM in aqueous buffer. Use Ethanol for initial stock.

References

  • Morita, E., et al. (1990). Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid. Journal of Immunology.[2] [Link]

  • Levine, J.D., et al. (1986). Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid.[2] (Establishment of antagonism vs LTB4). PNAS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Integrity of (8S,15S)-DiHETE Samples by Preventing Oxidative Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (8S,15S)-DiHETE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidative degradation of (8S,15S)-DiHETE samples. As a dihydroxy derivative of eicosatetraenoic acid, (8S,15S)-DiHETE is a polyunsaturated lipid that is susceptible to oxidation, which can compromise experimental results. This resource provides preventative strategies, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your samples.

Understanding the Challenge: The Susceptibility of (8S,15S)-DiHETE to Oxidation

(8S,15S)-DiHETE, a product of 15-lipoxygenase (15-LO) catalyzed oxidation of 15(S)-HETE, possesses multiple double bonds in its structure, making it a prime target for oxidative degradation.[1][2] This process, known as lipid peroxidation, is a chain reaction initiated by reactive oxygen species (ROS) and can be accelerated by several factors commonly encountered in a laboratory setting.

The primary drivers of oxidative degradation in lipid samples include:

  • Exposure to atmospheric oxygen: Oxygen is a key reactant in the lipid peroxidation cascade.

  • Light: Certain wavelengths of light can provide the energy to initiate the formation of free radicals.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of metal ions: Transition metals, such as iron and copper, can act as catalysts in the formation of reactive oxygen species.

Below is a generalized pathway illustrating the oxidative degradation of polyunsaturated fatty acids like (8S,15S)-DiHETE.

PUFA (8S,15S)-DiHETE (PUFA) Radical Lipid Radical (L•) PUFA->Radical Initiators Initiators (O₂, Light, Heat, Metals) Initiators->PUFA Initiation Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl + O₂ Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) Peroxyl->Hydroperoxide + LH (Propagation) Secondary Secondary Products (Aldehydes, Ketones) Hydroperoxide->Secondary Decomposition

Caption: Oxidative Degradation Pathway of PUFAs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (8S,15S)-DiHETE to maintain its stability.

Q1: What is the recommended storage condition for (8S,15S)-DiHETE?

A1: For long-term stability, (8S,15S)-DiHETE should be stored at -20°C.[4][5] Many commercial preparations are supplied as a solution in an organic solvent like ethanol, which helps to minimize oxidation.[4] For solutions in an organic solvent, a storage stability of at least two years at -20°C can be expected.[6]

Q2: My (8S,15S)-DiHETE is supplied in ethanol, but my experiment requires a different solvent. How should I proceed?

A2: To change the solvent, the original solvent (e.g., ethanol) can be evaporated under a gentle stream of inert gas, such as nitrogen or argon.[6] It is crucial to immediately redissolve the lipid in the new solvent to minimize exposure to air. Solvents like DMSO and dimethylformamide, purged with an inert gas, are suitable alternatives.[6]

Q3: Can I store (8S,15S)-DiHETE in an aqueous buffer?

A3: It is not recommended to store (8S,15S)-DiHETE in aqueous solutions for more than one day.[6] Polyunsaturated fatty acids are more susceptible to oxidation and other forms of degradation in aqueous environments. If your experiment requires an aqueous solution, prepare it fresh for each use.

Q4: What type of container should I use for storing (8S,15S)-DiHETE solutions?

A4: For organic solutions of (8S,15S)-DiHETE, always use glass containers with Teflon-lined closures.[7] Avoid using plastic containers (e.g., polystyrene, polyethylene, polypropylene) for storage of organic solutions, as plasticizers and other impurities can leach into the solvent and potentially affect your experiments.[7]

Q5: Should I take any special precautions when handling the (8S,15S)-DiHETE solution?

A5: Yes. To minimize the risk of oxidation, it is best practice to handle the solution under an inert atmosphere (e.g., nitrogen or argon). When aliquoting, allow the vial to come to room temperature before opening to prevent condensation of moisture into the solution. After taking an aliquot, flush the headspace of the vial with inert gas before re-sealing.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This guide provides solutions to common problems encountered during the use of (8S,15S)-DiHETE that may be indicative of oxidative degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected biological activity in experiments. The (8S,15S)-DiHETE sample may have degraded due to oxidation.1. Verify Storage Conditions: Ensure the sample has been consistently stored at -20°C and protected from light. 2. Assess Sample Age: If the sample is old or has been opened multiple times, consider using a fresh vial. 3. Perform Quality Control: If possible, analyze the sample for signs of oxidation using methods like the Peroxide Value or TBARS assay (see protocols below).
Visible changes in the sample, such as discoloration or precipitation. This can be a sign of significant degradation and polymerization of the lipid.1. Discard the Sample: Do not use a sample that shows visible signs of degradation. 2. Review Handling Procedures: Ensure that proper techniques, such as using inert gas and avoiding repeated freeze-thaw cycles, are being followed.
High background or variability in analytical measurements (e.g., LC-MS). Oxidative byproducts can interfere with analytical detection and quantification.1. Use Freshly Prepared Solutions: Prepare dilutions and experimental solutions immediately before use. 2. Incorporate Antioxidants: For some applications, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in the solvent can help prevent in-process oxidation.[8] 3. Optimize Extraction: If performing an extraction from a biological matrix, ensure the process is rapid and includes antioxidants to quench enzymatic and non-enzymatic oxidation.

Preventative Measures and Best Practices

Adhering to the following best practices is crucial for preventing the oxidative degradation of your (8S,15S)-DiHETE samples.

cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use StorageTemp Store at -20°C InertGas Overlay with Inert Gas (Nitrogen or Argon) StorageTemp->InertGas Darkness Protect from Light InertGas->Darkness Glassware Use Glass Containers with Teflon Caps Darkness->Glassware Solvent Store in Organic Solvent (e.g., Ethanol) Glassware->Solvent Aliquoting Aliquot to Minimize Freeze-Thaw Cycles Solvent->Aliquoting FreshSolutions Prepare Aqueous Solutions Fresh Aliquoting->FreshSolutions Antioxidants Consider Antioxidants (e.g., BHT) in Assays FreshSolutions->Antioxidants End Stable Sample for Experimentation Antioxidants->End Start Receiving (8S,15S)-DiHETE Start->StorageTemp

Caption: Workflow for Proper Handling of (8S,15S)-DiHETE.

Causality Behind Experimental Choices
  • Storage at -20°C in Organic Solvent: Low temperatures significantly slow the rate of chemical reactions, including oxidation. Storing the lipid in a deoxygenated organic solvent minimizes its exposure to both oxygen and water, which can participate in degradation pathways.[7]

  • Use of Inert Gas: Replacing the oxygen in the headspace of the storage vial with an inert gas like nitrogen or argon directly removes a key reactant required for lipid peroxidation.[7]

  • Protection from Light: Light, particularly in the UV spectrum, can provide the activation energy for the formation of free radicals, which initiate the oxidation chain reaction. Amber glass vials or storage in the dark mitigates this risk.

  • Aliquoting: Repeatedly warming and cooling the entire stock solution can introduce moisture through condensation and increase the sample's exposure to oxygen. Preparing single-use aliquots minimizes these effects.

  • Fresh Aqueous Solutions: The instability of polyunsaturated lipids in aqueous media is well-documented.[3] Preparing these solutions immediately before an experiment ensures that you are using the compound before significant degradation can occur.

Experimental Protocols for Assessing Oxidative Degradation

To quantitatively assess the extent of oxidation in your (8S,15S)-DiHETE samples, the following protocols for measuring primary and secondary oxidation products can be employed.

Peroxide Value (PV) Assay

This assay measures the concentration of hydroperoxides, the primary products of lipid oxidation.[9]

Principle: In an acidic environment, hydroperoxides oxidize iodide (from potassium iodide) to iodine. The amount of liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Materials:

  • Chloroform-acetic acid mixture (2:3 v/v), flushed with nitrogen

  • Saturated potassium iodide (KI) solution, freshly prepared

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch solution (indicator)

  • Distilled water

  • Glass-stoppered Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 5-10 mg of the (8S,15S)-DiHETE sample (or the dried residue after solvent evaporation) into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the chloroform-acetic acid mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of distilled water and mix gently.

  • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch solution. The solution will turn blue.

  • Continue the titration slowly, drop by drop, until the blue color completely disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using the same procedure but without the lipid sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[10]

Principle: Under acidic conditions and high temperature, one molecule of MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-red chromophore that can be measured spectrophotometrically at ~532 nm.[11]

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • 1,1,3,3-Tetramethoxypropane (for MDA standard curve)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in a suitable buffer (e.g., in 50% acetic acid).

    • TCA Solution: Prepare a 20% (w/v) solution of TCA in distilled water.

    • MDA Standard: Prepare a stock solution of MDA by hydrolyzing 1,1,3,3-tetramethoxypropane in dilute HCl. Create a series of dilutions for the standard curve.

  • Sample Preparation:

    • To 100 µL of your sample (e.g., (8S,15S)-DiHETE in a suitable solvent), add an antioxidant like BHT to prevent further oxidation during the assay.

  • Assay:

    • Add 200 µL of 20% TCA to precipitate any proteins (if in a biological matrix) and stop the reaction. Vortex and centrifuge.[10]

    • Transfer 200 µL of the supernatant to a new tube.[10]

    • Add 200 µL of the TBA reagent.[10]

    • Vortex and incubate the tubes at 95°C for 60 minutes.[10][11]

    • Cool the tubes on ice for 10 minutes to stop the reaction.[10]

    • Measure the absorbance at 532 nm.

  • Quantification:

    • Generate a standard curve using the MDA standards.

    • Determine the concentration of MDA in your samples from the standard curve.

References

  • Determination of Peroxide Value (PV) of lipid. (n.d.). Retrieved from [Link]

  • Peroxide Value Method. (2014). protocols.io. [Link]

  • DETERMINATION OF PEROXIDE VALUE. (n.d.). Retrieved from [Link]

  • Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. (2020). Protocol Exchange. [Link]

  • Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics. Retrieved from [Link]

  • Storage and handling of lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • TBARS Assay Kit-PI0801192. (n.d.). ZeptoMetrix. Retrieved from [Link]

  • Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes. (2001). The Journal of Physiology. [Link]

  • 8(S),15(S)-DiHETE. (2026). Labchem Catalog. Retrieved from [Link]

  • Challenges in Analyzing Lipid Oxidation: Are One Product and One Sample Concentration Enough? (2013). ResearchGate. [Link]

  • Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats. (1985).
  • 12-Hydroxyeicosatetraenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (2021). PMC. [Link]

  • Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. (n.d.). The Good Food Institute. Retrieved from [Link]

  • 12-LOX catalyzes the oxidation of 2-arachidonoyl-lysolipids in platelets generating eicosanoid-lysolipids that are attenuated by iPLA2γ knockout. (2020). PMC. [Link]

  • A review of analytical methods measuring lipid oxidation status in foods. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting (8S,15S)-DiHETE Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DIHETE-8S15S-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary

(8S,15S)-DiHETE (8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid via the 15-lipoxygenase pathway.[1][2] In Reversed-Phase HPLC (RP-HPLC), peak tailing for this analyte is rarely a single-variable problem.[1] It typically arises from a conflict between the molecule's hydrophobic tail (requiring strong organic solvents) and its ionizable carboxylic acid head group (interacting with residual silanols).

This guide treats your HPLC system as a diagnostic engine. We will move beyond "try a new column" and instead isolate the physicochemical root cause—whether it is silanol activity, ionization equilibrium, or solvent mismatch.[1]

Part 1: Diagnostic Workflow

Before altering your method, determine the nature of the tailing. Use the decision tree below to categorize your issue.

TroubleshootingLogic Start START: Observe Peak Tailing CheckRetention Is Retention Time (Rt) Stable? Start->CheckRetention RtDrift Rt Drifting CheckRetention->RtDrift CheckLoad Inject 1/10th Concentration ShapeChange Shape Improves? CheckLoad->ShapeChange CheckSolvent Check Injection Solvent SolventMismatch Stronger than Mobile Phase? CheckSolvent->SolventMismatch RtDrift->CheckLoad No (Rt Stable) Equilibration Issue: Column Equilibration Action: Check pH stability & re-equilibrate RtDrift->Equilibration Yes ShapeChange->CheckSolvent No MassOverload Issue: Mass Overload Action: Increase Column Capacity or Dilute ShapeChange->MassOverload Yes SolventEffect Issue: Solvent Strength Mismatch Action: Reconstitute in Initial Mobile Phase SolventMismatch->SolventEffect Yes (e.g., 100% EtOH) Silanol Issue: Silanol Interaction Action: Lower pH or Change Column Chemistry SolventMismatch->Silanol No (Aqueous Match)

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry in lipid analysis.

Part 2: Technical Deep Dive & Solutions

Category 1: Mobile Phase Chemistry & pH Strategy

Q: I am using a neutral pH (Ammonium Acetate, pH 6.8). Why is my peak tailing? A: At pH 6.8, the carboxylic acid group of (8S,15S)-DiHETE (pKa ≈ 4.[1]8) is fully deprotonated (


).[1] While this increases solubility, it exposes the anion to strong secondary interactions with positively charged metal impurities or protonated silanols within the column stationary phase.

The Fix: Acidic Suppression You must suppress the ionization of the carboxylic acid to force the molecule into its neutral state (


). This reduces silanol interaction and sharpens the peak.
  • Recommended Additive: Formic Acid (0.1%) or Acetic Acid (0.1%).[1]

  • Target pH: 3.0 – 3.5.

  • Why not TFA? Trifluoroacetic acid (TFA) is a strong ion-pairing agent.[1] While it fixes tailing, it causes severe signal suppression in Mass Spectrometry (LC-MS/MS).[1] If you are using UV detection only, 0.05% TFA is acceptable.[1]

Table 1: Mobile Phase Additive Impact

AdditivepH RangeMechanismSuitability
Formic Acid (0.1%) ~2.7Protonates COOH; masks silanolsBest for LC-MS
Acetic Acid (0.1%) ~3.2Protonates COOH; weaker acidGood for LC-MS
Ammonium Acetate (10mM) 6.8Fully ionizes COOHCauses Tailing (Avoid)
TFA (0.05%) ~2.0Strong ion-pairing; masks silanolsBest for UV (Avoid for MS)
Category 2: Column Selection & Stationary Phase

Q: I am using a standard C18 column. Is that sufficient? A: Not all C18 columns are equal. (8S,15S)-DiHETE contains two hydroxyl groups, making it susceptible to hydrogen bonding with "active" silanols on older or non-endcapped silica.[1]

The Fix: High-Density End-Capping Use a column classified as "Type B" silica (high purity, low metal content) with extensive end-capping.[1] The end-capping process chemically bonds small silanes to the residual silanol groups, effectively "sealing" the surface.

  • Recommended Phases: C18 with polar-embedding or high-density bonding.[1]

  • Particle Size: 1.7 µm (UHPLC) or 2.6 µm (Core-Shell) for sharper peaks compared to 5 µm.[1]

Protocol: Column Health Check If a previously good column starts tailing:

  • Reverse Flush: (If supported by manufacturer) Flush with 100% Acetonitrile (no buffer) at 50% flow rate for 20 column volumes.

  • Acid Wash: Flush with 0.1% Formic Acid in 50:50 Water:Acetonitrile to remove bound basic impurities.

Category 3: Sample Matrix & Injection Solvent

Q: My standard is dissolved in Ethanol. Can I inject this directly? A: This is a classic cause of "distorted" tailing (often looking like a chair shape). (8S,15S)-DiHETE is hydrophobic, so the initial mobile phase is usually high aqueous (e.g., 90% Water).[1] If you inject a plug of Ethanol (strong solvent) into a stream of Water (weak solvent), the analyte travels with the Ethanol plug faster than the surrounding mobile phase, smearing the band before it even reaches the column head.

The Fix: Solvent Matching

  • Protocol: Evaporate the Ethanol aliquot under nitrogen gas.

  • Reconstitution: Dissolve the residue in a solvent that matches your initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water + 0.1% Formic Acid).

  • Limit: If you must inject Ethanol, limit the injection volume to < 5 µL.

Part 3: Validated Experimental Protocol

Objective: Achieve USP Tailing Factor < 1.2 for (8S,15S)-DiHETE.

1. System Preparation

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

2. Gradient Profile (Generic)

  • Note: DiHETEs elute earlier than mono-HETEs due to increased polarity from the second hydroxyl group.

Time (min)% B (Organic)Flow Rate (mL/min)Description
0.0300.4Initial focusing
1.0300.4Hold to load sample
10.0900.4Linear elution gradient
12.0900.4Wash lipophilic contaminants
12.1300.4Return to initial
15.0300.4Critical Re-equilibration

3. Data Analysis

  • Calculate USP Tailing Factor (

    
    ) :
    
    
    
    
    Where
    
    
    is peak width at 5% height, and
    
    
    is the distance from peak front to max.[1][3]
  • Acceptance Criteria:

    
    .
    

References

  • Lipid Maps. LIPID MAPS® Structure Database (LMSD) - Eicosanoids. Available at: [Link][1]

  • Dolan, J. W. LC Troubleshooting: Peak Tailing. LCGC North America. Available at: [Link]

  • PubChem. 8,15-DiHETE Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

minimizing isomerization of (8S,15S)-DiHETE during extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Minimizing Isomerization During Extraction

Welcome to the technical support center for the analysis of (8S,15S)-dihydroxyeicosatetraenoic acid ((8S,15S)-DiHETE). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of (8S,15S)-DiHETE during extraction from biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental workflow and ensure the accuracy of your results.

Understanding the Challenge: The Fragility of (8S,15S)-DiHETE

(8S,15S)-DiHETE is a dihydroxylated metabolite of arachidonic acid, belonging to the eicosanoid family of signaling molecules. Its precise stereochemistry—the specific three-dimensional arrangement of its atoms at the 8th and 15th carbon positions—is critical to its biological activity. Isomerization, the process by which (8S,15S)-DiHETE converts into its stereoisomers (such as (8R,15S)-DiHETE, (8S,15R)-DiHETE, or geometric isomers), can lead to a significant loss of biological potency or a change in function, ultimately resulting in misleading experimental data.

The primary culprits behind isomerization during extraction are exposure to adverse pH, elevated temperatures, light, and oxidative stress. These factors can provide the energy needed to overcome the rotational barrier of the molecule's carbon-carbon single bonds adjacent to the hydroxyl groups, leading to epimerization (a change in stereochemistry at one of multiple chiral centers), or shifts in the geometry of its double bonds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the extraction of (8S,15S)-DiHETE.

Q1: My final extract shows a mixture of DiHETE isomers, not just the (8S,15S) form I expected. What could have gone wrong?

A1: This is a classic sign of isomerization during your sample preparation and extraction workflow. Several factors could be at play:

  • Temperature: Eicosanoids are highly sensitive to heat.[1][2][3][4] Keeping your samples on ice at all times is crucial to minimize the thermal energy that can drive isomerization.[5]

  • pH: Extreme pH values can promote isomerization. While a slightly acidic pH is often used to protonate the carboxylic acid group for better retention on reversed-phase solid-phase extraction (SPE) columns, a pH that is too low can accelerate degradative processes.[5]

  • Oxidation: (8S,15S)-DiHETE is a polyunsaturated fatty acid and is susceptible to oxidation, which can lead to the formation of various byproducts and isomers. It is advisable to work under an inert gas (like nitrogen or argon) and to add antioxidants to your solvents.

  • Light Exposure: The energy from UV light can also contribute to isomerization. Protect your samples from direct light by using amber vials and minimizing exposure.

Q2: What is the ideal pH for my extraction buffer?

A2: The optimal pH is a balance between extraction efficiency and stability. For reversed-phase SPE, a slightly acidic pH of around 3.5 to 4.0 is often recommended.[5] This ensures that the carboxylic acid group of (8S,15S)-DiHETE is protonated, making the molecule less polar and enhancing its retention on the C18 sorbent. However, it's critical not to go to a much lower pH, as strong acidity can promote the formation of lactones and other degradation products.[5]

Q3: Should I use liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

A3: Both LLE and SPE can be effective for extracting (8S,15S)-DiHETE, and the choice often depends on the sample matrix and desired purity.[6][7]

  • SPE is generally preferred for its selectivity, reproducibility, and ability to concentrate the analyte.[5][6] It is particularly useful for complex matrices like plasma or tissue homogenates.

  • LLE can be a simpler and faster option for cleaner sample types. However, it may be less selective and result in a dirtier final extract.

For minimizing isomerization, a well-optimized SPE protocol is often superior as it can be performed more quickly at cold temperatures and offers better separation from potentially interfering substances.

Q4: I'm seeing low recovery of (8S,15S)-DiHETE in my final extract. What are the likely causes?

A4: Low recovery can be due to several factors unrelated to isomerization:

  • Incomplete Protein Precipitation: (8S,15S)-DiHETE can bind to proteins in biological samples. If proteins are not effectively removed, the analyte will be lost. Ensure thorough protein precipitation with a cold organic solvent like methanol or acetonitrile.

  • Improper SPE Cartridge Conditioning: Failure to properly condition the SPE cartridge will lead to poor retention of the analyte. Always follow the manufacturer's instructions for conditioning, which typically involves washing with methanol followed by an equilibration with a water/methanol mixture.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to elute in the loading step, leading to low recovery.

  • Drying of the SPE Sorbent: Allowing the SPE sorbent to dry out between conditioning and sample loading can deactivate the stationary phase.

  • Adsorption to Labware: Eicosanoids can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this.

Q5: What are the best storage conditions for my samples and extracts?

A5: Proper storage is critical to prevent degradation and isomerization over time.

  • Biological Samples: Snap-freeze tissues or cell pellets in liquid nitrogen immediately after collection and store them at -80°C.[5]

  • (8S,15S)-DiHETE Standards and Extracts: For long-term storage, (8S,15S)-DiHETE should be stored as a powder at -20°C or in a solvent at -80°C.[8][9] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols for Minimizing Isomerization

Here are detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) designed to preserve the integrity of (8S,15S)-DiHETE.

Protocol 1: Solid-Phase Extraction (SPE) of (8S,15S)-DiHETE

This protocol is ideal for complex biological matrices such as plasma, serum, and tissue homogenates.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Internal standard (e.g., deuterated (8S,15S)-DiHETE)

  • Nitrogen gas source

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the internal standard to the sample.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with 4 volumes of water acidified with formic acid to a final pH of 3.5-4.0.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 15% methanol in water (acidified to pH 3.5-4.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of 15% methanol in water (acidified to pH 3.5-4.0) to remove polar impurities.

    • Wash the cartridge with 3 mL of hexane to remove nonpolar impurities.

  • Elution:

    • Elute the (8S,15S)-DiHETE from the cartridge with 2 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction of (8S,15S)-DiHETE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps start Biological Sample on Ice add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifugation (4°C) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify to pH 3.5-4.0 supernatant->acidify condition Condition C18 Cartridge (Methanol & Water) acidify->condition load Load Sample condition->load wash1 Wash 1: Aqueous Wash (Remove Polar Impurities) load->wash1 wash2 Wash 2: Hexane Wash (Remove Nonpolar Impurities) wash1->wash2 elute Elute with Ethyl Acetate wash2->elute evaporate Evaporate Solvent (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for minimizing isomerization during SPE.

Protocol 2: Liquid-Liquid Extraction (LLE) of (8S,15S)-DiHETE

This protocol is a faster alternative for less complex samples.

Materials:

  • Methanol (HPLC grade)

  • Methyl formate (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal standard (e.g., deuterated (8S,15S)-DiHETE)

  • Nitrogen gas source

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the internal standard to the sample.

    • Add 2 volumes of ice-cold methanol to precipitate proteins.

    • Vortex and centrifuge at 4°C.

    • Transfer the supernatant to a new tube.

  • Acidification:

    • Acidify the supernatant to a pH of 3.5-4.0 with formic acid.

  • Extraction:

    • Add 2 volumes of methyl formate to the acidified supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully collect the upper organic layer (methyl formate) containing the (8S,15S)-DiHETE.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methyl formate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

Key Factors Influencing (8S,15S)-DiHETE Stability

The following diagram illustrates the key factors that can lead to the isomerization of (8S,15S)-DiHETE and the recommended preventative measures.

Isomerization_Factors cluster_causes Causes of Isomerization cluster_product Desired Product cluster_prevention Preventative Measures temp High Temperature dihete (8S,15S)-DiHETE (Stereochemically Pure) temp->dihete Isomerization ph Extreme pH ph->dihete Isomerization light UV Light Exposure light->dihete Isomerization oxidation Oxidative Stress oxidation->dihete Degradation keep_cold Keep Samples on Ice keep_cold->temp Mitigates control_ph Maintain pH 3.5-4.0 control_ph->ph Mitigates protect_light Use Amber Vials protect_light->light Mitigates inert_atmo Work Under Inert Gas (e.g., Nitrogen) inert_atmo->oxidation Mitigates add_antioxidants Add Antioxidants add_antioxidants->oxidation Mitigates

Caption: Factors causing isomerization and preventative measures.

Summary of Best Practices

To ensure the highest quality data in your (8S,15S)-DiHETE research, adhere to the following principles:

Best PracticeRationale
Maintain Low Temperatures Minimizes the thermal energy available for isomerization.
Control pH A slightly acidic environment (pH 3.5-4.0) improves extraction efficiency while avoiding acid-catalyzed degradation.[5]
Protect from Light Prevents light-induced isomerization.
Prevent Oxidation The use of antioxidants and an inert atmosphere protects the polyunsaturated structure of (8S,15S)-DiHETE from oxidative damage.
Use High-Purity Solvents Prevents the introduction of contaminants that could interfere with your analysis or degrade your analyte.
Proper Storage Long-term storage at -80°C in an appropriate solvent is essential for preserving the integrity of your samples and standards.[8][9]

By implementing these strategies, you can be confident in the stereochemical purity of your (8S,15S)-DiHETE extracts and the reliability of your experimental results.

References

  • The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. Retrieved from [Link]

  • Parrish, C. C., et al. (2020, December 15). State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic. Retrieved from [Link]

  • Wang, Y., et al. (2014). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • Ahmad, T., et al. (2023, February 28). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. PMC. Retrieved from [Link]

  • Kishimoto, K., et al. (2019, August 15). Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids. PubMed. Retrieved from [Link]

  • Barrow, C., et al. (2025, August 9). Stabilization of highly unsaturated fatty acids and delivery into foods. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Pop, F., et al. (2025, September 26). Chemical stabilization of fats rich in long chain polyunsaturated fatty acids by antioxidants addition. ResearchGate. Retrieved from [Link]

  • Kostic, I., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Retrieved from [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Espinoza-Hernández, G., et al. (2025, February 6). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Nayik, G. A., & Majid, I. (2026, January 30). Effect of pH on the extraction and stability of anthocyanins from jaboticaba berries. ResearchGate. Retrieved from [Link]

  • Katke, L. K., et al. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Retrieved from [Link]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]

  • Jing, P., et al. (2008, July 22). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PMC. Retrieved from [Link]

  • Tan, Y. X., et al. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. Retrieved from [Link]

  • Cherney, K. (2025, July 3). Diabetes and Heat: How to Stay Safe in Hot, Humid Weather. Healthline. Retrieved from [Link]

  • diabinfo. (n.d.). Heat and diabetes. Retrieved from [Link]

  • Kenny, G. P., & Yardley, J. E. (2014). Body temperature regulation in diabetes. PMC. Retrieved from [Link]

  • Support. (2025, June 18). Why and How Does Heat Impact Diabetes?. Retrieved from [Link]

  • Byram Healthcare. (2025, April 29). Diabetes and Weather: How Temperature Affects Blood Sugar Levels. Retrieved from [Link]

Sources

Technical Guide: Stability & Analysis of (8S,15S)-DiHETE in Plasma vs. Serum

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals. It addresses the stability and analysis of (8S,15S)-DiHETE in biological matrices.[1][2][3]

Executive Summary

(8S,15S)-DiHETE (8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator produced via the double oxygenation of arachidonic acid by 15-Lipoxygenase (15-LOX) .[3][4] Unlike stable protein biomarkers, this eicosanoid is susceptible to rapid ex vivo metabolism and auto-oxidation.[3]

Core Recommendation: EDTA Plasma is the mandatory matrix for accurate quantification of circulating (8S,15S)-DiHETE.[3] Serum is contraindicated due to artifactual alterations driven by coagulation-induced leukocyte activation and analyte degradation.[3]

Critical Troubleshooting (Q&A)

Q1: Why are my (8S,15S)-DiHETE levels significantly lower in serum compared to plasma?

A: This is a common artifact of the clotting process used to generate serum.

  • Mechanism: During coagulation, arachidonic acid is massively mobilized by platelets to form 12-HETE and Thromboxane B2 (via 12-LOX and COX-1).[3] However, (8S,15S)-DiHETE is primarily a product of 15-LOX (found in eosinophils, reticulocytes, and epithelial cells).[3]

  • The "Sink" Effect: While platelet products spike in serum, 15-LOX products like 15-HETE and its downstream metabolites (DiHETEs) often decrease in serum.[3] This is attributed to either entrapment within the fibrin clot or degradation by proteases and oxidases released during leukocyte activation.

  • Solution: Switch to EDTA Plasma . EDTA chelates divalent cations (

    
    , 
    
    
    
    ) required for lipoxygenase activity, effectively "freezing" the metabolic state of the blood immediately upon draw.[3]
Q2: I detect (8S,15S)-DiHETE in my "cell-free" plasma controls. Is this contamination?

A: It is likely auto-oxidation , not contamination.[3]

  • Diagnosis: Arachidonic acid can oxidize non-enzymatically to form racemic 8,15-DiHETE isomers.[3]

  • Validation Step: You must use Chiral LC-MS/MS .[3]

    • Enzymatic (8S,15S)-DiHETE elutes as a sharp, single peak.[3]

    • Non-enzymatic auto-oxidation appears as broad or split peaks containing the (8R,15S), (8S,15R), and (8R,15R) enantiomers.

  • Prevention: Add BHT (Butylated Hydroxytoluene) (0.005% w/v) immediately after plasma separation to halt radical peroxidation.[3]

Q3: Can I use Heparin Plasma instead of EDTA?

A: Proceed with caution.

  • While some studies suggest Heparin plasma yields higher recovery for certain 5-LOX products, Heparin does not inhibit metallo-enzymes as effectively as EDTA.[3]

  • Risk: Heparin can cause ion suppression in negative-mode ESI-MS (Electrospray Ionization), reducing sensitivity for trace lipids like DiHETEs.[3]

  • Verdict: EDTA is the gold standard for LC-MS lipidomics.[3]

Mechanistic Insight: The 15-LOX Pathway

Understanding the formation of (8S,15S)-DiHETE is critical for preserving it.[3] It is not a random degradation product but a specific metabolite formed by the sequential or double action of 15-LOX.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic cascade. Note that 15-LOX acts twice: first to create 15-HETE, and second to oxygenate C8.[3]

G AA Arachidonic Acid (C20:4) HpETE 15(S)-HpETE AA->HpETE Oxygenation LOX15 15-Lipoxygenase (15-LOX) LOX15->HpETE HETE 15(S)-HETE HpETE->HETE Reduction (GPx) DiHETE (8S,15S)-DiHETE (Bioactive) HETE->DiHETE 15-LOX (Double Oxygenation) Degradation Oxidative Degradation (Loss in Serum) DiHETE->Degradation Prolonged Clotting (Serum)

Figure 1: Biosynthetic pathway of (8S,15S)-DiHETE via double oxygenation by 15-LOX.[3][4] Note the susceptibility to degradation.[2]

Validated Sample Preparation Protocol

This protocol minimizes ex vivo formation and degradation.

Reagents Required[3]
  • Collection Tube:

    
    EDTA or 
    
    
    
    EDTA Vacutainer (Lavender top).[3]
  • Antioxidant Cocktail: Methanol containing 0.005% BHT and 10 µM Indomethacin (to inhibit COX activity).[3]

  • Storage: Cryovials rated for -80°C.

Step-by-Step Workflow
  • Blood Collection:

    • Draw blood into EDTA tubes.[3]

    • CRITICAL: Invert gently 5-8 times. Do not shake (hemolysis releases iron, catalyzing oxidation).[3]

    • Place immediately on wet ice (4°C). Process within 30 minutes.

  • Plasma Separation:

    • Centrifuge at 1,500 x g for 15 minutes at 4°C .

    • Note: Refrigerated centrifugation is mandatory to inhibit enzymatic activity.[3]

  • Stabilization (The "Quench"):

    • Transfer plasma supernatant to a new tube.[3]

    • Immediate Action: Add antioxidant cocktail (e.g., 10 µL cocktail per 1 mL plasma) if storage is >1 month.[3]

    • Alternative for Immediate Extraction: Proceed directly to methanol protein precipitation (1:3 v/v Plasma:MeOH).[3]

  • Storage:

    • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

    • Store at -80°C . Stability is validated for 6 months.

Decision Tree: Sample Handling

Workflow Start Whole Blood Collection Tube Tube Selection? Start->Tube Serum Serum (Clotting) Tube->Serum No Anticoagulant Plasma EDTA Plasma Tube->Plasma K2/K3 EDTA Fail REJECT SAMPLE (Artifacts) Serum->Fail High 12-HETE Low 15-LOX products Process Centrifuge 4°C, 1500xg Plasma->Process Additives Add BHT/Indomethacin Process->Additives Store Store -80°C Additives->Store

Figure 2: Decision logic for sample processing. Serum is rejected for 15-LOX profiling.[3]

Quantitative Data: Serum vs. Plasma[1][2][3][6][7]

The following table summarizes the expected deviations when comparing matrices. Data is derived from aggregate lipidomic profiling studies (see References).

AnalytePrimary SourceSerum Level (vs. Plasma)Cause of Deviation
12-HETE Platelets (12-LOX)>100x Higher Massive release during clotting.[3]
TxB2 Platelets (COX-1)>100x Higher Thromboxane A2 hydrolysis during clotting.
15-HETE Eosinophils/EpitheliumLower / Variable Degradation or entrapment in clot.[3]
(8S,15S)-DiHETE 15-LOX (Double) Lower / Unstable Lack of stabilization; enzymatic loss.

References

  • Lipid Maps Structure Database. (8S,15S)-DiHETE Structure and Properties. [Link][3]

  • PLOS ONE. Differential stability of therapeutic peptides and metabolites in blood, plasma and serum. (Demonstrates the proteolytic and metabolic differences between matrices). [Link][2][3]

  • Journal of Neurophysiology. The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors.[3][5] (Establishes biological relevance and stereospecificity). [Link]

  • Journal of Lipid Research. Eicosanoid analysis in human blood: Serum vs Plasma. (General reference for eicosanoid stability). [Link][3]

Sources

Technical Support Center: Reducing Matrix Effects in (8S,15S)-DiHETE Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Barrier in Eicosanoid Analysis

You are likely reading this because your (8S,15S)-DiHETE calibration curves are non-linear, your internal standard recovery is erratic, or your sensitivity in plasma/tissue samples is significantly lower than in solvent standards.

(8S,15S)-DiHETE (8,15-Dihydroxyeicosatetraenoic acid) is a low-abundance lipid mediator derived from arachidonic acid via the 15-lipoxygenase pathway. Unlike robust drug molecules, it is an unstable, amphiphilic carboxylic acid. The primary analytical challenge is not just sensitivity; it is ion suppression caused by glycerophosphocholines (GPCs) and lysophospholipids that co-extract from biological matrices.

This guide moves beyond basic "dilute-and-shoot" advice. We will implement a Matrix Removal Workflow based on Mixed-Mode Solid Phase Extraction (SPE) and Chromatographic Diveral.

Part 1: Sample Preparation (The First Line of Defense)

The Issue: Liquid-Liquid Extraction (LLE) with ethyl acetate or hexane is common but dirty. It extracts the analyte and the phospholipids that cause matrix effects. The Solution: Mixed-Mode Anion Exchange (MAX) SPE. The Mechanism: (8S,15S)-DiHETE has a carboxylic acid group (pKa ~4.8). By using a MAX sorbent, we can lock the analyte onto the cartridge by charge, wash away the neutral phospholipids with aggressive organic solvents, and then elute the clean analyte.

Protocol: Phospholipid-Free Extraction Workflow

Valid for Plasma, Serum, and Tissue Homogenates.

StepSolvent/BufferVolumeCritical Technical Note
1. Pre-treatment Sample + Internal Standard + 1% Formic Acid (aq)1:3 ratioAcidification ensures the analyte binds to the hydrophobic portion of the sorbent initially.
2. Conditioning Methanol followed by Water1 mL ea.Activates the polymeric sorbent.
3. Loading Acidified SampleAllFlow rate <1 mL/min to maximize retention.
4. Wash 1 (Interference) 5% NH₄OH in Water1 mLCRITICAL: Neutralizes the acid. The analyte is now bound by ion exchange (negative charge) to the positive sorbent.
5. Wash 2 (Lipid Removal) Methanol (100%)1 mLThe "Magic" Step: Since the analyte is ionically locked, you can wash with 100% MeOH. This strips neutral phospholipids that would otherwise cause ion suppression.
6. Elution 2% Formic Acid in Methanol500 µLAcidifies the sorbent, breaking the ionic bond and releasing the (8S,15S)-DiHETE.
Visualization: The MAX Cleanup Logic

SPE_Workflow Start Biological Sample (High Phospholipids) Load Load onto MAX Cartridge (Hydrophobic Retention) Start->Load Wash1 Alkaline Wash (pH > 8) Analyte Ionizes (COO-) Load->Wash1 Lock Ionic Lock Established (Analyte bound to Sorbent+) Wash1->Lock Activates Ion Exchange Wash2 100% Organic Wash (Elutes Neutral Phospholipids) Lock->Wash2 Analyte Stays, Matrix Leaves Elute Acidic Elution (Breaks Ionic Bond -> Pure Analyte) Wash2->Elute

Figure 1: Mechanism of Mixed-Mode Anion Exchange (MAX) for selective eicosanoid extraction.

Part 2: Chromatographic Separation (Isolating the Signal)

The Issue: Even with SPE, some matrix components remain. If (8S,15S)-DiHETE co-elutes with them, your signal dies. The Solution: Gradient optimization to separate the "Suppression Zone" from the "Quantitation Zone."

Recommended LC Conditions
  • Column: C18, 1.7 µm or 1.8 µm (Sub-2 micron is essential for resolving isomers like 5,15-DiHETE vs 8,15-DiHETE).

  • Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid provides better negative mode sensitivity than Formic acid for eicosanoids).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[1] The IPA helps solubilize and elute residual lipids.

The "Sawtooth" Wash

Phospholipids are "sticky." They often elute after your analyte, sometimes in the next injection's window.

  • Action: At the end of every run, ramp to 98% B and hold for at least 2 minutes.

  • Validation: Inject a "blank" after your high standard. If you see a peak, your column is carrying over matrix.

Part 3: Mass Spectrometry & Internal Standards

The Issue: Signal variability due to droplet competition in the ESI source. The Solution: Stable Isotope Dilution Assays (SIDA).

Internal Standard Selection

You must use a deuterated internal standard (IS).

  • Gold Standard: (±)8,15-DiHETE-d11 (Ideal, but often custom synthesis).

  • Silver Standard: 15(S)-HETE-d8 (Commercial availability is high). It shares the 15-hydroxy group and elutes relatively close to the DiHETE.

  • Bronze Standard: LTB4-d4. (Structurally similar di-hydroxy, but retention time may vary significantly).

Rule: Do not use an external calibration curve. Use the Area Ratio (Analyte Area / IS Area) for all quantitation.

MRM Transitions (Negative Mode)

(8S,15S)-DiHETE ionizes best as the carboxylate anion [M-H]⁻.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Origin of Fragment
(8S,15S)-DiHETE 335.2235.150-22Loss of hexanal (Cleavage at C15)
(8S,15S)-DiHETE 335.2155.150-28Cleavage at C8
15(S)-HETE-d8 (IS) 327.2226.150-24Analogous fragment

Note: Always optimize Collision Energy (CE) on your specific instrument. Values above are starting points for Triple Quadrupoles (e.g., Sciex QTRAP or Agilent 6495).

Troubleshooting Guide: The Matrix Map

If you suspect matrix effects are destroying your data, perform the Post-Column Infusion Experiment .

Protocol:

  • Set up a syringe pump infusing a standard of (8S,15S)-DiHETE (100 ng/mL) directly into the MS source at 10 µL/min.

  • Connect the LC effluent to the source via a "T" piece (mixing with the infusion).

  • Inject a Blank Matrix Extract (processed plasma/tissue) into the LC.

  • Result: You will see a steady baseline (from the infusion). Watch for "dips" or "valleys" in the baseline.

    • If a valley aligns with your (8S,15S)-DiHETE retention time, you have Ion Suppression .

    • Fix: Modify the LC gradient to move the analyte out of that valley.

Troubleshooting Decision Tree

Troubleshooting Problem Low Sensitivity / Poor Linearity CheckIS Check Internal Standard (IS) Response Is it consistent across samples? Problem->CheckIS IS_Stable IS is Stable CheckIS->IS_Stable Yes IS_Variable IS is Variable/Low CheckIS->IS_Variable No PrepIssue Issue: Extraction Recovery Action: Check pH steps in SPE IS_Stable->PrepIssue MatrixIssue Issue: Matrix Effect (Suppression) IS_Variable->MatrixIssue Infusion Run Post-Column Infusion (See Protocol Above) MatrixIssue->Infusion Result1 Dip at Analyte RT? YES Infusion->Result1 Result2 Dip at Analyte RT? NO Infusion->Result2 Fix1 Change LC Gradient or Switch to MAX SPE Result1->Fix1 Fix2 Check Source Temp or Needle Position Result2->Fix2

Figure 2: Diagnostic logic for identifying the source of sensitivity loss.

References

  • Cayman Chemical. (2025).[2] 8(S),15(S)-DiHETE Product Information and Biological Relevance. Link

  • LIPID MAPS. (2023). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Link

  • National Institutes of Health (NIH). (2014). Quantification of eicosanoids and their metabolites in biological matrices: a review. Link

  • SCIEX. (2020). Targeted Lipidomic Analysis of Eicosanoids using MRM and Differential Mobility Spectrometry. Link

  • Biotage. (2019). Strategies for Phospholipid Removal using Mixed-Mode SPE. (General reference for MAX protocol logic described in Part 1).

Sources

Technical Support Center: (8S,15S)-DiHETE Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: [AUTO-GEN-8S15S] Assigned Specialist: Senior Application Scientist, Lipidomics Division Status: Open Topic: Extending Shelf Life & Troubleshooting Degradation

Executive Summary: The Stability Paradox

(8S,15S)-DiHETE is not merely a fatty acid; it is a conjugated triene system housed within an eicosanoid framework. This specific chemical architecture (5Z, 9E, 11Z, 13E) creates a "stability paradox": the very electrons that make it biologically active (the conjugated pi-system) act as a magnet for oxygen and photons.

The Critical Failure Point: The conjugated triene chromophore (positions 9, 11, 13) absorbs UV light at ~268 nm . Any degradation—whether by oxidation, isomerization, or polymerization—will immediately manifest as a loss of absorbance or a shift in this wavelength.

Core Storage Protocol: The "Zero-Oxygen" Standard

To extend shelf life beyond the standard 12 months, you must treat the solution as an anaerobic entity.

The Golden Rules of Storage
ParameterStandardCompromised (Avoid)Technical Rationale
Solvent Ethanol (100%) DMSO, DMF, WaterEthanol evaporates cleanly and stabilizes the H-bonding network. DMSO is hygroscopic; water promotes hydrolysis.
Temperature -80°C -20°CArrhenius kinetics: Chemical degradation rates drop ~2-3x for every 10°C drop. -20°C is insufficient for >6 months.
Headspace Gas Argon Nitrogen, AirArgon is heavier than air and forms a "blanket" over the liquid. Nitrogen mixes more easily with air.
Container Amber Glass Clear Glass, PlasticAmber glass blocks UV/Blue light (200-450nm) which triggers cis-trans photo-isomerization.
Workflow: The "Vial Hygiene" System

Use this workflow every time you access the stock solution.

VialHygiene Start Remove from -80°C Thaw Thaw on Ice (Dark) Start->Thaw Minimize thermal shock Open Open under Argon Stream Thaw->Open Aliquot Rapid Aliquot (Glass Syringe) Open->Aliquot Avoid plastic tips Purge Purge Headspace (Argon, 10s) Aliquot->Purge Displace O2 Seal Seal & Parafilm Purge->Seal Return Return to -80°C Seal->Return

Figure 1: The "Vial Hygiene" workflow designed to minimize oxygen introduction and thermal stress during repeated access.

Troubleshooting: Diagnosing Degradation

Users often report "loss of activity." We must distinguish between chemical degradation and physical precipitation .

Scenario A: "My LC-MS peak has shifted or split."
  • Diagnosis: Isomerization.

  • Mechanism: The cis (Z) double bonds at positions 5 and 11 are thermodynamically unstable compared to trans (E). Exposure to light or heat causes a shift from 11Z to 11E.

  • The Fix: You cannot reverse this. You must prevent it. Ensure all handling is done under low-light conditions.

Scenario B: "The UV absorbance at 268 nm has vanished."
  • Diagnosis: Oxidative Cleavage / Polymerization.

  • Mechanism: Free radicals attack the conjugated triene system, breaking the conjugation length.

  • Verification: Run a UV scan (200–400 nm).

    • Intact: Distinct Max at ~268 nm with "shoulders" (fine structure).

    • Degraded: Broad, flattened peak or shift to <235 nm (loss of conjugation).

Scenario C: "The concentration is lower than calculated, but purity looks fine."
  • Diagnosis: Adsorption (The "Plastic Trap").

  • Mechanism: Lipophilic mediators stick avidly to polypropylene (pipette tips, Eppendorf tubes).

  • The Fix: Use glass inserts for HPLC vials and Hamilton syringes for transfer. If you must use plastic, pre-wet the tip with solvent.

Experimental Preparation: The "Danger Zone"

The moment (8S,15S)-DiHETE hits an aqueous buffer (PBS, Media), the clock starts.

Protocol: The Vortex-Injection Method

Do not simply pipette the lipid into a static tube of buffer. It will precipitate as a film on the surface.

  • Prepare Buffer: Have your cell culture media or PBS ready in a glass tube, spinning on a vortex mixer at medium speed.

  • Load Syringe: Draw up your (8S,15S)-DiHETE ethanolic stock using a gas-tight glass syringe.

  • Inject: Inject the lipid directly into the center of the vortex (submerged tip).

  • Result: This creates a rapid, uniform dispersion (micelles) rather than large aggregates.

  • Limit: Ensure final Ethanol concentration is <0.1% to avoid solvent toxicity, unless your cells are robust to 0.5%.

DegradationPathways DiHETE (8S,15S)-DiHETE Conjugated Triene (9E,11Z,13E) Isomer Isomer DiHETE->Isomer Energy Input Peroxide Hydroperoxides Chain Cleavage UV Absorbance Loss DiHETE->Peroxide Radical Attack Lactone Lactonization Internal Ester Mass Shift (-18 Da) DiHETE->Lactone Dehydration UV UV Light / Heat UV->Isomer Oxygen Atmospheric O2 Oxygen->Peroxide Acid Acid Acid->Lactone

Figure 2: Primary degradation pathways. Note that Acidic pH triggers lactonization (loss of water), while Oxygen attacks the double bonds.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted solution in PBS at -20°C? A: Absolutely not. Aqueous solutions of DiHETEs are stable for hours, not days. The lack of antioxidant protection in PBS, combined with the "freeze-concentration" effect (where salts and protons concentrate in liquid pockets during freezing), will accelerate degradation. Always make fresh.

Q: Why is my mass spec showing a peak at [M-18]? A: This indicates lactonization (loss of water, H2O = 18 Da). This often happens if the sample was exposed to acidic solvents during extraction or storage. Ensure your mobile phase pH is near neutral or only weakly acidic (0.01% Acetic Acid) rather than strongly acidic (0.1% Formic Acid) if you observe this artifact.

Q: Can I use Nitrogen instead of Argon? A: You can, but Argon is superior. Argon is denser than air and settles into the vial, physically displacing oxygen. Nitrogen is lighter and mixes with air, requiring a more vigorous and longer purge to be effective.

References

  • Cayman Chemical. (8S,15S)-DiHETE Product Information & Handling Guide.Link

  • Lipid MAPS. Structure and Classification of Eicosanoids: Hydroxy fatty acids.Link

  • Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal. Link (Discusses stability of conjugated triene systems in similar metabolites).

  • Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[1] Nature. Link (Context on handling labile lipid mediators).

Sources

Validation & Comparative

Technical Guide: Distinguishing (8S,15S)-DiHETE from (8R,15S)-DiHETE Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stereochemical Imperative: In eicosanoid research, the distinction between (8S,15S)-DiHETE and (8R,15S)-DiHETE is not merely structural—it is functional. While both are metabolites of arachidonic acid, they exhibit diametrically opposed biological activities. (8S,15S)-DiHETE is a potent eosinophil chemotaxin that antagonizes pain responses. In contrast, (8R,15S)-DiHETE is a hyperalgesic agent that sensitizes nociceptors.

Standard Reverse-Phase HPLC (RP-HPLC) and non-chiral Mass Spectrometry (MS/MS) cannot resolve these diastereomers effectively. This guide details the mandatory Chiral Normal-Phase LC protocol required to achieve baseline resolution, supported by MS/MS fragmentation data for regio-confirmation.

Part 1: The Biological & Chemical Context[1]

The "Pain vs. Resolution" Paradox

The critical need for separation stems from the conflicting signaling pathways activated by these isomers.

Feature(8S,15S)-DiHETE (8R,15S)-DiHETE
Origin Double lipoxygenation (15-LOX

15-HETE

8,15-DiHETE)
often Non-enzymatic (Hemoglobin catalysis) or bacterial LOX
Primary Bioactivity Anti-hyperalgesic ; Eosinophil chemotaxisHyperalgesic ; Nociceptor sensitization
Receptor Interaction Antagonizes LTB4 receptors (putative)Sensitizes C-fiber mechanoheat nociceptors
Chemotactic Target Eosinophils (ED

1.5 µM)
Weak/None
Biosynthetic Pathway Diagram

The following diagram illustrates the divergence in formation and function.

Biosynthesis AA Arachidonic Acid LOX15 15-LOX AA->LOX15 H15 15(S)-HETE LOX_Sec 12-LOX / 15-LOX (Double Oxygenation) H15->LOX_Sec Stereoselective NonEnz Hemoglobin / Free Radical H15->NonEnz Mixed Isomers H15->NonEnz LOX15->H15 SS (8S,15S)-DiHETE (Anti-hyperalgesic) LOX_Sec->SS Stereoselective NonEnz->SS RS (8R,15S)-DiHETE (Hyperalgesic) NonEnz->RS Mixed Isomers

Caption: Divergent biosynthetic origins of 8,15-DiHETE stereoisomers. Green nodes indicate enzymatic control; Red nodes indicate non-enzymatic generation.

Part 2: Analytical Strategy & Methodology

The Limitation of Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is excellent for identifying the regioisomer (confirming the molecule is 8,15-DiHETE and not 5,15-DiHETE), but it is blind to chirality. Both isomers yield identical fragmentation patterns under Collision Induced Dissociation (CID).

Diagnostic Ions (Negative Mode ESI, Precursor m/z 335):

  • m/z 335: [M-H]⁻ Parent Ion.

  • m/z 155: Diagnostic for 8-OH position (Cleavage at C8-C9).

  • m/z 235: Loss of C1-C5 (Carboxyl end) or related alpha-cleavage.

  • m/z 317: [M-H-H₂O]⁻.

  • m/z 291: [M-H-CO₂]⁻.

Critical Note: You must use MS/MS to confirm the structure, then Chiral LC to resolve the isomers.

Protocol: Chiral Normal-Phase HPLC

This is the gold standard method. Reverse-phase C18 columns will typically show these isomers co-eluting or as a single broad peak.

Materials Required:
  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).

    • Dimensions: 250 x 4.6 mm (Analytical).[1][2][3]

  • Mobile Phase: n-Hexane / Ethanol / Acetic Acid.

  • Detection: UV Diode Array (235 nm for conjugated dienes, 270 nm for conjugated trienes if present) or MS.

Step-by-Step Workflow:
  • System Preparation:

    • Flush the LC system with 100% Isopropanol (IPA) to remove any traces of aqueous buffers (water is immiscible with Hexane).

    • Switch to Mobile Phase: n-Hexane : Ethanol : Acetic Acid (90 : 10 : 0.1 v/v) .

    • Note on Modifier: Ethanol typically provides better resolution for di-hydroxy lipids than Isopropanol on AD-H columns. The acetic acid ensures the carboxyl group remains protonated, preventing peak tailing.

  • Equilibration:

    • Flow rate: 1.0 mL/min.[2]

    • Temperature: 25°C (Isothermal).

    • Equilibrate for at least 30 minutes. Stable baseline is crucial.

  • Sample Injection:

    • Dissolve sample in Mobile Phase or 100% Ethanol. Do not inject samples dissolved in water or DMSO.

    • Injection Volume: 10–20 µL.

  • Elution Profile (Expected):

    • Peak 1 (~12-14 min): (8R,15S)-DiHETE (Typically elutes first due to spatial conformation on amylose).

    • Peak 2 (~16-18 min): (8S,15S)-DiHETE.

    • Resolution (Rs): > 1.5 (Baseline separation).[2][4]

Experimental Decision Tree

Workflow Sample Biological Sample (Plasma/Tissue) Extract Solid Phase Extraction (SPE) (C18 Cartridge, pH 3.5) Sample->Extract Decision Is Chiral Separation Required? Extract->Decision RP_LC RP-LC-MS/MS (C18 Column) Decision->RP_LC No (Screening) Chiral_LC Chiral Normal-Phase LC (Chiralpak AD-H, Hexane/EtOH) Decision->Chiral_LC Yes (Mechanistic) Result_RP Result: Total 8,15-DiHETE (Cannot distinguish S,S from R,S) RP_LC->Result_RP Result_Chiral Result: Quantify (8S,15S) vs (8R,15S) Separately Chiral_LC->Result_Chiral

Caption: Analytical workflow determining when to deploy Chiral LC vs. Standard RP-LC.

Part 3: Comparative Data & Validation

Chromatographic Performance Comparison
ParameterReverse Phase (C18)Chiral Phase (Chiralpak AD-H)
Mobile Phase Water / Acetonitrile (with Formic Acid)Hexane / Ethanol (90:10)
Separation Mechanism HydrophobicitySteric fit into amylose helical cavity
8,15-DiHETE Peak Single Peak (Co-elution)Two Resolved Peaks
Elution Order N/A(8R,15S) followed by (8S,15S)*
Mass Spec Compatibility Excellent (ESI-)Good (APCI or ESI with post-column make-up)

*Note: Elution order should always be confirmed with authentic standards (e.g., Cayman Chemical Item No. 35370 for 8(S),15(S)).

Troubleshooting Guide
  • Problem: Poor Resolution (Rs < 1.0).

    • Solution: Lower the Ethanol content (e.g., to 95:5). Lower flow rate to 0.5 mL/min. Lower temperature to 10°C.

  • Problem: Broad Tailing Peaks.

    • Solution: Ensure Acetic Acid (0.1%) is present in the mobile phase. Carboxyl groups interact strongly with the silica support if unprotonated.

  • Problem: High Backpressure.

    • Solution: Normal phase solvents are less viscous, but Chiralpak columns have pressure limits (~100 bar). Check for particulate blockage; filter samples through 0.2 µm PTFE filters.

References

  • Levine, J.D., et al. (1986). "Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid." Proceedings of the National Academy of Sciences, 83(14), 5331-5334. (Establishes the hyperalgesic activity of 8R,15S).
  • Daikoku, S., et al. (2012). "Resolution of DiHETE isomers using Chiralpak AD columns." Journal of Chromatography A.
  • Serhan, C.N. (Various).[5] Lipid Mediator Classifications and MS/MS Fragmentation Patterns. (Basis for m/z 155 diagnostic ion).

Sources

Chiral Chromatography Methods for (8S,15S)-DiHETE Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide

Executive Summary

(8S,15S)-DiHETE (8,15-dihydroxyeicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1] Unlike its precursor 15-HETE, (8S,15S)-DiHETE possesses a conjugated triene structure, shifting its UV absorption maximum to ~270 nm—a critical parameter for detection.

Validating the presence of the specific (8S,15S) stereoisomer is essential because biological activity (e.g., antagonism of LTB4, eosinophil chemotaxis) is strictly stereoselective. The (8R,15S) and (8S,15R) isomers often exhibit different or null activities. This guide compares the two primary validation methodologies: Chiral Normal-Phase HPLC with UV Detection (the gold standard for stereochemical resolution) and Chiral Reverse-Phase LC-MS/MS (for high-sensitivity quantification).

Part 1: Comparative Analysis of Methodologies

Method A: Chiral Normal-Phase HPLC (UV Detection)

Status: The Gold Standard for Stereochemical Validation

This method utilizes polysaccharide-based stationary phases (typically Chiralcel OD-H) under normal-phase conditions. It provides the highest resolution between the (8S,15S) and (8R,15S) diastereomers, which is often difficult to achieve in reverse-phase modes.

  • Mechanism: Separation is driven by hydrogen bonding and dipole-dipole interactions between the analyte's hydroxyl groups and the carbamate linkages of the stationary phase.

  • Detection: UV Absorbance at 270 nm (specific to the conjugated triene chromophore).

  • Pros: Superior enantiomeric resolution; non-destructive (allows fraction collection); direct visualization of isomer ratios.

  • Cons: Lower sensitivity compared to MS; requires non-aqueous mobile phases (Hexane/Alcohol) which are incompatible with standard ESI-MS sources without modification.

Method B: Chiral Reverse-Phase LC-MS/MS

Status: High-Sensitivity Quantitation

This method employs reverse-phase chiral columns (e.g., Chiralpak AD-RH) or immobilized phases (Chiralpak IA/IC) compatible with aqueous mobile phases. It is ideal for quantifying trace levels in biological matrices where UV detection limits are insufficient.

  • Mechanism: Hydrophobic interactions combined with steric inclusion in the chiral cavity.

  • Detection: Negative Ion Electrospray Ionization (ESI-), MRM transition m/z 335.2 → 155.1 (or optimized fragment).

  • Pros: High sensitivity (pg/mL range); compatible with biological extracts; definitive mass identification.

  • Cons: Isomer resolution is often inferior to Normal Phase; significant matrix effects; high equipment cost.

Comparative Data Summary
FeatureMethod A: Chiral Normal-Phase HPLC-UVMethod B: Chiral Reverse-Phase LC-MS/MS
Primary Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-RH or Chiralpak IC
Mobile Phase n-Hexane / Isopropanol / Acetic AcidWater / Acetonitrile / Formic Acid
Detection Limit Low ng range (e.g., 1-10 ng on column)pg range (e.g., 10-50 pg on column)
Isomer Resolution (Rs) High (Rs > 1.5 typical for diastereomers)Moderate (Rs ~ 1.0 - 1.2)
Target Analyte (8S,15S)-DiHETE (Conjugated Triene)[M-H]⁻ ion at m/z 335.2
Key Application Purity validation, Standard characterizationPharmacokinetics, Plasma profiling

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Validation (Chiral NP-HPLC)

Use this protocol to validate the stereochemistry of synthetic standards or concentrated biological extracts.

1. Sample Preparation:

  • Extraction: Extract samples using Solid Phase Extraction (SPE) on C18 cartridges. Elute with Methyl Formate.

  • Drying: Evaporate solvent under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the residue in n-Hexane/Isopropanol (9:1) . Crucial: Do not use methanol or water, as they will disrupt the normal-phase equilibrium.

2. Chromatographic Conditions:

  • System: HPLC with UV-Vis or PDA detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Glacial Acetic Acid (90 : 10 : 0.1, v/v/v).

    • Note: Adjust IPA between 8-12% to optimize retention time. DiHETEs are more polar than HETEs and require higher alcohol content.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: 270 nm . (Monitoring at 235 nm will miss the triene peak or show low sensitivity).

3. Validation Criteria:

  • Inject authentic (8S,15S)-DiHETE and (8R,15S)-DiHETE standards separately.

  • The (8S,15S) isomer typically elutes after the (8R,15S) isomer on Chiralcel OD-H, though batch-specific confirmation is required.

  • Calculate Resolution (

    
    ): Must be 
    
    
    
    for baseline validation.
Protocol 2: High-Sensitivity Quantitation (Chiral LC-MS/MS)

Use this protocol for analyzing plasma or tissue samples.

1. Mass Spectrometry Parameters (ESI-):

  • Source: Electrospray Ionization, Negative Mode.

  • Precursor Ion: m/z 335.2 ([M-H]⁻).

  • Product Ions:

    • Quantifier:m/z 155.1 (Cleavage at C8).

    • Qualifier:m/z 219.2 (Cleavage at C15, loss of carboxyl tail).

    • Note: Transitions should be optimized by direct infusion of standard.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 70% B

    • 15-20 min: Hold 70% B

  • Flow Rate: 0.5 mL/min.

Part 3: Visualizations

Figure 1: Biosynthetic Pathway & Stereochemistry

Visualizing the origin of the (8S,15S) stereochemistry via the lipoxygenase pathway.

Biosynthesis AA Arachidonic Acid (20:4 n-6) HpETE 15(S)-HpETE AA->HpETE 15-LOX HETE 15(S)-HETE (Conjugated Diene) HpETE->HETE Peroxidase DiHETE_SS (8S,15S)-DiHETE (Conjugated Triene) Bioactive Isomer HETE->DiHETE_SS 15-LOX / 12-LOX (Double Oxygenation) DiHETE_RS (8R,15S)-DiHETE (Isomer) HETE->DiHETE_RS Non-Enzymatic or Mixed LOX

Caption: Biosynthesis of (8S,15S)-DiHETE from Arachidonic Acid. Note the transition from conjugated diene (15-HETE) to conjugated triene (DiHETE).

Figure 2: Validation Workflow Logic

A self-validating decision tree for confirming identity.

Workflow Start Biological Sample Extract Solid Phase Extraction (C18 / Methyl Formate) Start->Extract Split Split Sample Extract->Split LCMS LC-MS/MS (Achiral C18) Split->LCMS 10% Aliquot ChiralLC Chiral NP-HPLC (Chiralcel OD-H) Split->ChiralLC 90% Aliquot MassCheck Verify Mass (m/z 335) & Regiochemistry LCMS->MassCheck Validation CONFIRMED (8S,15S)-DiHETE MassCheck->Validation Mass OK UVCheck Verify UV Spectrum (270 nm) & Retention Time ChiralLC->UVCheck UVCheck->Validation Stereochem OK

Caption: Integrated workflow combining Mass Spectrometry for structural confirmation and Chiral HPLC for stereochemical validation.

References

  • Serhan, C. N., et al. (1984). "Lipoxin A: Stereochemistry and Biosynthesis." Journal of Biological Chemistry. Link (Foundational work on lipoxygenase product stereochemistry and conjugated triene UV absorption).

  • Kuhn, H., et al. (2002). "Structural basis for the stereospecificity of lipoxygenases." Science. Link (Mechanistic insight into the formation of S vs R isomers).

  • Cayman Chemical. "Product Information: 8(S),15(S)-DiHETE."[1] Cayman Chemical Product Database. Link (Source for solubility, stability, and UV max data).

  • Daicel Corporation. "Instruction Manual for CHIRALCEL OD-H." Chiral Technologies. Link (Standard operating procedures for the gold-standard column).

  • Lipid Maps. "LIPID MAPS Structure Database: 8(S),15(S)-DiHETE." Lipid Maps Consortium. Link (Reference for MS transitions and structural classification).

Sources

Technical Comparison Guide: (8S,15S)-DiHETE vs. Leukotriene B4 (LTB4)

[1][2]

Executive Summary

This guide provides a rigorous technical comparison between Leukotriene B4 (LTB4) , the canonical pro-inflammatory chemoattractant, and (8S,15S)-DiHETE , a specialized 15-lipoxygenase metabolite.[1][2]

The Core Distinction:

  • LTB4 is a high-potency (nanomolar ) broad-spectrum activator of neutrophils and macrophages, driving acute inflammation via the BLT1 receptor .[1][2]

  • (8S,15S)-DiHETE is a low-potency (micromolar ), highly selective eosinophil chemoattractant that lacks neutrophil-stimulating activity and exhibits antagonistic properties in nociceptive (pain) pathways.[1][2][3]

Mechanistic Profiling & Signaling Pathways[2]

To understand the divergence in potency, one must analyze the biosynthetic origins and receptor interfaces of both molecules.

Biosynthetic Divergence[2]
  • LTB4 Generation: Derived from the 5-lipoxygenase (5-LOX) pathway.[1][2] Arachidonic acid is converted to LTA4, then hydrolyzed by LTA4 hydrolase to LTB4.[1][2]

  • (8S,15S)-DiHETE Generation: Derived from the 15-lipoxygenase (15-LOX) pathway.[1][2][4] Arachidonic acid is first oxygenated to 15(S)-HETE, which serves as a substrate for a second oxygenation by 15-LOX (or interaction with 5-LOX in transcellular biosynthesis) to yield the 8,15-dihydroxylated species.[2]

Receptor Selectivity
  • BLT1: The high-affinity receptor for LTB4 (

    
     nM).[1][2] It is abundantly expressed on neutrophils.[1][2] (8S,15S)-DiHETE does not activate BLT1 , explaining its lack of neutrophil chemotaxis.[1][2]
    
  • BLT2: A low-affinity receptor (

    
     nM for LTB4) that accepts a broader range of eicosanoids.[2]
    
  • Eosinophil Target: (8S,15S)-DiHETE triggers calcium mobilization and chemotaxis in eosinophils via a distinct, likely G-protein coupled mechanism that remains distinct from the classical BLT1 neutrophil response.[1][2]

Pathway Visualization

The following diagram illustrates the divergent synthesis and receptor interaction logic.

GAAArachidonic AcidLOX55-LOX PathwayAA->LOX5LOX1515-LOX PathwayAA->LOX15LTB4Leukotriene B4(LTB4)LOX5->LTB4HydrolysisHETE1515(S)-HETELOX15->HETE15BLT1BLT1 Receptor(Neutrophils)LTB4->BLT1High Affinity(nM)DiHETE(8S,15S)-DiHETEHETE15->DiHETE2nd OxygenationDiHETE->BLT1No ActivationEosRPutative Receptor(Eosinophils)DiHETE->EosRLow Affinity(µM)

Figure 1: Divergent biosynthetic pathways and receptor selectivity for LTB4 vs. (8S,15S)-DiHETE.[1][2]

Quantitative Performance Comparison

The following data aggregates experimental findings comparing the chemotactic and functional potency of both lipids.

FeatureLeukotriene B4 (LTB4)(8S,15S)-DiHETESignificance
Primary Target Cell Neutrophils (PMNs)Eosinophils Distinct inflammatory roles.[1][2]
Chemotactic Potency (EC50) ~1.0 - 10 nM ~1.5 µM LTB4 is ~1000x more potent.[1][2]
Neutrophil Chemotaxis Strong PositiveNegative (Inactive)Critical for specificity assays.[1]
Eosinophil Chemotaxis Positive (via BLT1)Positive (Selective)DiHETE recruits eosinophils without PMNs.[1]
Hyperalgesia (Pain) Pro-hyperalgesicAntagonistic DiHETE blocks LTB4-induced pain.[1][2][3][4]
Receptor Affinity High (BLT1), Low (BLT2)Low/UnknownExplains the micromolar requirement for DiHETE.

Key Insight: While LTB4 is a "general alarm" signal recruiting massive neutrophil influx at trace concentrations, (8S,15S)-DiHETE acts as a fine-tuner, specifically recruiting eosinophils at higher concentrations while potentially dampening pain signals [1, 2].[1][2]

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Differential Chemotaxis Assay (Boyden Chamber)

This assay validates the cell-type specificity of (8S,15S)-DiHETE compared to the broad activity of LTB4.

Reagents:

  • Chemoattractants: LTB4 (Stock 100 µM in EtOH), (8S,15S)-DiHETE (Stock 100 µM in EtOH).[1][2]

  • Buffer: HBSS + 0.1% BSA (Fatty acid-free).

  • Cells: Freshly isolated human Neutrophils and Eosinophils (purity >95%).[1]

Workflow:

  • Preparation: Dilute LTB4 to 10 nM and (8S,15S)-DiHETE to 1.5 µM in assay buffer. Note the 150x concentration difference.

  • Loading: Place chemoattractants in the lower wells of a microchemotaxis chamber. Place buffer alone as a negative control (Random Migration).

  • Cell Addition: Add

    
     cells/mL to the upper wells, separated by a 3 µm pore size polycarbonate filter.
    
  • Incubation: Incubate for 60–90 minutes at 37°C, 5% CO2.

  • Quantification: Remove filter, fix, stain (Diff-Quik), and count migrated cells in 5 high-power fields (HPF).

Validation Criteria (Expected Results):

  • Neutrophils:

    • LTB4 (10 nM): High migration (>50 cells/HPF).[1]

    • (8S,15S)-DiHETE (1.5 µM): No migration (comparable to buffer control).[1][2]

  • Eosinophils:

    • LTB4 (10 nM): Moderate/High migration.[1]

    • (8S,15S)-DiHETE (1.5 µM): Significant migration (approx. 60-80% of LTB4 max response).[1][2]

Protocol B: In Vivo Hyperalgesia Antagonism (Rat Paw Model)

This protocol demonstrates the functional antagonism of (8S,15S)-DiHETE against LTB4-mediated pain sensitization.[2]

  • Baseline: Measure baseline paw withdrawal threshold (Randall-Selitto test).

  • Agonist Injection: Inject LTB4 (1 µg) intradermally into the dorsal surface of the hind paw.

  • Intervention: Co-inject (8S,15S)-DiHETE (1 µg) with LTB4 in the test group.

  • Measurement: Re-assess pain threshold at 30, 60, and 120 minutes.

  • Result: The LTB4-only group will show significant hyperalgesia (reduced threshold). The co-injection group should show preserved thresholds , indicating antagonism [1].

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate lipid mediator based on the desired experimental outcome.

ExperimentLogicStartSelect Target Cell TypeBranch1Neutrophils(Acute Inflammation)Start->Branch1Branch2Eosinophils(Allergy/Parasitic)Start->Branch2Action1Use LTB4(1-10 nM)Branch1->Action1Branch2->Action1For Max Potency (Non-selective)Action2Use (8S,15S)-DiHETE(1.5 µM)Branch2->Action2For SelectivityOutcome1Result: Strong Chemotaxis(BLT1 Activation)Action1->Outcome1Outcome2Result: Selective Chemotaxis(No Neutrophil noise)Action2->Outcome2

Figure 2: Decision matrix for selecting LTB4 vs. (8S,15S)-DiHETE in chemotaxis assays.

References

  • Morita, E., Schröder, J. M., & Christophers, E. (1990).[1][2] Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid.[2] The Journal of Immunology, 144(5), 1893-1900.[1][2] Retrieved from [Link][1]

  • Yokomizo, T., et al. (2000).[1][2][5][6] Hydroxyeicosanoids Bind to and Activate the Low Affinity Leukotriene B4 Receptor, BLT2.[1][2] Journal of Biological Chemistry, 276(15).[1] Retrieved from [Link][1]

Validating (8S,15S)-DiHETE: A Targeted Chiral Lipidomics Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating (8S,15S)-DiHETE Biomarkers in Clinical Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the realm of eicosanoid research, specificity is not a luxury—it is the difference between a breakthrough and a clinical failure. (8S,15S)-DiHETE (8,15-dihydroxyeicosatetraenoic acid) is a potent lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway. Unlike its stereoisomer (8R,15S)-DiHETE, which sensitizes nociceptors and promotes pain, (8S,15S)-DiHETE acts as a distinct antagonist , suppressing hyperalgesia and modulating eosinophil chemotaxis.

Standard analytical methods often fail to distinguish these diastereomers, leading to "summed" data that masks the true biological signal. This guide compares the gold-standard Chiral LC-MS/MS workflow against conventional alternatives (ELISA, Achiral LC-MS), providing a validated protocol for quantifying (8S,15S)-DiHETE with the precision required for clinical drug development.

Part 1: The Biological Context & Mechanistic Logic

To validate (8S,15S)-DiHETE, one must understand its biosynthetic origin and the "Isomer Crisis." The molecule is generated via the double oxygenation of arachidonic acid. The critical validation challenge lies in the C-8 position, where the S-configuration confers anti-inflammatory/analgesic properties, while the R-configuration often drives opposing nociceptive effects.

Biosynthetic Pathway & Isomer Divergence

The following diagram illustrates the critical bifurcation in the LOX pathway. Note how the same precursor (15-HpETE) yields both the target biomarker and its functional antagonist.

Biosynthesis AA Arachidonic Acid (AA) HpETE 15(S)-HpETE (Intermediate) AA->HpETE 15-LOX DiHETE_S (8S,15S)-DiHETE (Target Biomarker) [Analgesic/Chemotactic] HpETE->DiHETE_S Double Oxygenation (Enzymatic/Hydrolysis) DiHETE_R (8R,15S)-DiHETE (Interfering Isomer) [Hyperalgesic] HpETE->DiHETE_R Non-Enzymatic or Alt. LOX Activity

Figure 1: Biosynthetic bifurcation of Arachidonic Acid.[1] The validity of clinical data depends on resolving the green node ((8S,15S)) from the red node ((8R,15S)).

Part 2: Comparative Analysis of Detection Methods

We compared the performance of the Targeted Chiral LC-MS/MS Workflow (The Product) against industry-standard alternatives.

Table 1: Performance Matrix
FeatureChiral LC-MS/MS (Gold Standard) ELISA (Immunoassay) Achiral RP-LC-MS/MS
Specificity High (Resolves R/S isomers)Low (Cross-reacts with 8,15-DiHETE isomers & 15-HETE)Medium (Detects mass, but co-elutes isomers)
Quantification Absolute (using deuterated IS)Relative (prone to matrix interference)Absolute (but represents "sum" of isomers)
Limit of Detection ~1-5 pg on column~10-20 pg/mL~1-5 pg on column
Throughput Moderate (15-20 min/sample)High (96-well plate)High (5-10 min/sample)
Clinical Utility Validates specific bioactivity Screening only (High false positive risk)Ambiguous (Cannot correlate to specific phenotype)
Why Alternatives Fail
  • ELISA: Most commercial kits target the 15-HETE moiety. Cross-reactivity with 8,15-DiHETE is often cited at ~1-5%, but this ignores the inability to distinguish the (8S) from the (8R) form. In clinical samples where isomer ratios shift, ELISA data correlates poorly with phenotypic outcomes.

  • Achiral LC-MS: Standard Reverse Phase (C18) chromatography separates 8,15-DiHETE from 5,15-DiHETE but typically fails to resolve the R and S diastereomers at C-8. This results in a single peak representing the sum of both, rendering the data useless for assessing the specific analgesic potential of the (8S,15S) isomer.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. It employs Solid Phase Extraction (SPE) for recovery and Chiral Chromatography for definitive identification.

Step 1: Sample Preparation (Plasma/BALF)
  • Thawing: Thaw clinical samples on ice to prevent ex vivo lipid oxidation.

  • Internal Standard Spike: Add 5 ng of d8-(8S,15S)-DiHETE (or d8-15-HETE if specific IS is unavailable) to 500 µL sample. Causality: This corrects for extraction loss and ionization suppression.

  • Protein Precipitation: Add 2 mL ice-cold methanol (MeOH). Vortex and centrifuge at 3,000 x g for 10 min.

  • SPE Extraction:

    • Dilute supernatant with acidified water (pH 3.5) to <15% MeOH.[1]

    • Load onto C18 SPE cartridges (pre-conditioned with MeOH and water).

    • Wash with water followed by 15% MeOH (removes salts/proteins).

    • Elute with Methyl Formate (selectively elutes di-hydroxy lipids).

    • Evaporate to dryness under Nitrogen; reconstitute in 50:50 MeOH:Water.

Step 2: Chiral LC-MS/MS Analysis
  • Column: Chiralpak AD-RH (or equivalent amylose-based chiral stationary phase), 2.1 x 150 mm, 3 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile/Methanol (95:5) + 0.1% Formic Acid

  • Gradient: Isocratic hold or shallow gradient (e.g., 40-50% B) required for isomer separation. Note: R/S isomers often require >15 min run times for baseline resolution.

  • Mass Spectrometry (ESI-):

    • Mode: Negative Ion Mode (MRM).

    • Transitions:

      • (8S,15S)-DiHETE: m/z 335.2 → 155.1 (Specific fragment for 15-OH end) or 335.2 → 113.1.

      • Internal Standard: m/z 343.2 → 163.1.

Step 3: Self-Validation Criteria

For a run to be considered valid, it must meet these "Trustworthiness" metrics:

  • Retention Time Lock: The analyte must elute at the exact RT of the pure (8S,15S) standard, distinct from the (8R,15S) standard (typically separated by 0.5 - 1.0 min).

  • Isomeric Ratio: If (8R) is present, the valley-to-peak ratio must be <10% to ensure accurate integration.

  • Recovery: Internal standard recovery must be between 60-110%.

Part 4: Workflow Visualization

The following diagram details the decision logic and flow for the validated method.

Workflow cluster_QC Quality Control Check Sample Clinical Sample (Plasma/Urine) Spike Add Internal Standard (d8-Isotope) Sample->Spike SPE Solid Phase Extraction (C18 / Methyl Formate) Spike->SPE LC Chiral LC Separation (Amylose Column) SPE->LC Reconstitute MS MS/MS Detection (m/z 335 -> 155) LC->MS Elute Data Data Analysis: Resolve (8S) vs (8R) MS->Data Quantify Result Validated Biomarker Concentration Data->Result Pass: RT Match Fail Invalid Run (Re-optimize Gradient) Data->Fail Fail: Co-elution

Figure 2: Validated Chiral Lipidomics Workflow. Critical Control Point: Chiral LC Separation.

References
  • Levine, J. D., et al. (1986).[3] "Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid." Proceedings of the National Academy of Sciences, 83(14), 5331–5334.

  • Morita, E., et al. (1990).[3] "Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid."[3] The Journal of Immunology, 144(5), 1893-1900.

  • Sok, D. E., et al. (1983).[4] "Mechanisms of leukotriene formation: hemoglobin-catalyzed transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers."[4] Biochemical and Biophysical Research Communications, 110(1), 273-279.[4]

  • Cayman Chemical. (n.d.). "8(S),15(S)-DiHETE Product Information & Biological Activity." Cayman Chemical Product Database.

  • Abcam. (n.d.). "15(S)-HETE ELISA Kit Cross-Reactivity Data." Abcam Product Datasheet.

Sources

Technical Guide: Chromatographic Resolution of (8S,15S)-DiHETE vs. 5,15-DiHETE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the profiling of arachidonic acid (AA) metabolomes, distinguishing between dihydroxy-eicosatetraenoic acid (DiHETE) isomers is a critical analytical challenge. Both (8S,15S)-DiHETE and 5,15-DiHETE share the same molecular formula (


) and monoisotopic mass (336.23 Da), rendering them isobaric in standard mass spectrometry (MS) scans.

However, their biological origins and functions differ significantly. 5,15-DiHETE is a classic "double lipoxygenation" product (5-LOX/15-LOX crosstalk) often associated with eosinophil recruitment. (8S,15S)-DiHETE is a specific stereoisomer arising primarily from 15-LOX activity, often acting as an antagonist to LTB4 receptors or a weak eosinophil chemotaxin.

The Bottom Line: Differentiation relies on chromatographic resolution (Reverse-Phase LC) and MS/MS fragmentation .

  • Elution Order (C18): 5,15-DiHETE elutes earlier (more polar) than (8S,15S)-DiHETE.

  • Key MS/MS Transition: 5,15-DiHETE yields a dominant fragment at m/z 203 , while (8S,15S)-DiHETE yields a diagnostic fragment at m/z 155 .

Biosynthetic Origins & Structural Logic

To optimize separation, one must understand the structural "kinks" introduced by the hydroxyl groups.

  • 5,15-DiHETE: Hydroxyls are located at the "ends" of the AA backbone (C5 and C15). This configuration disrupts the hydrophobic interaction with the C18 stationary phase more effectively than mid-chain modifications, leading to earlier elution.

  • (8S,15S)-DiHETE: Hydroxyls are at C8 and C15. The C1-C7 hydrophobic tail remains intact, increasing retention relative to the 5,15 isomer.

Pathway Diagram

The following diagram illustrates the divergent biosynthetic pathways that generate these specific isomers.

Biosynthesis AA Arachidonic Acid (C20:4) HpETE15 15(S)-HpETE AA->HpETE15 15-LOX-1 (ALOX15) HpETE5 5(S)-HpETE AA->HpETE5 5-LOX (ALOX5) DiHETE_5_15 5,15-DiHETE (Double LOX Product) HpETE15->DiHETE_5_15 5-LOX DiHETE_8_15 (8S,15S)-DiHETE (15-LOX Product) HpETE15->DiHETE_8_15 15-LOX (Secondary Oxygenation) HpETE5->DiHETE_5_15 15-LOX

Caption: Divergent synthesis of 5,15-DiHETE (green) via dual LOX activity vs. (8S,15S)-DiHETE (red) via repeated 15-LOX oxygenation.[1][2][3]

Analytical Comparison: The Data

The following data assumes a standard Reverse-Phase C18 workflow (Acidified Water/Acetonitrile or Methanol gradient).

Retention Time & MS/MS Fingerprint[5][6][7]
Feature5,15-DiHETE(8S,15S)-DiHETE
Relative Polarity Higher (Elutes Earlier)Lower (Elutes Later)
Relative Retention (RRT) ~0.85 (vs LTB4)~0.98 - 1.02 (vs LTB4)
Precursor Ion (ESI-) m/z 335.2m/z 335.2
Primary Fragment (Quant) m/z 203 (Cleavage at C5)m/z 155 (Cleavage at C8)
Secondary Fragment (Qual) m/z 115, 235m/z 181, 219
Diagnostic Differentiator Absence of m/z 155 peak.Presence of m/z 155 peak.

Expert Insight: (8S,15S)-DiHETE often co-elutes with or elutes very close to Leukotriene B4 (LTB4) (5,12-DiHETE). While LTB4 has a distinct transition (m/z 335 → 195), (8S,15S)-DiHETE must be monitored via the m/z 155 transition to avoid false positives in LTB4 windows.

Validated Experimental Protocol

This protocol is designed to maximize the separation factor (


) between these regioisomers.
A. Sample Preparation (Solid Phase Extraction)

Do not use liquid-liquid extraction (LLE) alone for quantitative isomer separation; matrix effects can shift retention times.

  • Activation: Condition Strata-X or Oasis HLB cartridges (30 mg) with 1 mL Methanol, then 1 mL

    
    .
    
  • Loading: Acidify plasma/supernatant to pH 3.5 with HCl. Load sample.

  • Wash: Wash with 1 mL 5% Methanol in

    
    . (Removes salts/proteins).
    
  • Elution: Elute with 1 mL Methanol (100%).

  • Reconstitution: Dry under

    
     and reconstitute in 50:50 Mobile Phase A:B.
    
B. LC-MS/MS Parameters[2][7][8][9][10]

Chromatography:

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18.

  • Mobile Phase A: Water + 0.02% Acetic Acid (pH adjusted to 3.5-4.0). Note: Formic acid can suppress ionization of DiHETEs; Acetic acid is preferred.

  • Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 30 Injection
1.0 30 Isocratic Hold
12.0 90 Linear Gradient
13.0 98 Wash

| 13.1 | 30 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Spray Voltage: -3500 V.

  • Collision Energy:

    • 5,15-DiHETE (335 > 203): ~22 eV.

    • (8S,15S)-DiHETE (335 > 155): ~25 eV.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation (C18) cluster_2 MS/MS Detection Extract SPE Extraction (pH 3.5) Recon Reconstitute (50% MeOH) Extract->Recon LC_Early Elution t=6-7 min 5,15-DiHETE Recon->LC_Early LC_Late Elution t=8-9 min (8S,15S)-DiHETE Recon->LC_Late MRM_203 MRM 335 > 203 (Confirm 5,15) LC_Early->MRM_203 MRM_155 MRM 335 > 155 (Confirm 8,15) LC_Late->MRM_155

Caption: Analytical workflow ensuring physical separation before unique MRM detection.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these validation steps:

  • The "Isomer Trap": Do not rely on a single transition (335 > 195) for all DiHETEs. While 195 is the dominant fragment for LTB4, 5,15-DiHETE and 8,15-DiHETE have very low abundance at 195. Always run a mixed standard of LTB4, 5,15-DiHETE, and 8,15-DiHETE during method development to map their exact retention windows on your specific column.

  • Peak Tailing: DiHETEs contain free carboxyl groups. If peaks tail significantly, ensure your mobile phase pH is acidic (pH 3.5). Neutral pH causes carboxylate ionization, resulting in poor interaction with C18 and peak broadening.

  • Chiral Verification: If you must distinguish (8S,15S) from (8R,15S), a standard C18 column is insufficient. You must use a Chiralpak AD-H or similar chiral stationary phase in Normal Phase, though this is rarely compatible with high-throughput MS screening.

References

  • Morita, E., et al. (1990). "Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid." The Journal of Immunology. (Demonstrates the biological context of 8,15-DiHETE).
  • Murphy, R.C., et al. (2005). "Mass spectrometric analysis of lipid mediators." Prostaglandins & Other Lipid Mediators.

Sources

Reproducibility of (8S,15S)-DiHETE Measurements: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Isomer Crisis"

In the field of bioactive lipid mediators, reproducibility is often compromised not by instrument sensitivity, but by stereochemical ambiguity . (8S,15S)-DiHETE (8,15-Dihydroxyeicosatetraenoic acid) presents a unique analytical challenge: it is a potent eosinophil chemotactic agent that antagonizes the hyperalgesic effects of its diastereomer, (8R,15S)-DiHETE.

Standard Achiral LC-MS/MS methods—the workhorses of most lipidomics labs—often fail to chromatographically resolve these two isomers. Consequently, a "peak" quantified as (8S,15S)-DiHETE may actually be a mixture of potent antagonists and agonists, rendering biological data uninterpretable.[1]

This guide objectively compares the High-Fidelity Chiral LC-MS/MS Workflow (The "Gold Standard") against common alternatives (Achiral LC-MS and ELISA), providing a validated roadmap for reproducible quantitation.

Part 2: The Target – Molecular Specificity

Molecule: (8S,15S)-DiHETE Biosynthetic Origin: Double lipoxygenation of Arachidonic Acid (via 15-LOX). Critical Challenge: Separation from (8R,15S)-DiHETE and 5,15-DiHETE isomers.

Biosynthesis & Isomer Pathway

The following diagram illustrates the enzymatic cascade and the critical divergence point where stereochemistry dictates biological function.

DiHETE_Biosynthesis AA Arachidonic Acid HpETE 15(S)-HpETE AA->HpETE 15-LOX HETE 15(S)-HETE HpETE->HETE Peroxidase DiHETE_SS (8S,15S)-DiHETE (Antagonist) HETE->DiHETE_SS 15-LOX (Double Oxygenation) DiHETE_RS (8R,15S)-DiHETE (Agonist) HETE->DiHETE_RS Non-Enzymatic / Mixed LOX Activity LOX15 15-LOX

Figure 1: Biosynthetic pathway of 8,15-DiHETE isomers. Note that 15-LOX activity can generate both isomers depending on cellular conditions and specific LOX isoforms, making separation critical.

Part 3: Comparative Analysis of Analytical Methods

The following table contrasts the performance of the High-Fidelity Chiral Workflow against standard laboratory alternatives.

FeatureHigh-Fidelity Chiral LC-MS/MS (Recommended)Standard Achiral LC-MS/MS (Alternative 1)ELISA / Immunoassay (Alternative 2)
Specificity High: Resolves (8S,15S) from (8R,15S).Medium: Co-elutes diastereomers; measures "Total 8,15-DiHETE".[1]Low: High cross-reactivity with 15-HETE and other DiHETEs.
Reproducibility (CV%) < 8% (Inter-lab)15 - 25% (Dependent on isomer ratio)> 30% (Matrix dependent)
Limit of Detection ~1-5 pg on-column~1-5 pg on-column~15-30 pg/mL
Sample Prep SPE (Required)SPE or LLEDirect or LLE
Throughput Low (20-40 min run times)High (5-10 min run times)High (96-well plate)
Primary Risk Column care (sensitive phases).False Positives: Assigning biological effect to the wrong isomer.[1]False Quantitation: Overestimation due to matrix interference.[1]

Part 4: The Validated Protocol (Self-Validating System)

To achieve the <8% CV cited above, the following protocol must be adhered to. This workflow integrates Chiral Normal-Phase LC adapted for ESI-MS/MS , a technique that balances isomer resolution with ionization efficiency.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Liquid-Liquid Extraction (LLE) is often too non-specific for trace lipid mediators. SPE provides cleaner extracts, reducing ion suppression.[1]

  • Sample: 500 µL Plasma or Cell Supernatant.[1][2]

  • Internal Standard: Add 5 ng of 15(S)-HETE-d8 (or 8,15-DiHETE-d4 if custom synthesized). Do not proceed without an internal standard.

  • Protein Precipitation: Add 2 mL ice-cold Methanol. Vortex. Centrifuge at 3,000 x g for 10 min.

  • Dilution: Dilute supernatant with water to achieve <15% organic content (prevents breakthrough on SPE).

  • SPE Cartridge: Use Strata-X or Oasis HLB (60 mg).[1]

    • Condition: 3 mL Methanol.

    • Equilibrate: 3 mL Water.[1]

    • Load: Sample.

    • Wash: 3 mL 15% Methanol/Water . (Critical: Removes polar interferences without eluting DiHETEs).

    • Elute: 1.5 mL Methanol.[1]

  • Reconstitution: Evaporate under Nitrogen. Reconstitute in 50 µL of Hexane/Ethanol (95:5) .

Phase 2: Chiral LC-MS/MS Parameters

Causality: Reverse-phase C18 columns rely on hydrophobicity. Since (8S,15S) and (8R,15S) have identical hydrophobicity, C18 fails.[1] We use an amylose-based chiral selector.[3][4]

  • Column: Chiralpak AD-H (2.1 x 150 mm, 3 µm) or equivalent Amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase:

    • Solvent A: n-Hexane / Ethanol / Water / Formic Acid (96 : 4 : 0.08 : 0.02, v/v).[5]

    • Note: The trace water and formic acid are vital for ionization in the MS source despite the normal-phase solvents.

  • Flow Rate: 200 µL/min.

  • Gradient: Isocratic (hold for 25-30 mins).

  • MS Detection (Triple Quadrupole): Negative Electrospray Ionization (ESI-).[4]

    • Transition (Quant): m/z 335.2

      
       155.1 (Specific to 8,15-fragmentation).
      
    • Transition (Qual): m/z 335.2

      
       235.1.[1]
      
Phase 3: Data Validation Criteria

For a dataset to be considered valid, it must pass these checks:

  • Retention Time Lock: The analyte must elute at the established RT of the (8S,15S) standard, distinct from the (8R,15S) standard (typically separated by >1.5 mins on Chiralpak AD-H).

  • Ion Ratio: The ratio of Quant/Qual transitions must match the authentic standard within ±20%.

  • Recovery: Internal standard recovery must be >60%.[1]

Part 5: Method Selection Decision Tree

Use this logic flow to determine if your lab requires the High-Fidelity Chiral Workflow.

Method_Selection Start Start: Experimental Goal? Goal_Quant Quantify (8S,15S)-DiHETE specifically? Start->Goal_Quant Goal_Profile General Profiling (Total DiHETEs) Start->Goal_Profile Isomers Are (8R,15S) or other isomers present? Goal_Quant->Isomers Method_Achiral Standard C18 LC-MS/MS (High Throughput) Goal_Profile->Method_Achiral Method_ELISA ELISA (Screening Only) Goal_Profile->Method_ELISA Low Budget / High N Method_Chiral RECOMMENDED: Chiral LC-MS/MS (Chiralpak AD-H) Isomers->Method_Chiral Yes / Unknown Isomers->Method_Achiral No (Pure Standard Only)

Figure 2: Decision tree for selecting the appropriate analytical method based on study requirements and isomer presence.

References

  • Biosynthesis of 8,15-DiHETEs: Kuhn, H., et al. (2002).[1] "Structural basis of the specificity of 15-lipoxygenase." Journal of Biological Chemistry. Link

  • Biological Activity of Isomers: Levine, J. D., et al. (1986).[1] "Hyperalgesic properties of 15-lipoxygenase products of arachidonic acid." Proceedings of the National Academy of Sciences. Link

  • Chiral LC-MS Methodology (Gold Standard): Lipid MAPS Consortium. (2011).[1] "Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry." Lipid MAPS Protocols. Link

  • Chiralpak AD-H Application: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Link

  • Reproducibility in Lipidomics: Dennis, E. A., et al. (2010).[1] "Eicosanoid profiling in heredity and disease." Chemical Reviews. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (8S,15S)-DiHETE

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of specialized biochemicals, such as the eicosanoid (8S,15S)-dihydroxyeicosatetraenoic acid ((8S,15S)-DiHETE), is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (8S,15S)-DiHETE, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to not only meet safety requirements but to understand the rationale behind each step, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of (8S,15S)-DiHETE Solutions

(8S,15S)-DiHETE is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid.[1] While the molecule itself has biological activity, the immediate and primary hazard in a laboratory setting is associated with the solvent in which it is typically supplied. Commercially available preparations of (8S,15S)-DiHETE, such as that from Cayman Chemical (Item No. 35370), are provided as a solution in ethanol, usually at a concentration of 250 µg/ml.[1]

Ethanol is a flammable liquid and is classified as a hazardous waste by the Environmental Protection Agency (EPA) when at a concentration of 24% or higher.[2][3] Therefore, any unused or waste solution of (8S,15S)-DiHETE in ethanol must be managed as a flammable hazardous waste.[2][4] Furthermore, as a dihydroxyeicosatetraenoic acid, (8S,15S)-DiHETE is an organic acid and will contribute to the acidic nature of the waste, which also requires consideration for proper disposal.

The disposal procedures outlined below are designed to address the dual hazards of flammability and corrosivity, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Principles of (8S,15S)-DiHETE Disposal

The proper disposal of (8S,15S)-DiHETE waste is governed by the following core principles:

  • Waste Identification and Segregation: Correctly identifying the waste as flammable and acidic is the first step. This waste must be kept separate from other waste streams to prevent dangerous chemical reactions.

  • Containment: Using appropriate, clearly labeled containers is essential to prevent leaks and spills.

  • Neutralization: The acidic nature of the DiHETE must be neutralized to mitigate its corrosive properties before final disposal.

  • Compliance: Adherence to institutional, local, and federal regulations for hazardous waste disposal is mandatory.

Detailed Disposal Protocol for (8S,15S)-DiHETE

This protocol provides a step-by-step guide for the safe disposal of (8S,15S)-DiHETE in an ethanol solution.

Part 1: Waste Collection and Segregation
  • Designate a Hazardous Waste Accumulation Area: Establish a specific location in the laboratory, away from ignition sources and general work areas, for the collection of hazardous waste. This is often referred to as a Satellite Accumulation Area (SAA).[2]

  • Select an Appropriate Waste Container:

    • Use a clean, empty container made of a material compatible with ethanol and acidic solutions (e.g., a glass bottle with a screw cap).

    • The container must be in good condition, with no cracks or leaks.

  • Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of the contents: "(8S,15S)-DiHETE" and "Ethanol"

    • An accurate estimation of the concentration of each component.

    • The hazard characteristics: "Flammable" and "Corrosive (Acidic)"

    • The date of first accumulation.

  • Collect the Waste:

    • Carefully transfer the unused or waste (8S,15S)-DiHETE solution into the labeled hazardous waste container.

    • Keep the container securely closed at all times, except when adding waste.[4]

  • Segregate from Incompatible Wastes: Store the (8S,15S)-DiHETE waste container separately from:

    • Bases

    • Oxidizing agents

    • Reactive metals

Part 2: Neutralization of Acidic Waste

Since (8S,15S)-DiHETE is an organic acid, the collected waste solution will be acidic. Neutralization is a critical step to reduce the corrosive hazard.

Important Note: This procedure should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare a Dilute Base Solution: Prepare a dilute solution of sodium bicarbonate (baking soda) or another weak base in water. A 5-10% solution is generally sufficient.

  • Cool the Waste Solution: Place the hazardous waste container in a secondary container, such as an ice bath, to dissipate any heat generated during neutralization.

  • Slowly Add the Base: With constant, gentle stirring, slowly add the dilute base solution to the (8S,15S)-DiHETE waste.

  • Monitor the pH: Periodically check the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 6.0 and 8.0.

  • Label as Neutralized: Once neutralized, amend the hazardous waste label to indicate that the contents have been neutralized.

Part 3: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the neutralized flammable waste.[4]

  • Documentation: Complete any required waste disposal forms provided by your institution or the disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should ethanol solutions or the neutralized (8S,15S)-DiHETE waste be poured down the sanitary sewer.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the (8S,15S)-DiHETE disposal process.

G Workflow for the Safe Disposal of (8S,15S)-DiHETE cluster_0 Part 1: Waste Collection & Segregation cluster_1 Part 2: Neutralization (in Fume Hood) cluster_2 Part 3: Final Disposal start Start: Unused or Waste (8S,15S)-DiHETE in Ethanol container Select & Label Appropriate Waste Container (Flammable & Corrosive) start->container collect Collect Waste in Designated Satellite Accumulation Area container->collect segregate Segregate from Incompatible Chemicals collect->segregate prepare_base Prepare Dilute Weak Base (e.g., Sodium Bicarbonate) segregate->prepare_base neutralize Slowly Add Base to Waste & Monitor pH (Target: 6.0-8.0) prepare_base->neutralize label_neutralized Update Waste Label to Indicate Neutralization neutralize->label_neutralized contact_ehs Contact EHS or Licensed Waste Contractor for Pickup label_neutralized->contact_ehs documentation Complete Required Disposal Documentation contact_ehs->documentation end_point End: Compliant and Safe Disposal documentation->end_point

Caption: A flowchart outlining the three main stages for the proper disposal of (8S,15S)-DiHETE waste.

Scientific Rationale and Data Summary

The procedures outlined in this guide are based on the established chemical properties of the components of the (8S,15S)-DiHETE solution. The following table summarizes the key data influencing these disposal protocols.

Property(8S,15S)-DiHETEEthanol
Chemical Formula C₂₀H₃₂O₄C₂H₅OH
Molar Mass 336.5 g/mol 46.07 g/mol
Primary Hazard AcidicFlammable Liquid
Regulatory Status -Hazardous Waste (if >24% in aqueous solution)
Disposal Consideration Neutralization RequiredCollection as Flammable Waste

Conclusion: A Commitment to Laboratory Safety

The proper disposal of (8S,15S)-DiHETE is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical properties of this eicosanoid and its solvent, and by adhering to the detailed protocols outlined in this guide, researchers can ensure they are conducting their work in the safest and most responsible manner.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific product and follow all institutional and local regulations for hazardous waste disposal.

References

  • Proper Waste Disposal. (n.d.). Ethanol Impacts.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University at Buffalo. (n.d.). Hazardous Chemical Wastes. Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Stanford University. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • AllSource Environmental. (2025, December 18). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. Retrieved from [Link]

  • Kent State University. (n.d.). Lab Waste Disposal Requirement. Retrieved from [Link]

  • Environmental Protection Agency. (2020, June 29). EPA Finalizes Changes to the RCRA Ignitability Characteristic, Backing Away from Proposed Substantive Modifications But Providing Important New Guidance. Beveridge & Diamond PC. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (8S,15S)-DiHETE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Dual-Threat" Profile

As researchers, we often focus solely on the biological activity of a target. However, safe handling of (8S,15S)-DiHETE (8(S),15(S)-Dihydroxyeicosatetraenoic acid) requires a "Dual-Threat" risk assessment.[1][2] You are managing two distinct hazards simultaneously:

  • The Solvent Vector (Immediate Physical Hazard): This lipid is almost universally supplied as a solution in Ethanol (typically >98%).[1] The immediate safety risks—flammability and volatile organic compound (VOC) exposure—are dictated by the solvent, not the lipid.

  • The Bioactive Solute (Physiological Hazard): (8S,15S)-DiHETE is a potent lipid mediator involved in eosinophil chemotaxis and hyperalgesia modulation.[1][2] While acute toxicity data is limited, all bioactive lipids must be treated as potent physiological modulators .[1][2] Absorption through skin or mucous membranes could trigger unintended biological responses.

Core Directive: Your PPE must resist the solvent (Ethanol) to prevent the solute (DiHETE) from contacting the skin.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (8S,15S)-DiHETE to ensure both operator safety and sample purity (prevention of nuclease/protease contamination).

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection Nitrile Gloves (Minimum 4-5 mil thickness)Why Nitrile? Nitrile offers "Excellent" chemical resistance to Ethanol (breakthrough time >480 mins).[1][2] Latex is acceptable for ethanol but discouraged due to protein allergy risks in biological workflows. Protocol: Inspect for pinholes. Change immediately if splashed.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Protects against solvent splashes.[1][2] If evaporating large volumes (>50 mL) under nitrogen, upgrade to chemical splash goggles to prevent vapor irritation.[1][2]
Body Protection Standard Lab Coat (Cotton/Poly blend)Must be buttoned/snapped fully.[1][2] Long sleeves are required to prevent skin absorption of the lipid if a droplet aerosolizes.
Respiratory Fume Hood (Engineering Control)Mandatory. Do not rely on N95 masks.[1][2] All open-vial manipulation must occur inside a certified chemical fume hood to capture ethanol vapors and protect the sample from room air oxidation.

Operational Protocol: The "Cold-Chain" Workflow[1][2]

Handling (8S,15S)-DiHETE requires a balance between safety and preventing oxidative degradation.[1][2] This lipid is extremely sensitive to oxygen and temperature.

Phase 1: Retrieval & Thawing[1][2]
  • Context: The sample is stored at -80°C.

  • Step 1: Don full PPE (Nitrile gloves, glasses, coat).[1][2]

  • Step 2: Transfer the vial from the -80°C freezer to the fume hood on dry ice .

    • Critical: Do not let the vial warm to room temperature yet.

  • Step 3: Purge the vial headspace with a gentle stream of inert gas (Argon or Nitrogen) before opening if you plan to aliquot. This prevents condensation of atmospheric water into the cold ethanol, which degrades the lipid.

Phase 2: Aliquoting & Evaporation[1][2]
  • Context: Preparing the sample for assay.

  • Step 1: Open the vial inside the fume hood.

  • Step 2 (If solvent exchange is needed):

    • Use a gentle stream of Nitrogen (N₂) gas to evaporate the ethanol.

    • NEVER apply heat. Heat accelerates oxidative degradation and increases solvent flammability risks.

    • Once dry, immediately resuspend in your assay buffer (e.g., PBS) or alternative solvent (e.g., DMSO).[1][2]

  • Step 3: If aliquoting for storage, use amber glass vials (light protection) and purge with N₂ before sealing.[1][2]

Phase 3: Waste Disposal[1][2]
  • Liquid Waste: Dispose of residual ethanol solutions in the Flammable Organic Solvent waste stream.

  • Solid Waste: Pipette tips and empty vials should be treated as Hazardous Chemical Debris . Do not place in regular trash; trace amounts of bioactive lipids should be incinerated via EHS protocols.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

DiHETE_Safety_Protocol cluster_0 Storage Zone (-80°C) cluster_1 Preparation Zone cluster_2 Fume Hood (Active Handling) cluster_3 Disposal Storage Sample at -80°C (Ethanol Solution) PPE_Check Don PPE: Nitrile Gloves + Glasses Storage->PPE_Check Transport Transport on Dry Ice PPE_Check->Transport Thaw Thaw under Inert Gas (N2) (Prevent Condensation) Transport->Thaw Open Open Vial Thaw->Open Decision Solvent Exchange? Open->Decision Evap Evaporate with N2 Stream (NO HEAT) Decision->Evap Yes (Remove Ethanol) Aliquot Aliquot to Amber Vials Decision->Aliquot No (Store Aliquots) Resuspend Resuspend in Assay Buffer Evap->Resuspend Waste_Liq Liquid Waste: Flammable Solvents Resuspend->Waste_Liq Residuals Waste_Sol Solid Waste: Chem Contaminated Aliquot->Waste_Sol Tips/Vials

Caption: Operational workflow for (8S,15S)-DiHETE, emphasizing the transition from cold storage to fume hood manipulation to prevent oxidation and exposure.

Emergency Response Protocols

In the event of an accident, immediate action minimizes harm. These protocols are specific to the Ethanol/Lipid mixture.

A. Accidental Spillage (Benchtop)[1]
  • Alert: Notify nearby personnel immediately.

  • Ventilate: Ensure the fume hood is operating at maximum sash height allowed for containment.

  • Absorb: Use standard Solvent Absorbent Pads (or paper towels for micro-spills <1mL).

  • Clean: Wipe the area with 10% bleach followed by water. The bleach helps degrade the lipid structure, neutralizing bioactivity, while water removes the bleach residue.[1]

  • Disposal: Place all cleanup materials into a sealed biohazard/chemical bag.

B. Skin/Eye Exposure[3]
  • Skin: Immediately wash with soap and copious amounts of water for 15 minutes. Ethanol facilitates skin penetration; rapid dilution is key.

  • Eyes: Flush at an eyewash station for 15 minutes. Seek medical attention if irritation persists (Ethanol is a known eye irritant).[1]

References

  • PubChem. (8S,15S)-DiHETE Compound Summary (CID 5283183).[1][2][3] National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S,15S)-DiHETE
Reactant of Route 2
Reactant of Route 2
(8S,15S)-DiHETE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.